molecular formula C9H8N2 B1584583 3-Phenylpyrazole CAS No. 2458-26-6

3-Phenylpyrazole

Número de catálogo: B1584583
Número CAS: 2458-26-6
Peso molecular: 144.17 g/mol
Clave InChI: OEDUIFSDODUDRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Phenylpyrazole is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phenyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-phenyl-1H-pyrazole
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InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OEDUIFSDODUDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40179320
Record name Pyrazole, 3-phenyl-
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Molecular Weight

144.17 g/mol
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CAS No.

2458-26-6
Record name 3-Phenylpyrazole
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Record name Pyrazole, 3-phenyl-
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Record name Pyrazole, 3-phenyl-
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Record name 3-Phenyl-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylpyrazole from Acetophenone and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenylpyrazole from acetophenone (B1666503) and hydrazine (B178648), a key reaction in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental procedures, and quantitative data to support research and development in medicinal chemistry and process development.

Introduction

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The this compound scaffold, in particular, is a privileged structure found in numerous therapeutic agents. The synthesis of this key intermediate from readily available starting materials like acetophenone and hydrazine is a topic of significant interest. This guide will focus on a robust and widely utilized two-step synthetic pathway involving the formation of an enaminone intermediate followed by cyclization.

Reaction Mechanism and Pathway

The synthesis of this compound from acetophenone and hydrazine typically proceeds through a two-step sequence:

  • Formation of an Enaminone Intermediate: Acetophenone is first condensed with a formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an intermediate enaminone, 1-phenyl-3-(dimethylamino)prop-2-en-1-one. This reaction is a type of Knoevenagel condensation.[1]

  • Cyclization with Hydrazine: The enaminone intermediate is then reacted with hydrazine hydrate (B1144303). The hydrazine undergoes a condensation reaction with the ketone and a nucleophilic attack on the enamine, leading to the formation of the pyrazole ring through cyclization and subsequent elimination of dimethylamine (B145610) and water.[2][3]

The overall reaction pathway is depicted below:

Reaction_Pathway acetophenone Acetophenone r1 + acetophenone->r1 dmf_dma DMF-DMA r3 -> dmf_dma->r3 Step 1: Condensation hydrazine Hydrazine Hydrate r4 -> hydrazine->r4 Step 2: Cyclization enaminone 1-phenyl-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate) r2 + enaminone->r2 phenylpyrazole This compound r1->dmf_dma r2->hydrazine r3->enaminone r4->phenylpyrazole

Figure 1: Two-step synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its derivatives under various conditions, primarily adapted from flow chemistry methodologies which can be translated to batch processes.[4]

EntryStarting AcetophenoneReagent 1 (Step 1)Reagent 2 (Step 2)SolventTemperature (Step 1/Step 2)Yield (%)
1Acetophenone2 equiv. DMF-DMA3 equiv. Hydrazine HydrateDMF170°C / 150°C85
24'-Chloroacetophenone2 equiv. DMF-DMA3 equiv. Hydrazine HydrateDMF170°C / 150°C92
34'-Bromoacetophenone2 equiv. DMF-DMA3 equiv. Hydrazine HydrateDMF170°C / 150°C95
44'-Fluoroacetophenone2 equiv. DMF-DMA3 equiv. Hydrazine HydrateDMF170°C / 150°C89
54'-Methylacetophenone2 equiv. DMF-DMA3 equiv. Hydrazine HydrateDMF170°C / 150°C82
64'-Methoxyacetophenone2 equiv. DMF-DMA3 equiv. Hydrazine HydrateDMF170°C / 150°C78

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Two-Step Synthesis in a Batch Process

This protocol is adapted from established methodologies for the synthesis of pyrazoles from ketones.[4][5]

Step 1: Synthesis of 1-phenyl-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of acetophenone (1.20 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol).

  • The reaction mixture is heated to 120-130°C and stirred for 2-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude enaminone intermediate from Step 1 is dissolved in ethanol (B145695) (30 mL).

  • Hydrazine hydrate (1.50 g, 30 mmol) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the enaminone.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow start Start step1 Step 1: Enaminone Formation - Mix Acetophenone and DMF-DMA in DMF - Heat and stir (120-130°C, 2-4h) - Monitor by TLC start->step1 step1_workup Work-up 1 - Cool to RT - Remove solvent under reduced pressure step1->step1_workup step2 Step 2: Cyclization - Dissolve crude enaminone in Ethanol - Add Hydrazine Hydrate - Reflux (80°C, 4-6h) - Monitor by TLC step1_workup->step2 step2_workup Work-up 2 - Cool to RT - Evaporate solvent step2->step2_workup extraction Extraction - Partition between Ethyl Acetate and Water - Separate organic layer - Wash with brine - Dry over Na2SO4 - Concentrate step2_workup->extraction purification Purification - Column Chromatography or Recrystallization extraction->purification characterization Characterization - NMR, MS, etc. purification->characterization end End characterization->end

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

The two-step synthesis of this compound from acetophenone via an enaminone intermediate is an efficient and versatile method. The provided protocols and quantitative data offer a solid foundation for the laboratory-scale production of this important heterocyclic compound. This guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable preparation of this compound and its derivatives for further investigation and application.

References

3-Phenyl-1H-pyrazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Phenyl-1H-pyrazole: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, 3-Phenyl-1H-pyrazole is a significant heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features and reactivity make it a valuable scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols.

Chemical Properties

The fundamental chemical and physical properties of 3-Phenyl-1H-pyrazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValue
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol [1][2]
CAS Number 2458-26-6[1][2][3]
Appearance Solid[1]
Boiling Point 314 °C (lit.)[3]
Solubility Sparingly soluble in water[1]
IUPAC Name 5-phenyl-1H-pyrazole[2]
SMILES C1=CC=C(C=C1)C2=CC=NN2[2]
InChI Key OEDUIFSDODUDRK-UHFFFAOYSA-N[2]

Chemical Structure

3-Phenyl-1H-pyrazole is an aromatic heterocyclic compound featuring a five-membered pyrazole (B372694) ring attached to a phenyl group. The pyrazole ring contains two adjacent nitrogen atoms. The presence of both the phenyl group and the pyrazole moiety contributes to its chemical stability and diverse reactivity. It is used as a key intermediate in the synthesis of various active compounds, including pharmaceuticals and agrochemicals.[1]

Experimental Protocols

The synthesis and characterization of 3-Phenyl-1H-pyrazole and its derivatives are standard procedures in organic chemistry labs. Below are outlines of common experimental protocols.

Synthesis of 3-Phenyl-1H-pyrazole

A common and efficient method for the synthesis of 3-Phenyl-1H-pyrazole involves a two-step process starting from acetophenone (B1666503) and hydrazine (B178648).[4] This process includes a Knoevenagel condensation followed by a cyclization reaction.[4] Optimized procedures have reported total yields of up to 80%.[4]

Materials:

  • Acetophenone

  • Hydrazine

  • Solvent (e.g., ethanol)

  • Acid or base catalyst

Procedure:

  • Knoevenagel Condensation: Acetophenone is reacted with hydrazine in a suitable solvent. This step typically requires a catalyst to facilitate the condensation reaction, leading to the formation of an intermediate hydrazone.

  • Cyclization: The intermediate is then heated, often in the presence of an acid or base, to induce cyclization and the formation of the pyrazole ring.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction or filtration. Further purification is achieved by recrystallization or column chromatography on silica (B1680970) gel.

Analytical Characterization

The structural confirmation of synthesized 3-Phenyl-1H-pyrazole and its derivatives is typically achieved through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure. In ¹H NMR, characteristic signals for the aromatic protons of the phenyl group and the protons on the pyrazole ring are observed.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2] The expected molecular ion peak for C₉H₈N₂ would be at m/z 144.[2]

Logical Workflow and Diagrams

Synthesis Workflow

The general workflow for the synthesis of 3-Phenyl-1H-pyrazole derivatives can be visualized as a logical progression from starting materials to the final, characterized product.

Synthesis_Workflow Start Starting Materials (Substituted Acetophenone, Hydrazine) Condensation Knoevenagel Condensation Start->Condensation Step 1 Cyclization Cyclization Reaction Condensation->Cyclization Step 2 Purification Purification (Chromatography/Recrystallization) Cyclization->Purification Step 3 Analysis Structural Analysis (NMR, MS) Purification->Analysis Step 4 Product 3-Phenyl-1H-pyrazole Derivative Analysis->Product

Caption: General workflow for the synthesis and characterization of 3-Phenyl-1H-pyrazole derivatives.

Involvement in Signaling Pathways

Derivatives of 3-Phenyl-1H-pyrazole have been investigated for their potential as inhibitors of key signaling pathways in cancer cells, such as the JAK/STAT and Aurora kinase pathways.[5][6] The inhibition of these pathways can lead to reduced cell proliferation and cell cycle arrest.[6]

Signaling_Pathway_Inhibition cluster_drug Therapeutic Intervention cluster_pathway Cellular Signaling Pyrazole_Derivative 3-Phenyl-1H-pyrazole Derivative JAK2_3 JAK2/3 Kinases Pyrazole_Derivative->JAK2_3 Inhibits Aurora_AB Aurora A/B Kinases Pyrazole_Derivative->Aurora_AB Inhibits STAT3_5 STAT3/5 Phosphorylation JAK2_3->STAT3_5 Cell_Cycle G2 Phase Arrest Aurora_AB->Cell_Cycle Regulates STAT3_5->Cell_Cycle Promotes Progression

References

The Genesis of a New Class of Insecticides: A Technical Guide to the Discovery and History of Phenylpyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless arms race between humans and insect pests has driven the continuous evolution of chemical pest control. A pivotal moment in this history was the emergence of the phenylpyrazole class of insecticides, a novel group of compounds that offered a distinct mode of action and potent efficacy against a broad spectrum of pests. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of phenylpyrazole compounds, with a particular focus on the flagship molecule, fipronil (B1672679). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and crop protection.

A Historical Timeline: From Discovery to Widespread Use

The development of phenylpyrazole insecticides was a direct response to the growing problem of insect resistance to existing insecticide classes.[1] The timeline below highlights the key milestones in the journey of these groundbreaking compounds.

Year(s)MilestoneSignificance
1985-1987 Discovery of Fipronil by Rhône-Poulenc.[2][3]A new chemical class with a novel mode of action was identified, showing promise for overcoming existing resistance mechanisms.
1993 Fipronil is first placed on the market.[2][4]Commercial introduction of the first phenylpyrazole insecticide, offering a new tool for pest management.
1987-1996 Extensive evaluation of fipronil against over 250 insect pests on 60 different crops worldwide.[2]Demonstrated the broad-spectrum efficacy and versatility of fipronil in various agricultural settings.
1997 Crop protection accounted for approximately 39% of total fipronil production.[2]Fipronil became a significant player in the global insecticide market.
Post-1993 Development of other phenylpyrazole insecticides such as ethiprole.Expansion of the phenylpyrazole class with compounds exhibiting different properties and spectra of activity.
2003 BASF acquires patent rights for fipronil production and sales in many countries.[2]Shift in the commercial landscape of phenylpyrazole insecticides.

Physicochemical Properties of Key Phenylpyrazoles

The biological activity and environmental fate of phenylpyrazole compounds are intrinsically linked to their physicochemical properties. The table below summarizes key parameters for fipronil, the most prominent member of this class.

PropertyFipronil
Molecular Formula C₁₂H₄Cl₂F₆N₄OS
Molar Mass 437.15 g/mol [5]
Appearance White powder with a moldy odor[5]
Melting Point 200-201 °C[6]
Vapor Pressure 2.8 x 10⁻⁹ mmHg at 25 °C[5]
Water Solubility 1.9 mg/L (pH 5), 2.4 mg/L (pH 9) at 20 °C[5]
Log K_ow_ (Octanol-Water Partition Coefficient) 4.0[6]

Synthesis of Phenylpyrazole Compounds: The Case of Fipronil

The synthesis of fipronil is a multi-step process that has been refined over the years. Below is a generalized protocol based on common synthetic routes described in the literature.

Experimental Protocol: Synthesis of Fipronil

Objective: To synthesize 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile (fipronil).

Materials:

  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-4-trifluoromethylthiopyrazole

  • Trichloroacetic acid

  • Chlorobenzene (B131634)

  • Boric acid

  • Hydrogen peroxide (50% aqueous solution)

  • Ethyl acetate (B1210297)

Procedure:

  • In a suitable reaction vessel, combine 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g), trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).[7]

  • Cool the mixture to 15-20°C.[7]

  • Slowly add 50% aqueous hydrogen peroxide (68 g) to the cooled mixture while maintaining the temperature between 15-20°C.[7]

  • Stir the reaction mixture for 20 hours at this temperature.[7]

  • After the reaction is complete, work up the mixture to isolate the crude fipronil. This typically involves quenching the reaction and separating the organic phase.

  • Purify the crude product by recrystallization from a solvent system such as chlorobenzene and ethyl acetate to obtain fipronil with a purity greater than 97%.[7]

Mechanism of Action: Targeting the Insect Nervous System

Phenylpyrazole insecticides are potent neurotoxins that act on the central nervous system of insects.[3] Their primary target is the γ-aminobutyric acid (GABA)-gated chloride channel, a ligand-gated ion channel crucial for inhibitory neurotransmission.[1] Fipronil also acts on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates.[8]

By binding to a non-competitive site on these channels, phenylpyrazoles block the influx of chloride ions into the neuron. This disruption of the normal inhibitory signal leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[8] The high selectivity of fipronil for insect GABA receptors over mammalian receptors contributes to its favorable safety profile for non-target organisms.[9]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_fipronil GABA GABA Receptor GABA-gated Chloride Channel GABA->Receptor Binds Cl_in Chloride Influx Receptor->Cl_in Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to Phenylpyrazole Phenylpyrazole (e.g., Fipronil) Phenylpyrazole->Receptor Blocks (Non-competitive)

Mechanism of action of phenylpyrazole insecticides on the GABA-gated chloride channel.

Bioactivity of Phenylpyrazole Compounds

The insecticidal potency of phenylpyrazole compounds varies depending on the specific chemical structure, target insect species, and life stage. The following tables summarize key toxicity data for fipronil and its metabolites.

Table 1: Acute Toxicity of Fipronil in Mammals
SpeciesRouteLD₅₀Reference
RatOral97 mg/kg[4][10]
RatDermal>2000 mg/kg[4]
MouseOral95 mg/kg[10]
RabbitDermal354 mg/kg[10][11]
Table 2: Toxicity of Fipronil and its Metabolites to Non-Target Aquatic Organisms
SpeciesCompound96-hour LC₅₀Reference
Daphnia magna (Water Flea)Fipronil0.19 mg/L[12]
Rainbow TroutFipronil0.246 mg/L
Table 3: Comparative IC₅₀ Values for GABA Receptor Inhibition
CompoundReceptor SourceIC₅₀ (nM)Reference
FipronilHousefly head membranes3-12[9]
FipronilHuman, dog, mouse, chicken, quail, salmon (average)1103[9]
Fipronil SulfoneHousefly head membranes3-12[9]
Fipronil SulfoneVertebrates (average)175[9]
Desulfinyl FipronilHousefly head membranes3-12[9]
Desulfinyl FipronilVertebrates (average)129[9]

Key Experimental Methodologies

The discovery and development of phenylpyrazole insecticides relied on a suite of sophisticated experimental techniques. Below are outlines of two critical methodologies.

Experimental Protocol: Radioligand Binding Assay for GABA Receptor

Objective: To determine the binding affinity of a test compound to the GABA receptor using a competitive displacement assay with a radiolabeled ligand (e.g., [³H]EBOB).

Materials:

  • Insect head membrane preparation (source of GABA receptors)

  • [³H]EBOB (4'-ethynyl-4-n-[2,3-³H₂]propylbicycloorthobenzoate)

  • Test phenylpyrazole compounds

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare insect head membranes by homogenization and centrifugation.

  • In a reaction tube, combine the membrane preparation, a known concentration of [³H]EBOB, and varying concentrations of the test compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]EBOB (IC₅₀).

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize the effect of phenylpyrazole compounds on GABA-gated chloride channels expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding insect GABA receptor subunits

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Perfusion system

  • GABA solution

  • Test phenylpyrazole compound solutions

Procedure:

  • Inject Xenopus oocytes with cRNA encoding the desired insect GABA receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with a standard saline solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Apply GABA to the oocyte to elicit an inward chloride current.

  • Co-apply the test phenylpyrazole compound with GABA and record the resulting current.

  • Analyze the data to determine the effect of the compound on the GABA-induced current (e.g., inhibition, potentiation).

Visualizing Experimental and Logical Workflows

The development of new insecticides is a systematic process. The following diagrams illustrate a typical workflow for screening novel phenylpyrazole candidates and the logical relationships in their structure-activity profiles.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Design Analogs synthesis Synthesize Compounds start->synthesis purification Purify and Characterize synthesis->purification hts High-Throughput Screening (e.g., Binding Assay) purification->hts in_vitro In Vitro Assays (e.g., Electrophysiology) hts->in_vitro in_vivo In Vivo Assays (Insect Toxicity) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar end end in_vivo->end Candidate Selection lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Experimental workflow for the discovery and optimization of novel phenylpyrazole insecticides.

G cluster_r1 R1 Group (N-phenyl) cluster_r2 R2 Group (C4) cluster_r3 R3 Group (C3) cluster_r4 R4 Group (C5) Core Phenylpyrazole Core R1 Substituents on a,a,a-trifluoro-p-tolyl group Core->R1 R2 Trifluoromethylsulfinyl or similar group Core->R2 R3 Cyano group Core->R3 R4 Amino group Core->R4 Activity Insecticidal Activity R1->Activity Modulates Selectivity and Potency R2->Activity Critical for High Insecticidal Activity R3->Activity Contributes to Binding Affinity R4->Activity Essential for Activity

Logical relationships in the structure-activity of phenylpyrazole insecticides.

Conclusion

The discovery of phenylpyrazole compounds marked a significant advancement in insecticide chemistry, providing a powerful new tool for managing insect pests, particularly those resistant to older classes of insecticides. Their unique mode of action, targeting the insect GABA and glutamate-gated chloride channels, has been the subject of extensive research, leading to a deep understanding of their neurotoxic effects. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism of action, and bioactivity of these important compounds. As the challenge of insecticide resistance continues to evolve, the lessons learned from the discovery and development of phenylpyrazoles will undoubtedly inform the design of the next generation of pest control agents.

References

Spectroscopic Profile of 3-Phenylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Phenylpyrazole (C₉H₈N₂), a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.82dH-5 (pyrazole ring)
7.75mH-2', H-6' (phenyl)
7.42tH-3', H-5' (phenyl)
7.33tH-4' (phenyl)
6.70dH-4 (pyrazole ring)
13.1 (broad)sN-H (pyrazole ring)
Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
151.7C-3 (pyrazole ring)
133.2C-5 (pyrazole ring)
130.5C-1' (phenyl)
128.9C-3', C-5' (phenyl)
127.8C-4' (phenyl)
125.4C-2', C-6' (phenyl)
102.3C-4 (pyrazole ring)
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3150 - 3000MediumN-H stretch (pyrazole ring)
3100 - 3000MediumAromatic C-H stretch
1605MediumC=C stretch (aromatic)
1570MediumC=N stretch (pyrazole ring)
1480StrongC-C stretch (in-ring)
760, 690StrongC-H out-of-plane bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
14499.99[M]⁺ (Molecular Ion)
14510.90[M+1]⁺
11713.40[M - HCN]⁺
9010.90[C₇H₆]⁺
7717.30[C₆H₅]⁺

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like this compound is outlined below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid this compound Dissolve Dissolve in appropriate solvent (e.g., Deuterated solvent for NMR, volatile solvent for IR/MS) Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR or KBr pellet) Dissolve->IR MS Mass Spectrometry (e.g., GC-MS with EI) Dissolve->MS Process Process raw data (Fourier transform, peak picking, etc.) NMR->Process IR->Process MS->Process Interpret Interpret spectra (Assign peaks, determine structure) Process->Interpret Report Generate final report with tabulated data Interpret->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[2]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[1]

    • If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[3]

    • Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[1]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal (set to 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Pick and list the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy (FTIR-ATR Method)
  • Sample Preparation :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over the range of 4000-400 cm⁻¹.

  • Data Processing :

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the significant absorption peaks.

    • Correlate the observed absorption bands with specific functional group vibrations using standard correlation tables.

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Sample Introduction :

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by coupling the spectrometer with a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized by heating under a high vacuum.[4]

  • Ionization :

    • The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source.

    • This bombardment dislodges a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

    • The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[4]

  • Mass Analysis and Detection :

    • The positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge ratio (m/z).[4]

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with a relative intensity of 100%.

References

An In-depth Technical Guide to the Physical Properties of 3-Phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3-Phenyl-1H-pyrazole, a significant heterocyclic compound utilized in various research and development applications, including pharmaceutical drug synthesis. This document outlines its melting point and solubility characteristics, supported by standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of 3-Phenyl-1H-pyrazole are fundamental to its application in chemical synthesis and drug design. The following data summarizes its key physical properties.

Data Presentation

PropertyValueSource(s)
Melting Point 78-82 °C[1][2][3]
Solubility in Water Sparingly soluble

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the melting point and solubility of organic compounds like 3-Phenyl-1H-pyrazole.

1. Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range. The capillary method is a widely accepted technique for this measurement.

Detailed Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry 3-Phenyl-1H-pyrazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

  • Purity Assessment: A narrow melting point range (e.g., 78-79°C) is indicative of a high-purity sample, whereas a broader range (e.g., 78-82°C) may suggest the presence of impurities.

2. Solubility Determination

Solubility is a crucial parameter for drug development, influencing formulation, dosage, and bioavailability. The "shake-flask" method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Detailed Methodology:

  • Equilibrium Mixture Preparation: An excess amount of 3-Phenyl-1H-pyrazole is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The saturated solution is then separated from the excess solid. This is commonly achieved by centrifugation followed by filtration through a non-reactive syringe filter (e.g., PTFE).

  • Quantification: The concentration of 3-Phenyl-1H-pyrazole in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100mL) or as molarity (mol/L) at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of 3-Phenyl-1H-pyrazole.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Dry 3-Phenyl-1H-pyrazole powder Finely Powder start->powder pack Pack into Capillary Tube powder->pack setup Place in Melting Point Apparatus pack->setup heat Heat Slowly (1-2°C/min) setup->heat observe Observe Melting heat->observe record Record Temperature Range observe->record end End: Melting Point Range record->end SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Result start Start: Excess 3-Phenyl-1H-pyrazole + Solvent agitate Agitate at Constant Temperature (24-48h) start->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify end End: Solubility Data (e.g., mg/mL) quantify->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Experimental Study of Tautomerism in 3(5)-Phenylpyrazoles

This technical guide provides a comprehensive overview of the experimental methodologies and quantitative analysis used to study the annular tautomerism in 3(5)-phenylpyrazoles. Understanding the tautomeric preference of these scaffolds is critical in drug development, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Introduction to Tautomerism in 3(5)-Phenylpyrazoles

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry.[1] Those with substituents at the 3 and 5 positions, such as 3(5)-phenylpyrazole, exhibit annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring, resulting in two distinct tautomeric forms: the 3-phenyl-1H-pyrazole and the 5-phenyl-1H-pyrazole.[2] The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, solvent effects, temperature, and the physical state (solution vs. solid).[3][4] Experimental determination of the dominant tautomer and the equilibrium constant (KT) is crucial for structure-activity relationship (SAR) studies.

Figure 1: Annular tautomeric equilibrium in 3(5)-phenylpyrazole.

Key Experimental Protocols

The elucidation of tautomeric equilibria in phenylpyrazoles relies on a combination of spectroscopic and crystallographic techniques.

NMR is the most powerful tool for studying tautomerism in solution.[5] By slowing the rate of proton exchange between the nitrogen atoms, it is possible to observe distinct signals for each tautomer.[3]

Detailed Protocol for Tautomeric Ratio Determination:

  • Sample Preparation: Dissolve the 3(5)-phenylpyrazole derivative in a suitable deuterated solvent (e.g., THF-d8, DMSO-d6, CDCl3).[2][6] The choice of solvent is critical as it can influence the equilibrium.

  • Low-Temperature Measurement: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at low temperatures (e.g., -20 °C or lower).[3] This is essential to slow the N-H proton exchange rate to a point where the NMR timescale can resolve separate signals for the C3/C5 and N1/N2 positions of the two tautomers.[3]

  • Signal Assignment: Identify and assign the distinct signals corresponding to each tautomer. For example, in ¹³C NMR, the chemical shifts of C3 and C5 carbons will differ significantly between the 3-phenyl and 5-phenyl forms.[6] 2D NMR techniques like HMBC and HSQC can aid in unambiguous assignment.

  • Integration and Quantification: Calculate the tautomeric equilibrium constant (KT = [3-phenyl tautomer] / [5-phenyl tautomer]) by integrating the well-resolved signals corresponding to each tautomer.[3] For instance, the ratio of the integrals of the C3 or C5 signals for each form directly provides the molar ratio of the tautomers.

nmr_workflow cluster_analysis Data Analysis prep Dissolve phenylpyrazole in deuterated solvent acq Acquire NMR spectra (¹H, ¹³C, ¹⁵N) at low temperature prep->acq Cool sample assign Assign distinct signals to each tautomer acq->assign Process spectra integrate Integrate corresponding signals assign->integrate calculate Calculate Tautomer Ratio (KT) integrate->calculate

Figure 2: Workflow for determining tautomeric ratios via low-temperature NMR.

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[7] This is crucial as intermolecular forces, such as hydrogen bonding in the crystal lattice, can lock the molecule into a single, preferred tautomeric state.[2]

Detailed Protocol for Solid-State Structure Determination:

  • Crystal Growth: Grow single crystals of the 3(5)-phenylpyrazole derivative suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF).[3][8]

  • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, are determined. This unambiguously identifies which tautomer (3-phenyl or 5-phenyl) is present in the crystal.[7] For instance, the structure of 4-bromo-3(5)-phenylpyrazole was determined and found to exist as the 3-phenyl tautomer in the solid state.[3]

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two tautomers have distinct absorption spectra. Changes in the absorption bands upon varying solvent polarity or pH can provide insights into the shifting equilibrium.[9] While less commonly used for direct quantification in pyrazoles compared to NMR, it can be a valuable complementary technique.[10]

Protocol Outline:

  • Spectrum Acquisition: Record the UV-Vis spectra of the phenylpyrazole in a series of solvents with varying polarities.

  • Data Analysis: Analyze the shifts in the absorption maxima (λ_max) and changes in molar absorptivity. The presence of an isosbestic point can be a strong indicator of a two-component equilibrium (the two tautomers).

Quantitative Data on Tautomeric Equilibrium

Experimental studies have shown that 3(5)-phenylpyrazoles generally exist as a mixture of tautomers in solution, with a preference for the 3-phenyl form.[3][11] The solid state, however, often consists of a single tautomer.[7]

CompoundSolventTemp. (°C)MethodTautomer Ratio (3-phenyl : 5-phenyl)KT ([3a]/[3b])Reference
3(5)-PhenylpyrazoleTHF-d8-75¹³C NMR82 : 184.56[3]
3(5)-PhenylpyrazoleAcetone-d6-75¹³C NMR84 : 165.25[3]
3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazoleDMSO-d627NMR86 : 146.14[7]
4-Bromo-3(5)-phenylpyrazoleSolid State-X-ray100 : 0-[3]
3-(4-fluorophenyl)-1H-pyrazoleSolid State-X-rayCo-crystal of both tautomers-[8]

Factors Influencing the Tautomeric Equilibrium

The preference for one tautomer over another is a delicate balance of electronic and environmental effects.

  • Substituent Effects: The electronic nature of substituents on the pyrazole or phenyl ring can shift the equilibrium. Electron-donating groups (e.g., CH₃, NH₂) tend to favor the C3-tautomer, while electron-withdrawing groups (e.g., COOH, CHO) can stabilize the C5-tautomer.[6]

  • Solvent Effects: The solvent plays a crucial role. In liquids like THF, pyrazoles form monomers that are hydrogen-bonded to the solvent.[3][4] In inert solvents, they tend to self-associate into dimers or trimers.[3] Polar solvents can stabilize the more polar tautomer, affecting the equilibrium constant.[12]

  • Physical State: In the solid state, intermolecular hydrogen bonds and crystal packing forces often favor a single tautomer.[2][7] For 3(5)-phenylpyrazoles, this is typically the 3-phenyl tautomer.[3] However, exceptions exist, such as the co-crystal of 3-(4-fluorophenyl)-1H-pyrazole, which contains both tautomers.[8]

// Main node Equilibrium [label="Tautomeric Equilibrium\n(3-phenyl vs. 5-phenyl)", shape=ellipse, fillcolor="#FBBC05"];

// Factors substituents [label="Substituent Effects\n(Electronic Nature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Solvent Effects\n(Polarity, H-Bonding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; state [label="Physical State\n(Solution vs. Solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-factors edg [label="Electron-Donating Groups\n(Favors 3-phenyl)", shape=note, fillcolor="#FFFFFF"]; ewg [label="Electron-Withdrawing Groups\n(Favors 5-phenyl)", shape=note, fillcolor="#FFFFFF"]; polar [label="Polar Solvents", shape=note, fillcolor="#FFFFFF"]; inert [label="Inert Solvents (Self-association)", shape=note, fillcolor="#FFFFFF"]; solution [label="Solution (Mixture)", shape=note, fillcolor="#FFFFFF"]; solid [label="Solid (Often single tautomer)", shape=note, fillcolor="#FFFFFF"];

// Connections substituents -> Equilibrium; solvent -> Equilibrium; state -> Equilibrium;

substituents -> edg [style=dashed]; substituents -> ewg [style=dashed]; solvent -> polar [style=dashed]; solvent -> inert [style=dashed]; state -> solution [style=dashed]; state -> solid [style=dashed]; }

Figure 3: Key factors influencing the tautomeric equilibrium of 3(5)-phenylpyrazoles.

Conclusion

The study of tautomerism in 3(5)-phenylpyrazoles is a multifaceted endeavor requiring a synergistic application of experimental techniques. Low-temperature NMR spectroscopy is indispensable for quantifying tautomeric ratios in solution, while X-ray crystallography provides definitive structural information in the solid state. The collective data indicate a general preference for the 3-phenyl tautomer, though this equilibrium is tunable by substituents and solvent choice. For professionals in drug design and development, a thorough understanding and experimental characterization of the tautomeric behavior of pyrazole-based compounds are paramount for developing safe and efficacious medicines.

References

Synthesis of Novel 3-Phenyl-1H-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of contemporary methods for the synthesis of novel 3-phenyl-1H-pyrazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide details key experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways to facilitate understanding and replication.

Introduction to 3-Phenyl-1H-Pyrazoles

The pyrazole (B372694) ring is a five-membered heterocycle containing two adjacent nitrogen atoms and three carbon atoms.[1] The 3-phenyl-1H-pyrazole scaffold, in particular, serves as a crucial intermediate in the synthesis of numerous biologically active compounds.[4] Derivatives of this core structure have been extensively investigated as kinase inhibitors, antioxidants, and antitumor agents, making the development of efficient and versatile synthetic routes a key focus of chemical research.[1][5][6][7][8][9][10][11][12][13]

Key Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of 3-phenyl-1H-pyrazole derivatives. This guide will focus on two prominent and versatile methods: the classical Knorr pyrazole synthesis and a multi-step synthesis commencing from chalcones.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and widely used method for constructing the pyrazole ring.[14][15] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[14][15][16] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[14]

A common variation of this synthesis for producing 3-phenyl-1H-pyrazole derivatives starts with a substituted acetophenone (B1666503), which is first converted to a β-ketoester. This intermediate then reacts with a hydrazine to yield the final pyrazole product.

The synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives serves as a representative example of the Knorr synthesis workflow.[17][18] The process begins with the formation of a β-ketoester from a substituted methyl ketone.

Step 1: Synthesis of the β-ketoester intermediate

  • To a solution of sodium methoxide (B1231860) in a suitable solvent, add a substituted methyl ketone (1.0 eq).

  • Stir the mixture at room temperature, then add dimethyl oxalate (B1200264) (1.2 eq).

  • Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue to obtain the β-ketoester.[17][18]

Step 2: Cyclization to form the pyrazole core

  • Dissolve the β-ketoester (1.0 eq) and a hydrazine derivative (e.g., hydrazinyl pyrimidine) (1.0-1.2 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 3-phenyl-1H-pyrazole derivative.[17][18]

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Formation MethylKetone Substituted Methyl Ketone Ketoester β-Ketoester Intermediate MethylKetone->Ketoester 1. Base Sodium Methoxide Base->Ketoester 2. Oxalate Dimethyl Oxalate Oxalate->Ketoester 3. Pyrazole 3-Phenyl-1H-Pyrazole Derivative Ketoester->Pyrazole Reflux Hydrazine Hydrazine Derivative Hydrazine->Pyrazole

Knorr Pyrazole Synthesis Workflow
Synthesis via Chalcone (B49325) Intermediates

Another prevalent method for synthesizing 3-phenyl-1H-pyrazole derivatives involves the use of chalcone intermediates. Chalcones are α,β-unsaturated ketones that can be readily prepared through the Claisen-Schmidt condensation of an aldehyde with a ketone. The resulting chalcone can then be cyclized with a hydrazine derivative to form a pyrazoline, which is subsequently oxidized to the corresponding pyrazole.

This protocol outlines the synthesis of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole derivatives, which showcases the utility of chalcone intermediates.[1]

Step 1: Synthesis of Chalcone

  • Dissolve a substituted acetophenone (e.g., 3-acetylpyridine) (1.0 eq) and an appropriate aldehyde (1.0 eq) in methanol (B129727).

  • Add a solution of sodium hydroxide (B78521) in methanol dropwise to the mixture while stirring at room temperature.

  • Continue stirring for several hours until a precipitate forms.

  • Filter the solid, wash it with water and cold ethanol, and dry it to obtain the chalcone derivative.[19]

Step 2: Synthesis of Pyrazoline

  • Reflux a mixture of the chalcone (1.0 eq) and phenylhydrazine (B124118) (1.0 eq) in ethanol containing a catalytic amount of piperidine (B6355638) for 6-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and recrystallize it from a suitable solvent to obtain the pure pyrazoline derivative.[1]

Step 3: Oxidation to Pyrazole

While the above protocol yields a pyrazoline, oxidation is required to form the aromatic pyrazole ring. This can be achieved using various oxidizing agents, such as bromine in a suitable solvent or simply by heating the pyrazoline in DMSO under an oxygen atmosphere.[20]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation cluster_2 Step 3: Aromatization Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Aldehyde Aldehyde->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization Hydrazine Phenylhydrazine Hydrazine->Pyrazoline Pyrazole 3-Phenyl-1H-Pyrazole Derivative Pyrazoline->Pyrazole Oxidation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cell Cycle Regulation CytokineReceptor Cytokine Receptor JAK JAK2/3 CytokineReceptor->JAK Cytokine Binding STAT STAT3/5 JAK->STAT Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression Transcription Factor Pyrazole 3-Phenyl-1H-Pyrazole Derivative (e.g., 10e) Pyrazole->JAK Inhibition Aurora Aurora A/B Pyrazole->Aurora Inhibition CellCycle G2/M Phase Progression Aurora->CellCycle

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole-based compounds in drug discovery.

For Immediate Release

[City, State] – The versatile heterocyclic scaffold of pyrazole (B372694) has long been a focal point in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the multifaceted biological activities of pyrazole derivatives. From their well-established roles as anti-inflammatory and anticancer agents to their emerging potential in antimicrobial and neurological applications, this document consolidates key findings, experimental methodologies, and critical data to facilitate further innovation in the field.

A Privileged Scaffold in Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in drug design.[1][2][3] Its unique structural features allow for versatile functionalization, enabling the modulation of physicochemical properties to achieve desired pharmacokinetic and pharmacodynamic profiles.[4][5] This adaptability has led to the successful development of several clinically approved drugs, including the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, underscoring the therapeutic significance of the pyrazole core.[5][6][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[8][9][10][11]

Kinase Inhibition

A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[2][12][13][14] Pyrazoles have been effectively designed to target a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of these receptors by pyrazole derivatives has shown promise in suppressing tumor growth and angiogenesis.[5][8]

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, pyrazole compounds can arrest the cell cycle, leading to reduced cancer cell proliferation.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[15][16][17][18] Pyrazole derivatives have been developed to inhibit key components of this pathway, such as PI3K and Akt, inducing apoptosis in cancer cells.[8][12]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[19][20][21][22][23] Inhibition of kinases within this cascade, such as BRAF, is a validated strategy in cancer therapy that has been explored with pyrazole-based inhibitors.[8][12]

Non-Kinase Targets

Beyond kinase inhibition, pyrazole derivatives exhibit anticancer activity through other mechanisms, such as DNA binding and disruption of microtubule dynamics.[8][10]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/ReferenceTargetCell LineIC50 (µM)Reference
Compound 59 DNAHepG22[8]
Compounds 33 & 34 CDK2HCT116, MCF7, HepG2, A549< 23.7[8]
Compound 43 PI3 KinaseMCF70.25[8]
Compounds 53 & 54 EGFR, VEGFR-2HepG215.98, 13.85[8]
Compound 6 AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβHePG-2, MCF-7, PC-3, A-549, HCT-116Potent Inhibition at 100 µM[12]
N-formyl pyrazoline derivativesNot specifiedA549, HT1080Not specified[11]
Pyrazole benzamide (B126) derivativesNot specifiedHCT-116, MCF-77.74-82.49, 4.98-92.62 (µg/mL)[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example.[6][7] Their mechanisms of action primarily involve the inhibition of key enzymes in the inflammatory pathway.

  • Cyclooxygenase (COX) Inhibition: Many pyrazole-based anti-inflammatory drugs selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins (B1171923) at sites of inflammation, while sparing the constitutively expressed COX-1, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[6][24]

  • Cytokine Modulation: Pyrazole derivatives can also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/ReferenceAssayModelActivityReference
3,5-diarylpyrazolesCOX-2 InhibitionIn vitroIC50 = 0.01 µM[6]
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIn vitro/In vivoIC50 = 0.03 µM/0.12 µM; 75% edema reduction[6]
N1-substituted pyrazolesCarrageenan-induced paw edemaIn vivoUp to 90.40% inhibition[25]
Pyrazole-pyrazoline derivativesXylene-induced ear edemaIn vivoUp to 48.71% inhibition[26]
1,3,4-trisubstituted pyrazolesCarrageenan-induced paw edemaIn vivo≥84.2% inhibition[27]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated promising activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[7][28][29][30][31] Their mechanisms of action are varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/ReferenceOrganismActivity (MIC)Reference
Compound 3 Escherichia coli0.25 µg/mL[7]
Compound 4 Streptococcus epidermidis0.25 µg/mL[7]
Compound 2 Aspergillus niger1 µg/mL[7]
Thiazolo-pyrazole derivativesMRSA4 µg/mL[29]
Pyrazole-thiazole hybridsMRSA1.9-3.9 µg/mL[29]
Imidazo-pyridine substituted pyrazolesGram-positive and Gram-negative bacteria<1 µg/mL (MBC)[29]
Hydrazone 21a S. aureus, B. subtilus, K. pneumoniae, E. coli62.5-125 µg/mL[31]
Hydrazone 21a A. niger, C. albicans2.9-7.8 µg/mL[31]

Antiviral, Anticonvulsant, and Other Activities

The therapeutic potential of pyrazoles extends beyond the aforementioned areas.

  • Antiviral Activity: Pyrazole derivatives have been investigated for their activity against various viruses, including coronaviruses (SARS-CoV-2, MERS-CoV), Newcastle disease virus, and vaccinia virus.[32][33][34][35]

  • Anticonvulsant Activity: Several studies have highlighted the anticonvulsant properties of pyrazole derivatives, suggesting their potential in the treatment of epilepsy.[3][36][37][38][39] Some compounds have shown efficacy in animal models of seizures with reduced side effects compared to existing antiepileptic drugs.[36]

  • Antidepressant Activity: Certain pyrazole derivatives have also exhibited antidepressant-like effects in preclinical studies.[37][38]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are standardized protocols for key in vitro and in vivo assays used to evaluate the biological activities of pyrazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[40][41][42][43]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[41]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the pyrazole derivatives and a vehicle control.

  • MTT Addition: Following the desired incubation period (e.g., 24-72 hours), add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[40][41]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[41]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[42]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[41] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is widely used to screen for the antimicrobial activity of chemical compounds.[28]

  • Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the pyrazole derivative solution (at a known concentration) into each well. A standard antibiotic is used as a positive control, and the solvent as a negative control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[27]

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory environment for a specified period.

  • Compound Administration: Administer the pyrazole derivative or a control vehicle (e.g., saline) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[27]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt PTEN PTEN PTEN->PIP3

Figure 1: The PI3K/Akt signaling pathway, a key target for anticancer pyrazole derivatives.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P TranscriptionFactors Transcription Factors (Proliferation, Differentiation) ERK->TranscriptionFactors

Figure 2: The MAPK/ERK signaling pathway, another crucial target in cancer therapy.

Experimental_Workflow_Anticancer Synthesis Synthesis of Pyrazole Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_ID->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Figure 3: A generalized experimental workflow for the discovery of anticancer pyrazole derivatives.

Future Directions

The field of pyrazole chemistry continues to evolve, with ongoing efforts to synthesize novel derivatives with enhanced potency, selectivity, and improved safety profiles. Future research will likely focus on multi-target pyrazole derivatives, the use of computational modeling for rational drug design, and the exploration of novel biological targets. The development of pyrazole-based compounds for neurodegenerative diseases and as antiviral agents also represents exciting and expanding areas of investigation. This guide provides a solid foundation for researchers to build upon as they continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

3-Phenylpyrazole Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-phenylpyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to readily modify its core structure have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the medicinal chemistry of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications in targeting various disease-related proteins. This document is intended for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The fundamental this compound structure is typically synthesized through the condensation of a phenyl-substituted 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. A common and efficient method involves the reaction of acetophenone (B1666503) with a formylating agent to generate a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.[1]

General Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

This protocol describes a two-step synthesis starting from acetophenone.[1]

Step 1: Knoevenagel Condensation to form 1,3-Dicarbonyl Intermediate

  • To a solution of acetophenone (1.0 eq) in a suitable solvent such as toluene, add a formylating agent like ethyl formate (B1220265) (1.5 eq) and a strong base, for example, sodium methoxide (B1231860) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

Step 2: Cyclization with Hydrazine

  • Dissolve the crude intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (B1144303) (1.2 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under vacuum.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-phenyl-1H-pyrazole.

Biological Activities and Structure-Activity Relationships

This compound derivatives have been extensively explored as inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases.

Kinase Inhibition

Protein kinases are a major class of drug targets, and numerous this compound derivatives have been developed as potent kinase inhibitors.

The Janus kinases (JAKs) and Aurora kinases are crucial regulators of cell signaling pathways involved in cell proliferation and survival. Their dysregulation is a hallmark of many cancers.[2][3]

A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives has been identified as multi-targeted inhibitors of JAK2, JAK3, Aurora A, and Aurora B kinases.[2][3]

Quantitative Data: Inhibition of JAK and Aurora Kinases

CompoundTarget KinaseIC50 (µM)[2][3]
10e JAK20.166
JAK30.057
Aurora A0.939
Aurora B0.583

Structure-Activity Relationship (SAR) Summary:

  • The presence of the 3-(4-phenyl-1H-imidazol-2-yl) moiety is crucial for the inhibitory activity.

  • Substitutions on the phenyl ring of the imidazole (B134444) can modulate the potency and selectivity against different kinases.

  • Compound 10e demonstrated the most balanced inhibitory profile against all four kinases.[2]

Signaling Pathway: JAK-STAT Signaling

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its inhibition by this compound derivatives can block downstream cellular processes like proliferation and inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene 6. Gene Regulation Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[4] 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives have been developed as potent BCR-ABL inhibitors.[4]

Quantitative Data: BCR-ABL Kinase Inhibition

CompoundIC50 (nM) for wild-type BCR-ABL[4]
7a 14.2
Imatinib 330.0

Structure-Activity Relationship (SAR) Summary:

  • The 4-(pyridin-3-yl)-1H-pyrazole core is a key structural feature for potent BCR-ABL inhibition.

  • The benzamide (B126) moiety at the 3-position of the phenyl ring is essential for activity.

  • Compound 7a exhibited significantly higher potency than the standard drug, Imatinib.[4]

Signaling Pathway: BCR-ABL in CML

BCR-ABL activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activation PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activation RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival Inhibitor This compound Derivative Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL signaling in CML.

MCL-1 Inhibition

Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family and is a key therapeutic target in various cancers. Phenylpyrazole derivatives have been identified as selective inhibitors of MCL-1.[5][6]

Quantitative Data: MCL-1 Inhibition

CompoundKi (µM) for MCL-1[5][6]
GQN-B37-E 0.6

Structure-Activity Relationship (SAR) Summary:

  • A structure-based design approach led to the development of selective MCL-1 inhibitors.

  • Compound GQN-B37-E demonstrates submicromolar binding affinity for MCL-1 with no significant binding to other BCL-2 family members like BCL-2 or BCL-XL.[5]

Signaling Pathway: Intrinsic Apoptosis

MCL-1 prevents apoptosis by sequestering pro-apoptotic proteins like BAK and BAX. Inhibition of MCL-1 by this compound derivatives releases these proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Intrinsic_Apoptosis_Pathway MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibition Mitochondrion Mitochondrion BAX_BAK->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound Derivative Inhibitor->MCL1 Inhibition

Caption: MCL-1 inhibition triggering intrinsic apoptosis.

Antimicrobial and Antioxidant Activities

Various this compound derivatives have also demonstrated significant antimicrobial and antioxidant properties.

Quantitative Data: Antimicrobial and Antioxidant Activities

Compound ClassActivityAssayResultReference
Pyrazoline derivativesAntioxidantDPPH ScavengingSC50: 9.91-15.16 µg/mL[7]
Pyrazole (B372694) analoguesAntibacterialMIC vs. E. coli0.25 µg/mL[8]
Pyrazole analoguesAntifungalMIC vs. A. niger1 µg/mL[8]

Key Experimental Protocols

This section provides detailed methodologies for common assays used in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method for determining the in vitro kinase inhibitory activity of synthesized compounds.[9]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

  • Reaction Initiation: To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Comp Prepare Serial Dilutions of this compound Derivative Start->Prep_Comp Add_Comp Add Compound/DMSO to Plate Prep_Comp->Add_Comp Setup_Reaction Set up Kinase Reaction (Kinase, Substrate, Buffer) Setup_Reaction->Add_Comp Initiate Initiate Reaction with ATP Add_Comp->Initiate Incubate_1 Incubate at RT Initiate->Incubate_1 Stop_React Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_1->Stop_React Incubate_2 Incubate at RT Stop_React->Incubate_2 Detect Detect ADP (Kinase Detection Reagent) Incubate_2->Detect Incubate_3 Incubate at RT Detect->Incubate_3 Read Measure Luminescence Incubate_3->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro kinase assay.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This is a preliminary screening method to qualitatively assess the antimicrobial activity of this compound compounds.[10]

  • Preparation of Test Solutions: Dissolve the pyrazole compounds in DMSO to a desired stock concentration (e.g., 1 mg/mL).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Plate Preparation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of Mueller-Hinton agar (B569324) plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).

  • Well Creation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the pyrazole compound solution into each well. Include wells for a positive control (standard antibiotic/antifungal) and a negative control (DMSO).

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay is a common method to evaluate the radical scavenging activity of compounds.[11]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in a dark, amber-colored bottle.

  • Preparation of Test Compound and Control: Prepare a stock solution of the this compound derivative in methanol or DMSO. From this, prepare a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the test compound or control solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 where A_blank is the absorbance of the blank (DPPH solution and solvent) and A_sample is the absorbance of the test compound or control.

Conclusion

This compound derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. Their amenability to synthetic modification has enabled the development of potent and selective inhibitors for a wide array of biological targets. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel therapeutics for various diseases. This guide provides a foundational understanding of the synthesis, biological activities, and evaluation methods for this important class of compounds, serving as a valuable resource for researchers in the field of drug discovery.

References

A Technical Guide to Annular Tautomerism in Pyrazole Derivatives: NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of annular tautomerism in pyrazole (B372694) derivatives, a critical phenomenon influencing the physicochemical and biological properties of these widely used heterocyclic compounds. We focus on the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool for elucidating tautomeric equilibria.

The Principle of Annular Tautomerism in Pyrazoles

Pyrazole and its derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between these two nitrogen atoms (N1 and N2).[1][2] This dynamic process results in two distinct, yet rapidly interconverting, tautomeric forms. For a pyrazole substituted at the C3 and C5 positions with different groups (R¹ ≠ R²), this equilibrium is particularly significant as it leads to two different constitutional isomers.

The position of this equilibrium is a crucial determinant of a molecule's properties, including its ability to act as a hydrogen bond donor or acceptor, its dipole moment, and ultimately, its interaction with biological targets.[3] Factors such as the electronic nature of substituents, solvent polarity, temperature, and concentration can significantly influence which tautomer is more stable.[3][4] For instance, electron-withdrawing groups tend to favor the tautomer where the NH group is distal to them.[4]

Experimental_Workflow cluster_prep Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_output Results p1 Select Pyrazole Derivative p2 Choose Deuterated Solvent p1->p2 p3 Prepare Sample (e.g., 0.05 M) p2->p3 a1 Acquire Spectrum at 298 K p3->a1 a2 Cool Sample Incrementally a1->a2 a3 Equilibrate at Each Temp. a2->a3 a4 Record VT-NMR Spectra (¹H, ¹³C, or ¹⁵N) a3->a4 d1 Identify Slow-Exchange Regime a4->d1 d2 Integrate Tautomer Signals d1->d2 d3 Calculate K_T at Each Temp. d2->d3 d4 Create Van't Hoff Plot (ln(K_T) vs 1/T) d3->d4 o1 Determine ΔG°, ΔH°, ΔS° d4->o1 Influencing_Factors center Tautomeric Equilibrium (K_T) substituent Substituent Effects (Electronic & Steric) substituent->center solvent Solvent Effects (Polarity, H-bonding) solvent->center temp Temperature temp->center concentration Concentration (Self-Association) concentration->center

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the role of the pyrazole core in modern drug discovery, with a focus on its application in anticancer, anti-inflammatory, and antimicrobial agents. The guide details the synthesis of the pyrazole scaffold, the experimental protocols for evaluating the biological activity of its derivatives, and the key signaling pathways targeted by these compounds.

The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a versatile building block that offers several advantages in drug design. It can serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] The substitution pattern on the pyrazole ring can be readily modified, allowing for the fine-tuning of a compound's biological activity and physicochemical characteristics. This adaptability has led to the development of numerous FDA-approved drugs containing a pyrazole moiety, targeting a wide range of diseases.[1][2]

Key Therapeutic Areas for Pyrazole-Based Compounds

Anticancer Activity

The pyrazole scaffold is a prominent feature in a number of successful anticancer drugs. These compounds often function as kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Representative Pyrazole-Containing Compounds

Compound/DrugTarget(s)IC50 Value(s)Cell Line(s)Reference(s)
RuxolitinibJAK1, JAK23.3 nM, 2.8 nMBa/F3-EpoR-JAK2V617F[1]
CrizotinibALK, c-Met24 nM, 20 nMH3122[3]
AxitinibVEGFR-1, -2, -30.1 nM, 0.2 nM, 0.1-0.3 nM-[2]
EncorafenibBRAF V600E0.3 nM-[2]
NiraparibPARP-1, PARP-23.8 nM, 2.1 nM-[1]
Compound 3iVEGFR-28.93 nM-[3]
Compound 42-0.12 µM, 0.16 µMWM 266.4, MCF-7[4]
Compound 33-0.49 µM, 0.57 µMB16-F10, MCF-7[4]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most notable example being the selective COX-2 inhibitor, Celecoxib. By selectively targeting the COX-2 enzyme, which is upregulated in inflammatory conditions, these drugs can reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: Anti-inflammatory Activity of Representative Pyrazole-Containing Compounds

Compound/DrugTargetIC50 Value(s)AssayReference(s)
CelecoxibCOX-20.04 µMHuman whole blood assay[5]
AntipyrineCOX-1, COX-2--[1]
BendazacCOX--[1]
Compounds 144-146COX-20.034-0.052 µMEnzyme immunoassay[5]
Compound 190aCOX-1, COX-20.263 µM, 0.017 µM-[4]
Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains, including drug-resistant pathogens. The pyrazole scaffold can be found in antibiotics such as cefoselis (B1662153) and ceftolozane.[2]

Table 3: Antimicrobial Activity of Representative Pyrazole-Containing Compounds

CompoundOrganism(s)MIC Value(s)Reference(s)
CefoselisGram-negative bacteria-[2]
CeftolozaneGram-negative bacteria-[2]
Compound 45Acinetobacter baumannii, MRSA, VRE1.56 µg/mL[2]
Compound 46Gram-positive bacteria-[2]

Synthesis of the Pyrazole Scaffold

A variety of synthetic methods have been developed for the construction of the pyrazole ring. The most common and versatile of these is the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis

This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis.

Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., sulfuric acid, sodium hydroxide)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. If a catalyst is used, it is added at this stage.

  • Heat the reaction mixture under reflux for a specified period (typically 1-6 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Solvent, Catalyst Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Knorr Pyrazole Synthesis Workflow.

Key Signaling Pathways Targeted by Pyrazole Derivatives

Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often hyperactivated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Gene Target Gene Transcription STAT_P->Gene Translocation Cytokine Cytokine Cytokine->Receptor Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition.
VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Axitinib and other pyrazole-based compounds are potent inhibitors of VEGFR-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binding Axitinib Axitinib Axitinib->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The BRAF kinase is a key component of this pathway, and its mutation is a driver in many cancers. Encorafenib is a potent inhibitor of BRAF.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation BRAF BRAF Ras->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Translocation GrowthFactor Growth Factor GrowthFactor->Receptor Encorafenib Encorafenib Encorafenib->BRAF Inhibition

MAPK Signaling Pathway Inhibition.

Experimental Protocols for Biological Evaluation

The biological activity of pyrazole derivatives is assessed using a variety of in vitro and in vivo assays.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Protocol:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the pyrazole compounds and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

  • Prepare serial dilutions of the pyrazole compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Experimental Protocol:

  • The reaction is typically performed in a 96-well plate.

  • The reaction mixture contains the COX-2 enzyme, a substrate (e.g., arachidonic acid), and the test compound at various concentrations.

  • The reaction is initiated and allowed to proceed for a set time.

  • The amount of product formed (e.g., prostaglandin (B15479496) E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into a diverse range of clinically successful drugs. The ongoing exploration of novel pyrazole derivatives and their mechanisms of action promises to yield the next generation of innovative medicines for a multitude of diseases. Researchers and drug development professionals are encouraged to continue leveraging the unique attributes of this privileged scaffold to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-aryl-1-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established and reliable synthetic methodologies.

Introduction

3-Aryl-1-phenyl-1H-pyrazoles are a prominent scaffold in a variety of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatile nature of the pyrazole (B372694) ring allows for extensive functionalization, making it a valuable target for the development of novel therapeutic agents. The most common synthetic strategies involve the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with phenylhydrazine (B124118). One of the most prevalent and robust methods utilizes α,β-unsaturated ketones (chalcones) as precursors, which react with phenylhydrazine to form the pyrazoline intermediate, followed by oxidation to the pyrazole.

Data Presentation: Comparative Yields of Synthetic Protocols

The following table summarizes the yields of various 3-aryl-1-phenyl-1H-pyrazole derivatives synthesized through the reaction of substituted chalcones with phenylhydrazine under different reaction conditions.

Aryl Substituent (at position 3)Reaction ConditionsYield (%)Reference
4-ChlorophenylPhenylhydrazine, Glacial Acetic Acid, Reflux 6-8hGood[1]
4-NitrophenylPhenylhydrazine, Glaccial Acetic Acid, Reflux 6-8hGood[1]
4-MethoxyphenylPhenylhydrazine, Glacial Acetic Acid, Reflux 6-8hGood[1]
AdamantylPhenylhydrazine hydrochloride, Sodium Acetate, Acetic acid/water, 80°C, 48hNot specified[2]
PhenylPhenylhydrazine hydrate, Ethanol, Reflux 4hGood[3]
4-BromophenylPhenylhydrazine, 1,4-Dioxane, H₂SO₄ (catalytic), Reflux 4hNot specified[4]
4-HydroxyphenylPhenylhydrazine, 1,4-Dioxane, H₂SO₄ (catalytic), Reflux 4hNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 3-aryl-1-phenyl-1H-pyrazoles from Chalcones

This protocol details the synthesis of 3-aryl-1-phenyl-1H-pyrazoles via the cyclocondensation of an appropriate chalcone (B49325) with phenylhydrazine.

Materials:

  • Substituted chalcone (1.0 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Glacial acetic acid (10 mL)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the substituted chalcone (1.0 mmol) in glacial acetic acid (10 mL).

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.2 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:n-hexane, 2:8).[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.

  • Precipitation and Filtration: A solid precipitate of the crude pyrazole derivative will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with an ample amount of cold water to remove any residual acetic acid and other water-soluble impurities.

  • Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure 3-aryl-1-phenyl-1H-pyrazole derivative.[1]

Characterization: The structure and purity of the synthesized compounds can be confirmed by standard spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and the environment of the protons and carbons.

  • FT-IR Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives from chalcones.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Chalcone Substituted Chalcone ReactionVessel Reaction in Glacial Acetic Acid Chalcone->ReactionVessel Phenylhydrazine Phenylhydrazine Phenylhydrazine->ReactionVessel Workup Precipitation in Ice-Cold Water ReactionVessel->Workup Cool & Pour Filtration Filtration Workup->Filtration Collect Solid Recrystallization Recrystallization Filtration->Recrystallization Purify FinalProduct 3-aryl-1-phenyl-1H-pyrazole Recrystallization->FinalProduct

Caption: General workflow for the synthesis of 3-aryl-1-phenyl-1H-pyrazoles.

References

Application of 3-Phenylpyrazole in Agricultural Chemistry: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpyrazole scaffold is a versatile and highly significant pharmacophore in modern agricultural chemistry. Its derivatives have been successfully commercialized as insecticides, herbicides, and fungicides, playing a crucial role in crop protection and food security. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its analogues in agriculture.

Application as Insecticides

This compound derivatives are renowned for their potent insecticidal activity, most notably represented by fipronil. These compounds are broad-spectrum insecticides effective against a wide range of pests.

Mechanism of Action

Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[1][2][3] GABA is an inhibitory neurotransmitter. By blocking the chloride ion influx, these insecticides cause hyperexcitation of the insect's nervous system, leading to paralysis and death.[2] This mode of action provides excellent selectivity towards insects over mammals, as the binding affinity of phenylpyrazoles to insect GABA receptors is significantly higher.[2]

GABAPathway cluster_synapse Insect Synaptic Cleft cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABA-gated Chloride Channel GABA->Receptor Binds Chloride_in Cl- Receptor->Chloride_in Opens Channel Hyperexcitation Hyperexcitation (No Inhibition) Receptor->Hyperexcitation Phenylpyrazole This compound Insecticide Phenylpyrazole->Receptor Blocks Hyperpolarization Hyperpolarization (Inhibition) Chloride_in->Hyperpolarization Chloride_out Cl-

Figure 1: Insecticidal Mechanism of this compound.
Quantitative Data: Insecticidal Activity

The efficacy of phenylpyrazole insecticides is demonstrated by their low lethal dose (LD50) and lethal concentration (LC50) values against various insect pests.

CompoundInsect SpeciesAssay TypeLD50/LC50Reference
FipronilAcanthodactylus dumerili (Lizard)Oral30 µg/g bw[4]
FipronilBeesContact0.004 µ g/bee [4]
FipronilNorthern bobwhite quailOral11.3 mg/kg[4]
FipronilRatOral97 mg/kg[4][5]
FipronilMouseOral95 mg/kg[5]
FipronilRabbitDermal354 mg/kg[5]
FipronilAulacophora foveicollis (Red Pumpkin Beetle)Filter Paper Disc BioassayLC50: 6.822 ppm (24 HAT)[6]
FipronilAulacophora foveicollis (Red Pumpkin Beetle)Filter Paper Disc BioassayLC50: 4.608 ppm (48 HAT)[6]

*HAT: Hours After Treatment

Experimental Protocol: GABA Receptor Binding Assay

This protocol describes a competitive binding assay to evaluate the affinity of test compounds for the insect GABA receptor.

GABAReceptorAssay Start Start PrepMembrane Prepare Insect Neural Membranes Start->PrepMembrane Incubate Incubate Membranes with Radioligand ([3H]GABA or [3H]muscimol) and Test Compound PrepMembrane->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Data Analysis (IC50 Determination) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for GABA Receptor Binding Assay.

Methodology:

  • Preparation of Insect Neural Membranes:

    • Dissect neural tissue (e.g., brains) from the target insect species on ice.

    • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl buffer).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a microcentrifuge tube, add the membrane preparation, a known concentration of a radiolabeled GABA receptor ligand (e.g., [3H]GABA or [3H]muscimol), and varying concentrations of the this compound test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled known GABA receptor agonist (e.g., GABA or muscimol).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filter quickly with ice-cold buffer to remove any unbound radioligand.

    • Place the filter in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Application as Herbicides

Certain this compound derivatives have been developed as effective herbicides, primarily targeting broadleaf weeds.

Mechanism of Action

A significant mode of action for herbicidal phenylpyrazoles is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[7][8] PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[7]

PPOPathway cluster_chloroplast Plant Chloroplast cluster_cytoplasm Cytoplasm ProtoIXgen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoIXgen->PPO Substrate Accumulation Accumulation of Protoporphyrinogen IX ProtoIXgen->Accumulation ProtoIX Protoporphyrin IX PPO->ProtoIX Phenylpyrazole This compound Herbicide Phenylpyrazole->PPO Inhibits Chlorophyll Chlorophyll ProtoIX->Chlorophyll Biosynthesis ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light, O2 CellDeath Cell Death ROS->CellDeath

Figure 3: Herbicidal Mechanism of this compound.
Quantitative Data: Herbicidal Activity

The herbicidal efficacy of phenylpyrazole derivatives is evaluated by their ability to inhibit the growth of various weed species.

CompoundWeed SpeciesApplication Rate (g a.i./hm²)Inhibition (%)Reference
Compound 6aDigitaria sanguinalis15050-60[9]
Compound 6aAbutilon theophrasti15050-60[9]
Compound 6cSetaria viridis15050[9]
Substituted phenylpyrazoleAbutilon theophrasti150>90[9]
Compound 7fAmaranthus retroflexus-ED50: 12.57 g a.i./hm²[7]
Fomesafen (Control)Amaranthus retroflexus-ED50: 10.67 g a.i./hm²[7]
Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against PPO.

PPOAssay Start Start ExtractPPO Extract PPO Enzyme from Plant Tissue Start->ExtractPPO Incubate Incubate Enzyme, Substrate, and Test Compound ExtractPPO->Incubate PrepareSubstrate Prepare Substrate (Protoporphyrinogen IX) PrepareSubstrate->Incubate Measure Measure Product Formation (Protoporphyrin IX) via Spectrofluorometry Incubate->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze End End Analyze->End

Figure 4: Workflow for PPO Inhibition Assay.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., spinach leaves) in an extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the PPO enzyme.

    • Partially purify the enzyme using methods like ammonium (B1175870) sulfate (B86663) precipitation.

  • Substrate Preparation:

    • Prepare protoporphyrinogen IX from protoporphyrin IX through a reduction reaction.

  • Inhibition Assay:

    • In a microplate well, add the enzyme extract, the protoporphyrinogen IX substrate, and varying concentrations of the this compound test compound.

    • Incubate the plate in the dark at a controlled temperature.

    • The enzymatic reaction will produce protoporphyrin IX.

  • Measurement:

    • Measure the fluorescence of the produced protoporphyrin IX using a spectrofluorometer (excitation at ~405 nm, emission at ~630 nm).

  • Data Analysis:

    • Calculate the percentage of PPO inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the inhibition percentage against the logarithm of the test compound concentration.

Application as Fungicides

Derivatives of this compound also exhibit significant fungicidal properties against a range of phytopathogenic fungi.

Mechanism of Action

One of the primary modes of action for fungicidal pyrazole (B372694) derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II). By blocking the electron transport chain, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

SDHPathway cluster_mitochondrion Fungal Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons NoATP ATP Depletion SDH->NoATP Phenylpyrazole This compound Fungicide Phenylpyrazole->SDH Inhibits ATP ATP Production ETC->ATP

Figure 5: Fungicidal Mechanism of this compound.
Quantitative Data: Fungicidal Activity

The in vitro efficacy of fungicidal pyrazole derivatives is often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) required to inhibit fungal growth.

CompoundFungal SpeciesEC50/IC50 (µg/mL)Reference
Compound 26Botrytis cinerea2.432[2]
Compound 26Rhizoctonia solani2.182[2]
Compound 26Valsa mali1.787[2]
Compound 26Thielaviopsis cucumeris1.638[2]
Compound 26Fusarium oxysporum6.986[2]
Compound 26Fusarium graminearum6.043[2]
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37[10]
Azoxystrobin + DifenoconazoleAlternaria alternataIC50: 0.83 ppm[1]
Azoxystrobin + DifenoconazoleCurvularia pseudobrachysporaIC50: 1.88 ppm[1]
TebuconazoleCurvularia hawaiiensisIC50: 0.8 ppm[1]

Synthesis of this compound Derivatives

A general and common method for the synthesis of the this compound core involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative.

SynthesisWorkflow Start Start Reactants React Phenylhydrazine with a 1,3-Dicarbonyl Compound Start->Reactants Condensation Condensation and Cyclization Reaction Reactants->Condensation Purification Purification of the This compound Core Condensation->Purification Functionalization Further Functionalization of the Pyrazole Ring Purification->Functionalization End Final Product Functionalization->End

Figure 6: General Synthesis Workflow for this compound Derivatives.
General Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a typical synthesis of a 3-phenyl-1H-pyrazole from acetophenone (B1666503) and hydrazine.[11]

Materials:

  • Acetophenone

  • Hydrazine hydrate (B1144303)

  • Solvent (e.g., ethanol)

  • Base (e.g., sodium hydroxide)

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve acetophenone in a suitable solvent like ethanol.

    • Add a base, such as sodium hydroxide, to the solution.

    • Slowly add hydrazine hydrate to the reaction mixture while stirring.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the crude product and wash it with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-phenyl-1H-pyrazole.

  • Characterization:

    • Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The this compound core structure is a cornerstone in the development of modern agrochemicals. Its derivatives have demonstrated exceptional efficacy as insecticides, herbicides, and fungicides through various well-defined mechanisms of action. The provided data and protocols offer a valuable resource for researchers and professionals in the field of agricultural chemistry and drug development, facilitating the discovery and optimization of new and improved crop protection agents based on this versatile scaffold.

References

3-Phenylpyrazole Derivatives: A Promising Frontier in Cancer Therapy as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective cancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, 3-phenylpyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential as kinase inhibitors. These small molecules have shown efficacy in preclinical studies against a variety of cancer types by targeting key kinases involved in tumor growth, proliferation, and survival.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to disrupt the signaling cascades that drive cancer progression. The this compound core structure has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound derivatives as kinase inhibitors in cancer research.

Application Notes

This compound derivatives have been investigated as inhibitors of a range of kinases implicated in oncology, including Aurora kinases, Src family kinases, Akt, and Cyclin-Dependent Kinases (CDKs). Their mechanism of action typically involves competitive binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling pathway.[1][2] The versatility of the pyrazole (B372694) scaffold allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[3]

Key Research Findings:
  • Aurora Kinase Inhibition: Certain 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have been identified as potent inhibitors of Aurora-A kinase, a key regulator of mitosis.[4] Compound P-6 , for instance, exhibited significant cytotoxicity against HCT 116 and MCF-7 cancer cell lines with IC50 values of 0.37–0.44 μM and inhibited Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM.[4]

  • Src Kinase Inhibition: 3-Phenylpyrazolopyrimidine derivatives have been shown to act as ATP-binding site inhibitors of Src family kinases like Hck and Lck.[1] Modifications to the 3-phenyl group can significantly influence the inhibitory activity by interacting with a large hydrophobic pocket in the ATP-binding site.[1][2]

  • Akt Inhibition: A conformationally restricted analogue of a known pyrazole-based Akt inhibitor, compound 1 , has demonstrated selectivity for the Akt family of kinases with an IC50 value of 61 nM against Akt1.[5] This compound was shown to decrease the phosphorylation of the Akt substrate GSK3β in PC-3 cells.[5]

  • Broad Antiproliferative Activity: Many this compound derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including those of the lung, colon, breast, and pancreas.[5][6][7]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of selected this compound derivatives against various cancer cell lines and target kinases.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
P-6 Aurora-AHCT 1160.37 ± 0.15[4]
MCF-70.44 ± 0.06[4]
Aurora-A (enzymatic)-0.11 ± 0.03[4]
Compound 1 Akt1HCT1167.76[5]
OVCAR-89.76[5]
Akt1 (enzymatic)-0.061[5]
Compound 22 -MiaPaCa20.247[5]
AsPC10.315[5]
BxPC30.924[5]
SUIT20.209[5]
S2-0130.192[5]
Compound 24 CDK1HepG20.05[5]
Huh70.065[5]
SNU-4751.93[5]
HCT1161.68[5]
UO-311.85[5]
CDK1 (enzymatic)-2.38[5]
Compound 25 CDK1HepG20.028[5]
Huh71.83[5]
SNU-4751.70[5]
HCT1160.035[5]
UO-312.24[5]
CDK1 (enzymatic)-1.52[5]
11f SrcHT-29~50% inhibition at 50 µM[2]
10 SrcHT-2990% inhibition at 50 µM[1]
SK-OV-379% inhibition at 50 µM[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., HCT 116, MCF-7)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm or 595 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant active kinase (e.g., Aurora-A, Src)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader compatible with the detection reagent

Procedure:

  • Prepare serial dilutions of the this compound derivatives in kinase reaction buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (e.g., ADP) using the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Signaling Cascades cluster_2 Cellular Processes cluster_3 Inhibition by this compound Derivatives Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->RTKs PI3K PI3K RTKs->PI3K Ras Ras RTKs->Ras Src Src RTKs->Src Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis Src->Angiogenesis Metastasis Metastasis Src->Metastasis This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Akt Inhibit This compound\nDerivatives->Src Inhibit

Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo & Preclinical Studies A Synthesis of This compound Derivatives B Structural Characterization (NMR, Mass Spec) A->B C Cytotoxicity Screening (MTT Assay) B->C D Kinase Inhibition Assay C->D E Mechanism of Action Studies (e.g., Western Blot) D->E F SAR Studies E->F F->A Iterative Design G Animal Models (Xenografts) F->G H Pharmacokinetics & Toxicology G->H

Caption: General workflow for the development of this compound kinase inhibitors.

Logical Relationship Diagram

G cluster_0 Chemical Scaffold cluster_1 Properties cluster_2 Biological Effect cluster_3 Therapeutic Outcome Scaffold This compound Core Potency High Potency Scaffold->Potency enables Selectivity Kinase Selectivity Scaffold->Selectivity allows for PK Favorable PK Properties Scaffold->PK can be modified for Inhibition Kinase Inhibition Potency->Inhibition Selectivity->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest Inhibition->CellCycleArrest Outcome Anticancer Activity Apoptosis->Outcome CellCycleArrest->Outcome

Caption: Relationship between the this compound scaffold and its anticancer effects.

References

Application Notes: Synthesis of Pyrazoles via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and specialty materials. Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, has made their synthesis a focal point of medicinal and organic chemistry. The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction that provides an efficient route to various pyrazole (B372694) derivatives. This reaction typically involves the condensation of a carbonyl compound, often a pyrazole aldehyde, with an active methylene (B1212753) compound, catalyzed by a base. The versatility of the Knoevenagel condensation allows for the introduction of diverse substituents onto the pyrazole scaffold, enabling the fine-tuning of its physicochemical and biological properties.

Mechanism of Pyrazole Synthesis via Knoevenagel Condensation

The synthesis of pyrazole derivatives through Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically initiated by a basic catalyst, which deprotonates the active methylene compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, the Knoevenagel adduct. In the context of pyrazole synthesis, this adduct can then undergo cyclization with a hydrazine (B178648) derivative to form the pyrazole ring. Alternatively, a pre-formed pyrazole aldehyde can react with an active methylene compound in a Knoevenagel condensation to afford a pyrazole derivative with an exocyclic double bond.

Applications in Drug Development

The pyrazole motif is a privileged scaffold in drug discovery. The ability to readily synthesize a diverse library of pyrazole derivatives using the Knoevenagel condensation is of significant interest to medicinal chemists. This synthetic strategy has been employed in the development of compounds targeting a wide range of therapeutic areas. For instance, the anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The Knoevenagel condensation provides a means to explore the structure-activity relationship (SAR) of pyrazole-based drug candidates by systematically modifying the substituents on the pyrazole ring and the appended functionalities. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.[1][2]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of pyrazole derivatives via Knoevenagel condensation utilizing conventional heating, microwave irradiation, and ultrasound-assisted methods.

Protocol 1: Conventional Synthesis of (Z)-4-((4-bromothiophen-2-yl)methylene)-1-phenyl-3-propyl-1H-pyrazol-5(4H)-one[3]

This protocol details the synthesis of a pyrazole derivative through the Knoevenagel condensation of a substituted pyrazolone (B3327878) with an aromatic aldehyde under conventional reflux conditions.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts (0.002 mol) of thiophene-2-carbaldehyde and the substituted pyrazolone.

  • Add 4 mL of glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux and maintain for 2 to 3 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration using a Buchner funnel.

  • Recrystallize the crude product from acetic acid to afford the pure compound.

Characterization:

  • Yield: 85%

  • Melting Point: 168 °C

  • IR (KBr, cm⁻¹): 1668 (C=O), 1591 (C=N), 1114 (Ar-Br)

  • ¹H NMR (DMSO-d₆, δ ppm): 7.21 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 7.95-7.97 (m, 2H, Ar-H), 1.08 (t, 3H, CH₃ of propyl), 1.80 (q, 2H, CH₂ of propyl), 2.65 (t, 2H, CH₂ of propyl), 8.11 (s, 1H), 8.21 (s, 1H, =CH), 8.28 (d, 1H)

Protocol 2: Microwave-Assisted Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile

This protocol describes a rapid, solvent-free synthesis of a pyrazole derivative via Knoevenagel condensation using microwave irradiation.

Materials:

Procedure:

  • In a microwave-safe vessel, thoroughly mix 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1.2 mmol) with basic alumina (500 mg).

  • Place the vessel in a domestic microwave oven.

  • Irradiate the mixture at a power of 300 W for 2-5 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol (B145695) (10 mL) to the solid residue and stir.

  • Filter the mixture to remove the alumina.

  • Wash the alumina with ethanol (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the solid product from ethanol to obtain the pure compound.

Protocol 3: Ultrasound-Assisted Synthesis of Pyrazole Derivatives[4]

This protocol outlines a green chemistry approach for the synthesis of pyrazoles from chalcones using ultrasound irradiation. The initial step is the synthesis of a chalcone (B49325), which then undergoes cyclization.

Materials:

  • Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1 mmol)

  • Hydrazine hydrate (B1144303) (2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a sonication flask, dissolve the chalcone (1 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Data Presentation

The following table summarizes the quantitative data from different synthetic protocols for pyrazole synthesis via Knoevenagel condensation, allowing for easy comparison of their efficiency.

ProductReactantsMethodCatalyst/MediumTimeYield (%)Melting Point (°C)Reference
(Z)-4-(thiophen-2-ylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophene-2-carbaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneConventionalGlacial Acetic Acid2-3 h82220[3]
(Z)-4-(thiophen-2-ylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophene-2-carbaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneMicrowaveGlacial Acetic Acid6-10 min88220[3]
(Z)-4-(thiophen-2-ylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophene-2-carbaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneGrindingGlacial Acetic Acid10-15 min78220[3]
2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile1,3-diphenyl-1H-pyrazole-4-carbaldehyde, MalononitrileSonication(NH₄)₂CO₃ / H₂O:EtOH (1:1)10-15 min92158-160[4]
2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile1,3-diphenyl-1H-pyrazole-4-carbaldehyde, MalononitrileReflux(NH₄)₂CO₃ / H₂O:EtOH (1:1)30-40 min85158-160[4]

Visualization

The following diagrams illustrate the general reaction mechanism and the experimental workflow for the synthesis of pyrazoles via Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Deprotonation Carbonyl Compound Carbonyl Compound Alkoxide Intermediate Alkoxide Intermediate Carbonyl Compound->Alkoxide Intermediate Base Base Base->Enolate Enolate->Alkoxide Intermediate Nucleophilic Attack Knoevenagel Adduct Knoevenagel Adduct Alkoxide Intermediate->Knoevenagel Adduct Dehydration Water Water Alkoxide Intermediate->Water

Caption: Mechanism of the Knoevenagel Condensation Reaction.

Pyrazole_Synthesis_Workflow cluster_start Starting Materials cluster_methods Reaction Conditions Pyrazole Aldehyde Pyrazole Aldehyde Reaction Mixture Reaction Mixture Pyrazole Aldehyde->Reaction Mixture Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Mixture Catalyst Catalyst Catalyst->Reaction Mixture Conventional Heating Conventional Heating Reaction Mixture->Conventional Heating Microwave Irradiation Microwave Irradiation Reaction Mixture->Microwave Irradiation Ultrasound Sonication Ultrasound Sonication Reaction Mixture->Ultrasound Sonication Workup Workup Conventional Heating->Workup Microwave Irradiation->Workup Ultrasound Sonication->Workup Purification Purification Workup->Purification Filtration / Extraction Characterization Characterization Purification->Characterization Recrystallization / Chromatography Final Product Final Product Characterization->Final Product NMR, IR, MS, MP

Caption: Experimental Workflow for Pyrazole Synthesis.

References

Application Notes and Protocols: 3-Phenylpyrazole in Polymer Synthesis for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 3-phenylpyrazole moieties into polymer backbones has emerged as a promising strategy for the development of advanced materials with enhanced thermal, optical, and mechanical properties. The rigid and planar structure of the pyrazole (B372694) ring, coupled with the synthetic versatility of its derivatives, allows for the fine-tuning of polymer characteristics to suit a wide range of applications, from high-performance engineering plastics to functional materials for electronics and sensing. These application notes provide an overview of the use of this compound and its derivatives in polymer synthesis, along with detailed experimental protocols for the preparation and characterization of these materials.

Applications in Material Science

Polymers containing this compound units have demonstrated significant potential in several areas of material science:

  • High-Performance Polymers: The introduction of the rigid pyrazole ring into polymer chains, such as polyamides and polyimides, can significantly enhance their thermal stability and mechanical strength. These materials are candidates for applications requiring durability under harsh conditions, including aerospace components and high-temperature insulators.[1][2]

  • Organic Electronics: The conjugated π-system of the pyrazole ring imparts interesting photophysical and electrochemical properties to polymers. This makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[1]

  • Sensors: The ability of the pyrazole nitrogen atoms to coordinate with metal ions and other analytes has been exploited in the development of chemical sensors. Polymers functionalized with pyrazole units can exhibit changes in their optical or electronic properties upon binding to a target analyte, enabling sensitive and selective detection.[1]

Data Presentation: Properties of Pyrazole-Containing Polymers

The following tables summarize the quantitative data on the thermal, optical, and mechanical properties of various polymers incorporating pyrazole moieties.

Table 1: Thermal Properties of Pyrazole-Containing Polymers

Polymer TypeSpecific PolymerGlass Transition Temp. (T_g) (°C)5% Weight Loss Temp. (T_d5) (°C)10% Weight Loss Temp. (T_d10) (°C)Char Yield (%)Reference
Polyamide4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) copolymer----[1]
Oligomer--180-300-[1]
Copolymer--240-315-[1]
Homopolymer--280-350-[1]
PolyamideAromatic Polyamide (Pendent Pyrazole)No T_g before degradation~420--[3]
PolyimideAromatic Polyimide (Pendent Pyrazole)No T_g before degradation~470--[3]
PolymethacrylatePoly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) Blend-275.4 (stable up to)--[4][5][6][7]
PolyurethaneFuranic/Aromatic Diamine Chain Extender-~390--[8]

Table 2: Optical Properties of Pyrazole-Containing Polymers

Polymer TypeSpecific PolymerAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_F) (%)Optical Band Gap (E_g) (eV)Reference
Polyamide4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) oligomer-35764-[1]
4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) copolymer-51381-[1]
4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) homopolymer-46031-[1]
PolymethacrylatePoly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) Blend---3.737[5][6][7]

Table 3: Mechanical Properties of Aromatic Polyamides (Representative Values)

Polymer TypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Aromatic Polyamide79-931.7-2.69-15[2]
Aromatic Polyamide-2.5-5.5-[2]

Note: Specific mechanical property data for this compound-containing polymers is limited in the reviewed literature. The values presented are for aromatic polyamides with other functional groups and are intended to be representative of the high-performance nature of this class of polymers.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-Containing Polyamide Copolymer

This protocol describes the synthesis of a copolymer containing a 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) unit via condensation polymerization.[1]

Materials:

  • Terephthaloyl dichloride

  • Pyrazole diamine monomer (e.g., 3,5-diamino-4-(phenyldiazenyl)-1H-pyrazole)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695)

  • Nitrogen gas

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve an equimolar amount of the pyrazole diamine monomer in anhydrous THF.

  • In a separate flask, dissolve an equimolar amount of terephthaloyl dichloride in anhydrous THF.

  • Slowly add the terephthaloyl dichloride solution to the stirred solution of the pyrazole diamine at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux at 80°C and maintain for 12-24 hours.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as ethanol or water.

  • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and oligomers.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide linkages and the presence of the pyrazole ring.

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol 2: Synthesis of Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)

This protocol outlines the free radical polymerization of a methacrylate (B99206) monomer functionalized with a 1,3-diphenyl-pyrazole group.[4][5]

Materials:

  • 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (monomer)

  • Benzoyl peroxide (initiator)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Nitrogen gas

Procedure:

  • Dissolve the 1,3-diphenyl-1H-pyrazol-5-yl methacrylate monomer and a catalytic amount of benzoyl peroxide (typically 1-2 mol% with respect to the monomer) in anhydrous THF in a Schlenk flask.

  • De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 60-70°C and stir the reaction mixture under a nitrogen atmosphere.

  • Allow the polymerization to proceed for 12-24 hours.

  • After the reaction time, cool the flask to room temperature and dilute the viscous solution with THF if necessary.

  • Precipitate the polymer by slowly adding the solution to a large volume of a stirred non-solvent, such as methanol.

  • Collect the polymer precipitate by filtration and wash it several times with fresh methanol.

  • Dry the polymer under vacuum at 50-60°C to a constant weight.

Characterization:

  • FTIR and NMR Spectroscopy: To confirm the polymer structure.

  • GPC: To determine the molecular weight.

  • TGA and Differential Scanning Calorimetry (DSC): To analyze the thermal properties (decomposition temperature and glass transition temperature).

Mandatory Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer(s) (e.g., this compound derivative) Reaction Polymerization Reaction (e.g., Polycondensation, Radical Polymerization) Monomer->Reaction Solvent Solvent Solvent->Reaction Initiator Initiator/Catalyst Initiator->Reaction Polymer Crude Polymer Reaction->Polymer Precipitation Precipitation in Non-solvent Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalPolymer Purified Polymer Drying->FinalPolymer Spectroscopy Spectroscopy (FTIR, NMR) GPC GPC Thermal Thermal Analysis (TGA, DSC) Mechanical Mechanical Testing Optical Optical Analysis (UV-Vis, PL) Polymer->Precipitation FinalPolymer->Spectroscopy FinalPolymer->GPC FinalPolymer->Thermal FinalPolymer->Mechanical FinalPolymer->Optical

Caption: General workflow for the synthesis and characterization of this compound-containing polymers.

Polyamide_Synthesis Diamine Pyrazole Diamine in Anhydrous THF Mixing Mix at Room Temperature under Nitrogen Diamine->Mixing DiacidChloride Diacid Chloride in Anhydrous THF DiacidChloride->Mixing Reflux Reflux at 80°C (12-24h) Mixing->Reflux Precipitation Precipitate in Ethanol/Water Reflux->Precipitation Purification Filter, Wash, and Dry Precipitation->Purification Polyamide Final Polyamide Purification->Polyamide

Caption: Step-by-step workflow for the synthesis of a pyrazole-containing polyamide.

References

Application Notes and Protocols for Biochemical Assays Using 3-Phenylpyrazole to Study Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in the development of potent and selective enzyme inhibitors. Its unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of inhibitory activity against a range of enzyme targets, particularly protein kinases. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in biochemical assays to characterize enzyme interactions, with a focus on kinase inhibition. The provided methodologies and data will serve as a valuable resource for researchers in drug discovery and chemical biology.

Data Presentation: Inhibitory Potency of this compound Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various this compound derivatives against several protein kinases. This data, compiled from multiple studies, highlights the potential of this chemical scaffold in targeting key enzymes involved in cellular signaling pathways.

Table 1: Inhibition of Janus Kinases (JAK) and Aurora Kinases by 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives [1]

CompoundTarget KinaseIC50 (µM)
10e JAK20.166
JAK30.057
Aurora A0.939
Aurora B0.583

Table 2: Inhibition of c-Jun N-terminal Kinase 3 (JNK3) by 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivatives [2]

CompoundTarget KinaseIC50 (nM)
8a JNK3227
7a JNK3635
7b JNK3824
8b JNK3361

Table 3: Inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) by Phenylpyrazole Amides [3]

CompoundTarget KinaseIC50 (nM)
25 ROCK1Data not specified
ROCK2Data not specified
Note: Compound 25 is described as a dual ROCK1 and ROCK2 inhibitor with good potency.

Experimental Protocols

Detailed methodologies for key biochemical assays are provided below to facilitate the study of this compound-enzyme interactions.

Protocol 1: ADP-Glo™ Kinase Assay for Enzyme Inhibition

This protocol is a general method for determining the inhibitory activity of this compound derivatives against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • This compound derivative (test compound)

  • Target kinase (e.g., JNK3, ROCK2, Aurora B)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 2 µL of the target kinase solution (pre-diluted in kinase buffer to the optimal concentration) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture (containing the kinase-specific substrate and ATP at their optimal concentrations in kinase buffer) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for the specific kinase.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin (B1168401) for the detection reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Z'-LYTE™ Kinase Assay for Enzyme Inhibition

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.

Materials:

  • This compound derivative (test compound)

  • Target kinase

  • Z'-LYTE™ Peptide Substrate (specific for the kinase of interest)

  • ATP

  • Kinase Buffer

  • Z'-LYTE™ Development Reagent

  • Z'-LYTE™ Stop Reagent

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound compound in kinase buffer.

  • Kinase Reaction:

    • In a suitable microplate, add the test compound dilutions.

    • Add the target kinase and the Z'-LYTE™ Peptide Substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • Development Reaction:

    • Add the Z'-LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that will cleave the non-phosphorylated peptide substrate.

    • Incubate at room temperature for 60 minutes.

  • Stop Reaction: Add the Z'-LYTE™ Stop Reagent.

  • Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Coumarin and Fluorescein).

  • Data Analysis: Calculate the emission ratio and determine the percent phosphorylation. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

G cluster_workflow Experimental Workflow for this compound Inhibitor Screening Start Compound Synthesis/ Procurement Assay_Development Biochemical Assay Development Start->Assay_Development Primary_Screening Primary Screening (Single Concentration) Assay_Development->Primary_Screening Dose_Response Dose-Response/ IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Kinase Selectivity Prolifing Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inhibitor This compound Derivative Inhibitor->JAK Inhibition G cluster_jnk JNK Signaling Pathway Stress_Signal Stress Signal (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation c_Jun c-Jun JNK->c_Jun Phosphorylation Apoptosis Apoptosis/ Inflammation c_Jun->Apoptosis Inhibitor This compound Derivative Inhibitor->JNK Inhibition G cluster_rho_rock Rho-ROCK Signaling Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phospho-MLC MLC_Phosphatase->MLC_P Dephosphorylation MLC->MLC_P Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Inhibitor This compound Derivative Inhibitor->ROCK Inhibition

References

Application Notes and Protocols: Vilsmeier-Haack Reaction for the Formylation of Phenylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Vilsmeier-Haack reaction is an efficient and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] This document provides detailed application notes and experimental protocols for the formylation of phenylpyrazoles, a critical transformation in synthetic chemistry. The resulting 4-formylphenylpyrazoles are valuable intermediates and key building blocks for the synthesis of a wide range of biologically active molecules and functional materials.[3][4][5] This guide covers the reaction mechanism, optimized protocols, quantitative data on reaction yields, and the significance of these compounds in drug discovery.

Reaction Mechanism and Principle

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium ion known as the Vilsmeier reagent.[2][6]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole (B372694) ring attacks the electrophilic Vilsmeier reagent. For N-substituted pyrazoles, this attack is highly regiospecific, occurring at the C4 position.[7] The resulting intermediate is then hydrolyzed during aqueous work-up to yield the 4-formylpyrazole.

The general mechanism is illustrated below.

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Formylation DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Cation) DMF->VilsmeierReagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->VilsmeierReagent Intermediate Intermediate Complex VilsmeierReagent->Intermediate Electrophilic Attack Phenylpyrazole Phenylpyrazole Substrate Phenylpyrazole->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 4-Formylphenylpyrazole Hydrolysis->Product

Caption: General mechanism of the Vilsmeier-Haack reaction on a phenylpyrazole.

Applications in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs like Celecoxib and Sildenafil.[8] The introduction of a formyl group at the C4 position via the Vilsmeier-Haack reaction provides a versatile chemical handle for further molecular elaboration. These formylated intermediates are crucial for synthesizing a diverse range of derivatives with potential therapeutic applications, including:

  • Anti-inflammatory and Analgesic Agents: The formyl group can be converted into other functional groups to produce compounds with potent anti-inflammatory properties.[3]

  • Antimicrobial and Antifungal Agents: Formylpyrazoles serve as precursors for Schiff bases and other heterocyclic systems that exhibit significant antibacterial and antifungal activities.[1][9]

  • Anticancer Agents: They are used to synthesize complex molecules that have been evaluated for their in-vitro anticancer activity against various cell lines.[1]

  • Functional Materials: Products of the Vilsmeier-Haack reaction are also used as scaffolds in the synthesis of materials for solar cells and organic light-emitting diodes (OLEDs).[10]

G Start Phenylpyrazole (Starting Material) Reaction Vilsmeier-Haack Reaction Start->Reaction Intermediate 4-Formylphenylpyrazole (Key Intermediate) Reaction->Intermediate Synthesis Further Derivatization (e.g., Schiff Base Formation, Condensation Reactions) Intermediate->Synthesis End Bioactive Compounds & Drug Candidates Synthesis->End

Caption: Drug discovery workflow utilizing 4-formylphenylpyrazole intermediates.

Experimental Protocols & Workflow

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is an irritant. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

The general experimental workflow involves the preparation of the Vilsmeier reagent, reaction with the substrate, followed by quenching and product isolation.

G A 1. Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0-10°C) B 2. Add Phenylpyrazole Substrate (Dropwise addition) A->B C 3. Heat Reaction Mixture (e.g., 60-100°C for 2-7 hours) B->C D 4. Quench Reaction (Pour onto crushed ice) C->D E 5. Neutralize & Extract (Adjust pH, extract with organic solvent) D->E F 6. Purify Product (Column chromatography or recrystallization) E->F

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Protocol 1: General Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes [3]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask in an ice-water bath to 0-5°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting 5-chloro-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 4-formylpyrazole.

Protocol 2: Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [10]

  • Vilsmeier Reagent Formation: Under an inert atmosphere (Argon), add phosphorus oxychloride (40 mmol, 2.5 mL, 4.0 equiv.) dropwise to dry DMF (40 mmol, 2.1 mL, 4.0 equiv.) at -10°C. Stir the mixture at -10°C until a viscous, white Vilsmeier reagent is formed.

  • Substrate Addition: Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol, 1680 mg, 1.0 equiv.) in dry DMF (5 mL) and add it dropwise to the Vilsmeier reagent at room temperature.

  • Reaction: Raise the reaction temperature to 70°C and maintain it for 24 hours.

  • Work-up and Purification: After 24 hours, cool the reaction mixture and follow steps 5-8 from Protocol 1. The target compound is obtained after column chromatography. In this specific reaction, a dual functionalization occurs: formylation at the C4 position and substitution of the methoxy (B1213986) group to a chloro group on the side chain.[10]

Data Presentation

The efficiency of the Vilsmeier-Haack reaction is influenced by factors such as stoichiometry, temperature, and reaction time.

Table 1: Optimization of Reaction Conditions for Formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole [3]

EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Duration (h)Conversion (%)Yield of 2a (%)
11 : 1.5 : 1.56047565
21 : 2.0 : 2.06048879
31 : 3.0 : 3.060210091
41 : 3.0 : 3.025126052
51 : 4.0 : 4.060210091

Data adapted from Popov, A. V. et al. (2018).[3] The optimal conditions were found to be a 1:3:3 molar ratio at 60°C for 2 hours, yielding 91% of the product.[3]

Table 2: Substrate Scope for the Formylation of Phenylpyrazoles

SubstrateReagents (equiv.)ConditionsYield (%)Reference
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazoleDMF/POCl₃ (excess)55°C, 6hExcellent[1]
1-Benzyl-3-(4-fluorophenyl)-1H-pyrazoleDMF/POCl₃ (excess)70°C, 5-6hGood[1]
1-Phenyl-3-[2-(prop-2-yn-1-yloxy)phenyl]-1H-pyrazoleDMF/POCl₃ (excess)RT, 24hExcellent[1]
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (3), POCl₃ (3)60°C, 2h91[3]
1-Phenyl-3-propyl-5-chloro-1H-pyrazoleDMF (3), POCl₃ (3)60°C, 2h89[3]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF (4), POCl₃ (4)70°C, 24h48*[10]

*Yield corresponds to the dual functionalized product, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[10]

References

Application Notes and Protocols for the Analysis of Phenylpyrazole Compounds using HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenylpyrazole compounds is crucial for environmental monitoring, food safety, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed for this purpose. This document provides detailed application notes and protocols for the analysis of phenylpyrazole compounds, with a focus on the widely used insecticide, fipronil (B1672679), and its metabolites.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of phenylpyrazole compounds, particularly for those that are less volatile or thermally labile. Reversed-phase HPLC is the most common approach.

Experimental Protocol: HPLC-UV Analysis of Phenylpyrazoles

This protocol is suitable for the determination of phenylpyrazoles in various matrices.

1. Instrumentation:

  • Any standard HPLC system equipped with a UV detector.[1][2]

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1]
Gradient Isocratic or gradient elution depending on the complexity of the sample. A typical starting condition is 60% B.
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection UV at 254 nm or 280 nm[1][2]
Injection Volume 10-20 µL

3. Reagent and Standard Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.[1]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile (B52724). Mix thoroughly and degas.[1]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the phenylpyrazole reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

4. Sample Preparation (General Procedure): The sample preparation procedure is matrix-dependent. A general approach for a simple solution is as follows:

  • Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1] For more complex matrices like soil, food, or biological tissues, extraction and clean-up steps such as Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are necessary.[3][4][5]

5. Analysis Procedure:

  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions to determine the concentration of the phenylpyrazole compound.[1]

Quantitative Data Summary: HPLC Methods

The following table summarizes typical performance data for HPLC methods used in the analysis of phenylpyrazole compounds.

CompoundMatrixLOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
FipronilInsecticide Formulation15.145.9>98[6][7]
Flufiprole (B607467)Paddy Water-<2.0 (µg/kg)83.6 - 107[8]
Ethiprole----[9]
1,5-Dimethyl-3-phenylpyrazole----[1]

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable phenylpyrazole compounds and their metabolites. It is often coupled with mass spectrometry (GC-MS) for enhanced selectivity and sensitivity.

Experimental Protocol: GC-MS/MS Analysis of Fipronil and its Metabolites

This protocol is suitable for the determination of fipronil and its metabolites (fipronil sulfone, fipronil sulfide, and fipronil desulfinyl) in complex matrices like food and environmental samples.[3][4]

1. Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).[3][10]

2. Chromatographic Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow rate of 1 mL/min[2][11]
Injector Temperature 250 °C - 260 °C[2][11]
Injection Mode Splitless[11]
Oven Temperature Program 100 °C (1 min), ramp at 15 °C/min to 230 °C, ramp at 2 °C/min to 256 °C (2 min), ramp at 20 °C/min to 280 °C (10 min)[11]
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)[11]
MS Detector Temperature 305 °C[11]

3. Reagent and Standard Preparation:

  • Stock Standard Solutions: Prepare individual stock solutions of fipronil and its metabolites in a suitable solvent like methanol or acetonitrile at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions to cover the desired concentration range.

4. Sample Preparation (QuEChERS Method): The QuEChERS method is widely used for the extraction of pesticides from food and environmental matrices.[3][4]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction: Place the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile, and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate), shake again, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄). Vortex and centrifuge.

  • The final extract is ready for GC-MS/MS analysis.

5. Analysis Procedure:

  • Set up the GC-MS/MS system with the specified conditions.

  • Inject the standard solutions to build a calibration curve.

  • Inject the prepared sample extracts.

  • Identify and quantify the target analytes based on their retention times and specific mass transitions (in MS/MS).

Quantitative Data Summary: GC Methods

The following table summarizes typical performance data for GC methods used in the analysis of fipronil and its metabolites.

CompoundMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
FipronilEggs<0.1<0.187.0 - 99.3[4]
Fipronil SulfoneEggs<0.1<0.187.0 - 99.3[4]
Fipronil SulfideEggs<0.1<0.187.0 - 99.3[4]
Fipronil DesulfinylEggs<0.1<0.187.0 - 99.3[4]
FipronilHoney<14<7270 - 99[11]
Fipronil Degradation ProductsHoney<14<7270 - 99[11]

Experimental Workflow

The general workflow for the analysis of phenylpyrazole compounds in complex matrices involves several key steps, from sample collection to data analysis.

experimental_workflow sample_collection Sample Collection (e.g., soil, water, food) sample_prep Sample Preparation (Homogenization, Weighing) sample_collection->sample_prep extraction Extraction (e.g., QuEChERS, LLE, SPE) sample_prep->extraction cleanup Extract Cleanup (d-SPE, SPE) extraction->cleanup concentration Concentration/ Solvent Exchange cleanup->concentration analysis Chromatographic Analysis (HPLC or GC) concentration->analysis detection Detection (UV, MS, ECD) analysis->detection data_processing Data Processing and Quantification detection->data_processing

Caption: General experimental workflow for phenylpyrazole analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenyl-1H-pyrazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-phenyl-1H-pyrazole?

A1: The most widely reported method for synthesizing 3-phenyl-1H-pyrazole is a two-step process involving the Knoevenagel condensation of acetophenone (B1666503) with a hydrazine (B178648) source, followed by a cyclization reaction.[1] This method is often favored due to its straightforward procedure and relatively high yields.

Q2: What kind of yields can be expected for the synthesis of 3-phenyl-1H-pyrazole?

A2: With optimization of reaction conditions, total yields for the two-step synthesis of 3-phenyl-1H-pyrazole derivatives can be as high as 80%.[1] However, yields can vary significantly depending on the specific substrates, reagents, and reaction conditions employed.

Q3: Are there one-pot synthesis methods available for pyrazole (B372694) derivatives?

A3: Yes, several one-pot protocols have been developed for the synthesis of pyrazole derivatives. These methods often utilize multicomponent reactions and can be more efficient by avoiding the isolation of intermediates.[2] For instance, a one-pot synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from N-alkylated tosylhydrazones and terminal alkynes with complete regioselectivity.

Q4: What are the key factors that influence the yield and purity of 3-phenyl-1H-pyrazole?

A4: The key factors influencing yield and purity include the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials (e.g., substituted acetophenones and hydrazines). Optimization of these parameters is crucial for achieving high yields and minimizing side product formation.

Troubleshooting Guide

Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Starting Material and Reagent Quality start->check_reagents outcome_reagents Impure/Degraded Reagents check_reagents->outcome_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) outcome_conditions Suboptimal Conditions check_conditions->outcome_conditions check_catalyst Evaluate Catalyst Activity (if applicable) outcome_catalyst Inactive Catalyst check_catalyst->outcome_catalyst check_workup Assess Work-up and Purification Procedure outcome_workup Product Loss During Extraction/ Purification check_workup->outcome_workup outcome_reagents->check_conditions No Issue solution_reagents Use Fresh/Purified Reagents outcome_reagents->solution_reagents Issue Found outcome_conditions->check_catalyst No Issue solution_conditions Optimize Temperature, Time, or Use Inert Atmosphere outcome_conditions->solution_conditions Issue Found outcome_catalyst->check_workup No Issue solution_catalyst Use Fresh Catalyst or Screen Alternatives outcome_catalyst->solution_catalyst Issue Found solution_workup Modify Extraction pH or Change Purification Method outcome_workup->solution_workup Issue Found

Caption: Troubleshooting workflow for low product yield.

  • Starting Material Quality: Ensure the acetophenone and hydrazine starting materials are pure. Impurities can interfere with the reaction. Consider purifying starting materials if their quality is uncertain.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. For the condensation step, ensure the temperature is appropriate to form the intermediate without causing degradation. For the cyclization, heating is often required.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst: If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation or handling under inert conditions.

  • Work-up Procedure: Product may be lost during the work-up. Check the pH during extraction, as the pyrazole product has basic properties. Ensure the solvent used for extraction is appropriate.

Formation of Side Products

Q: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A: The formation of side products is a common issue. The nature of the side products can give clues about what is going wrong.

  • Incomplete Cyclization: If you isolate the intermediate from the Knoevenagel condensation, the cyclization step may be incomplete. Try increasing the reaction time or temperature for the cyclization step.

  • Regioisomer Formation: When using substituted hydrazines, the formation of regioisomers is possible. The choice of solvent and catalyst can influence the regioselectivity. For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, complete regioselectivity has been reported.

  • Alternative Reaction Pathways: The reaction conditions may be promoting alternative reaction pathways. Consider lowering the reaction temperature or using a milder catalyst.

Purification Challenges

Q: I am having difficulty purifying the final product. What are some recommended purification techniques?

A: Purification of 3-phenyl-1H-pyrazole can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of pyrazoles include ethanol, methanol, and mixtures of ethyl acetate (B1210297) and hexanes.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying pyrazole derivatives. A gradient of ethyl acetate in hexanes is often an effective eluent system. Monitor the fractions by TLC to ensure proper separation.

Experimental Protocols

General Two-Step Synthesis of 3-Phenyl-1H-pyrazole

This protocol is a generalized procedure based on common synthetic routes.[1]

Step 1: Knoevenagel Condensation

  • To a solution of acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (B1144303) or phenylhydrazine (B124118) (1.1 equivalents).

  • Add a catalytic amount of a suitable acid or base (e.g., acetic acid or piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by TLC.

  • Once the reaction is complete, the intermediate hydrazone may precipitate or can be isolated by removing the solvent under reduced pressure.

Step 2: Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent (e.g., dimethylformamide or acetic acid).

  • Heat the reaction mixture to reflux. The optimal temperature and time will depend on the specific substrate.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis Workflow Diagram

synthesis_workflow start Start step1 Step 1: Knoevenagel Condensation (Acetophenone + Hydrazine) start->step1 intermediate Isolate Intermediate (Hydrazone) step1->intermediate step2 Step 2: Cyclization (Heating in Solvent) intermediate->step2 workup Work-up (Precipitation & Filtration) step2->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 3-Phenyl-1H-pyrazole purification->product

Caption: General workflow for the two-step synthesis of 3-phenyl-1H-pyrazole.

Data on Reaction Condition Optimization

The following tables summarize data from various studies on the optimization of pyrazole synthesis.

Table 1: Effect of Catalyst on the Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

EntryCatalystAmount (mol%)Time (min)Yield (%)
1None-12040
2Nano-ZnO53095
3H2SO456070
4Piperidine59065

Data adapted from a study on nano-ZnO catalyzed synthesis.[3]

Table 2: Optimization of a One-Pot Synthesis of N-substituted Pyrazoles

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene80225
2Acetonitrile80230
3DMF801.544
4DMF100138

Data adapted from a study on the direct preparation of N-substituted pyrazoles.[4]

References

Purification of 3-Phenylpyrazole by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3-phenylpyrazole using recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most prevalent and effective techniques for purifying this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity, assuming a suitable solvent system can be found.[1] Column chromatography is highly effective for separating this compound from byproducts and unreacted starting materials, especially when dealing with complex mixtures or impurities with similar solubility profiles, such as regioisomers.[2]

Q2: What are the typical physical properties of this compound?

A2: this compound is typically an off-white to yellowish-orange amorphous powder or solid.[3] It has a molecular weight of 144.17 g/mol .[4] The reported melting point range for the purified compound is generally between 76°C and 82°C.[3]

Q3: What common impurities might be present in crude this compound?

A3: Common impurities can include unreacted starting materials (e.g., phenylhydrazine (B124118) and a 1,3-dicarbonyl compound), reagents, and byproducts from side reactions. A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[2]

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of collected fractions.[1] For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of the purified compound and identifying any remaining impurities.[1]

Recrystallization Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Compound does not dissolve in the hot solvent. The chosen solvent is unsuitable at elevated temperatures.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1] Common solvents for pyrazole (B372694) derivatives include ethanol, methanol, and isopropanol, or mixtures like dichloromethane (B109758)/hexane (B92381) and hexane/toluene (B28343).[6][7]
Compound "oils out" instead of forming crystals upon cooling. The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Ensure the boiling point of the solvent is lower than the melting point of this compound (~76-82°C). Allow the solution to cool slowly. An insulated container can facilitate slow cooling. Consider using a different solvent system.[7]
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is slow.Concentrate the solution by carefully boiling off some solvent. To induce crystallization, scratch the inside of the flask at the liquid-air interface with a glass rod or add a seed crystal of pure this compound.[1]
Low yield of recovered crystals. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[7]
The purified crystals are still impure. Impurities were trapped within the crystal lattice during rapid crystallization, or the impurities have similar solubility.Allow the solution to cool as slowly as possible to promote the formation of larger, purer crystals. A second recrystallization may be necessary. If impurities persist, purification by column chromatography is recommended.[1]

Column Chromatography Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Poor separation of this compound from impurities (overlapping bands). The chosen eluent system has suboptimal polarity.Systematically vary the solvent ratio of the eluent to achieve a retention factor (Rf) of 0.2-0.4 for this compound on TLC. A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate (B1210297).[5] A shallow solvent gradient can also improve separation.[2]
The compound is not moving from the origin (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking of the compound on the column. The sample was overloaded, the compound has low solubility in the eluent, or it is interacting strongly with the stationary phase.Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. For basic compounds that may streak on acidic silica (B1680970) gel, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can help.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Adding a layer of sand on top of the silica bed can help prevent disturbance when adding the eluent.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present. A mixed-solvent system of hexane and toluene is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly turbid. If too much hexane is added, add a small amount of hot toluene to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Column Chromatography of this compound

This protocol uses silica gel as the stationary phase and a hexane/ethyl acetate eluent system.

  • TLC Analysis: First, determine an appropriate eluent system by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, use a dry loading technique by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[8]

  • Elution: Begin elution with the determined solvent system, starting with a lower polarity if a gradient is to be used. Collect fractions in test tubes or flasks.[8]

  • Monitoring: Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound (Crude vs. Purified)

PropertyCrude this compoundPurified this compound
Appearance Yellowish to brown solidOff-white to white crystalline solid[3]
Melting Point Broad range (e.g., 70-78°C)Narrow range (e.g., 78-82°C)
Purity (by HPLC) Variable (e.g., <90%)≥ 97%[3]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale/Notes
Recrystallization Hexane/Toluene or Dichloromethane/HexaneGood for inducing crystallization of phenyl pyrazole compounds.[6] Toluene/DCM act as the "good" solvent, and hexane as the "anti-solvent".
Ethanol/Water or Methanol/WaterAlcohols are often good solvents for pyrazoles at high temperatures, with water acting as an anti-solvent upon cooling.[7]
Column Chromatography Hexane/Ethyl AcetateA versatile system where polarity can be finely tuned by adjusting the ratio. A starting point could be 19:1 (Hexane:EtOAc).[8]

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent (e.g., Toluene) start->dissolve hot_filter Hot filtration (if solids present) dissolve->hot_filter Insoluble impurities? add_antisolvent Add anti-solvent (e.g., Hexane) until turbid dissolve->add_antisolvent No insoluble impurities hot_filter->add_antisolvent cool_slowly Cool slowly to room temperature add_antisolvent->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter_crystals Vacuum filter crystals ice_bath->filter_crystals wash Wash with cold anti-solvent filter_crystals->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Crude this compound tlc Determine eluent (e.g., Hexane/EtOAc) via TLC start->tlc pack_column Pack silica gel column with eluent tlc->pack_column load_sample Load sample (dissolved or dry-loaded) pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for column chromatography purification.

Troubleshooting_Decision_Tree q1 Is the crude product a solid? recrystallize Attempt Recrystallization q1->recrystallize Yes column Use Column Chromatography q1->column No (Oily) q2 Did recrystallization yield pure product? recrystallize->q2 success Purification Successful column->success Successful Separation q2->success Yes q3 Did 'oiling out' occur? q2->q3 No q3->column No, other issues change_solvent Change solvent system / Cool slower q3->change_solvent Yes change_solvent->recrystallize

Caption: Decision tree for choosing a purification method.

References

Common side reactions in the synthesis of phenylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of phenylpyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenylpyrazoles?

A1: The most prevalent methods for phenylpyrazole synthesis include the Knorr pyrazole (B372694) synthesis, 1,3-dipolar cycloadditions, and multicomponent reactions. The Knorr synthesis, a classic method, involves the condensation of a phenylhydrazine (B124118) with a 1,3-dicarbonyl compound.[1] 1,3-Dipolar cycloadditions often utilize nitrile imines reacting with alkynes.[2] Multicomponent reactions offer an efficient approach by combining three or more starting materials in a single step to construct the pyrazole ring.[3][4]

Q2: What is the primary cause of regioisomer formation in the Knorr synthesis of phenylpyrazoles?

A2: The formation of regioisomers is a significant challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648) like phenylhydrazine. The regioselectivity is determined by which of the two non-equivalent carbonyl groups the substituted nitrogen atom of the phenylhydrazine attacks first.[1] Steric and electronic factors of the substituents on the dicarbonyl compound play a crucial role in directing this initial nucleophilic attack.

Q3: Can reaction conditions be modified to control regioselectivity in the Knorr synthesis?

A3: Yes, modifying reaction conditions can influence the regiomeric outcome. The choice of solvent and catalyst are key factors. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.[5] The pH of the reaction medium can also affect the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, thereby influencing the isomer ratio.

Q4: What are pyrazolines and why are they sometimes isolated as byproducts?

A4: Pyrazolines are partially saturated analogs of pyrazoles. In the Knorr synthesis, the reaction proceeds through a pyrazoline intermediate which is then oxidized to the aromatic pyrazole. If the reaction conditions are not sufficiently oxidizing, or if the reaction is incomplete, the pyrazoline may be isolated as a significant byproduct.[6]

Q5: What leads to the formation of colored impurities in phenylpyrazole synthesis?

A5: The formation of deep yellow or red colored impurities is a common observation, particularly in the Knorr synthesis when using phenylhydrazine salts. This is often attributed to the decomposition of the hydrazine starting material or the formation of minor, highly conjugated side products. Running the reaction under an inert atmosphere can sometimes mitigate the formation of these colored impurities.

Troubleshooting Guides

Knorr Pyrazole Synthesis

Issue 1: Formation of a Mixture of Regioisomers

  • Problem: The reaction of an unsymmetrical 1,3-dicarbonyl compound with phenylhydrazine yields a difficult-to-separate mixture of the desired and undesired phenylpyrazole isomers.

  • Troubleshooting Steps:

    • Solvent Modification: Alter the solvent to influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly favor the formation of one regioisomer.

    • Catalyst Selection: The choice of an acidic or basic catalyst can alter the reaction pathway. Experiment with both to determine the optimal condition for your desired isomer.

    • Temperature Control: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring one regioisomer over the other.

    • Protecting Group Strategy: Consider using a 1,3-dicarbonyl surrogate with a protecting group on one of the carbonyls to direct the initial attack of the phenylhydrazine.

Issue 2: Low Yield of the Desired Phenylpyrazole

  • Problem: The overall yield of the purified phenylpyrazole is lower than expected.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials. Incomplete reactions can be a major source of low yields.

    • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Conversely, if degradation is observed, lowering the temperature might be necessary.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation of the phenylhydrazine and other sensitive reagents.

    • Purification Method: Evaluate your purification strategy. Overly acidic or basic conditions during workup, or the use of highly active silica (B1680970) gel, can lead to product degradation. Consider alternative purification methods like recrystallization or chromatography with a less acidic stationary phase.

Issue 3: Isolation of a Pyrazoline Intermediate Instead of the Phenylpyrazole

  • Problem: The major product isolated is the non-aromatic pyrazoline intermediate.

  • Troubleshooting Steps:

    • Introduce an Oxidant: If the pyrazoline is the primary product, an oxidation step is required for aromatization. Common oxidants include air (oxygen), mild chemical oxidants like iodine, or simply extending the reaction time at an elevated temperature in an open flask.

    • Reaction Conditions: Ensure the reaction conditions are sufficiently forcing to promote the final dehydration/oxidation step to the aromatic pyrazole. This may involve higher temperatures or the use of a stronger acid catalyst.

1,3-Dipolar Cycloaddition Synthesis

Issue 1: Formation of Unwanted Byproducts with Nitrile Imines

  • Problem: The 1,3-dipolar cycloaddition of a nitrile imine with an alkyne yields significant amounts of side products.

  • Troubleshooting Steps:

    • Control of Nitrile Imine Generation: Nitrile imines are often generated in situ. The rate of generation should be controlled to match the rate of cycloaddition to prevent dimerization or other side reactions of the highly reactive nitrile imine.

    • Choice of Base: When generating nitrile imines from hydrazonoyl halides, the choice of base is critical. A non-nucleophilic base is preferred to avoid side reactions with the starting material or the nitrile imine itself.

    • Dipolarophile Reactivity: If the alkyne is not sufficiently reactive, the nitrile imine may undergo alternative reaction pathways. Consider using a more activated alkyne if possible.

Multicomponent Synthesis

Issue 1: Formation of Unwanted Byproducts and Low Yield

  • Problem: A one-pot multicomponent reaction results in a complex mixture of products and a low yield of the desired phenylpyrazole.[3][4]

  • Troubleshooting Steps:

    • Order of Addition: The order in which the components are added can be critical. Experiment with different addition sequences to favor the desired reaction pathway.

    • Catalyst Screening: The choice of catalyst can significantly impact the outcome of a multicomponent reaction. Screen a variety of Lewis or Brønsted acids to find the optimal catalyst for your specific transformation.

    • Solvent Effects: The solvent can influence the solubility of intermediates and transition states. A systematic screen of different solvents may be necessary to improve the yield and selectivity.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component may lead to the formation of undesired side products.

Quantitative Data on Side Reactions

Reaction TypeReactantsConditionsMajor ProductSide Product(s)Yield of Major ProductYield of Side Product(s)Reference
Knorr Synthesis1-Phenyl-1,3-butanedione + PhenylhydrazineEthanol, reflux1,3-Diphenyl-5-methylpyrazole1,5-Diphenyl-3-methylpyrazoleVariableVariable, can be significant[1]
Knorr SynthesisEthyl Acetoacetate (B1235776) + PhenylhydrazineAcetic Acid, heat3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneColored impuritiesHighMinor[1]
MulticomponentAryl Bromide, Butyl Vinyl Ether, HydrazineCarbonylative Heck Coupling1,3-Substituted Pyrazole1,5-Substituted Pyrazole>90%<10%[3][4]
Multicomponent1,1,1-Trichloro-4-methoxy-6-phenyl-3-hexen-2-one, Hydrazine HCl, TrifluoroethanolAcid Hydrolysis, Cyclization2,2,2-Trifluoroethyl pyrazole-5-carboxylateMethyl Ester byproductModerateVariable[3][4]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Glacial Acetic Acid (catalytic amount)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and ethyl acetoacetate.

    • Add a few drops of glacial acetic acid to the mixture.

    • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol.[1]

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a Phenylpyrazole from a Sydnone
  • Materials:

  • Procedure:

    • Dissolve the 3-arylsydnone in toluene or xylene in a round-bottom flask equipped with a reflux condenser.

    • Add dimethyl acetylenedicarboxylate to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the substrates.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.[7][8]

Protocol 3: Multicomponent Synthesis of a Substituted Pyrazole
  • Materials:

    • Aldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Piperidine (B6355638) (catalytic amount)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine the aldehyde, malononitrile, and phenylhydrazine in ethanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization if necessary.

Visualizations

Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone Regioisomer Regioisomer Phenylhydrazine->Regioisomer 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Hydrazone 1,3-Dicarbonyl->Regioisomer Alternative Attack Pyrazoline Pyrazoline Hydrazone->Pyrazoline Cyclization Phenylpyrazole Phenylpyrazole Pyrazoline->Phenylpyrazole Oxidation

Caption: Knorr Phenylpyrazole Synthesis Pathway.

Troubleshooting_Workflow Start Start Identify Side Reaction Identify Side Reaction Start->Identify Side Reaction Low Yield Low Yield Identify Side Reaction->Low Yield Low Yield Regioisomers Regioisomers Identify Side Reaction->Regioisomers Isomer Mixture Pyrazoline Formed Pyrazoline Formed Identify Side Reaction->Pyrazoline Formed Incomplete Reaction Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Modify Solvent/Catalyst Modify Solvent/Catalyst Regioisomers->Modify Solvent/Catalyst Add Oxidation Step Add Oxidation Step Pyrazoline Formed->Add Oxidation Step Analyze Product Analyze Product Optimize Conditions->Analyze Product Modify Solvent/Catalyst->Analyze Product Add Oxidation Step->Analyze Product

Caption: Troubleshooting Workflow for Phenylpyrazole Synthesis.

References

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole (B372694) synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can produce multiple products. In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (B178648), which can result in two different regioisomeric pyrazoles.[1][2] Achieving high regioselectivity is critical for synthesizing the specific isomer that possesses the desired biological or chemical properties.[1][2]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction, a common method for pyrazole synthesis, is governed by several key factors:[1][3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction to favor one regioisomer.[1]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups influences the reactivity of the carbonyl carbons. The initial attack of the hydrazine will likely occur at the more electrophilic carbonyl carbon.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under basic conditions, the more nucleophilic nitrogen of the hydrazine tends to attack first. Conversely, acidic conditions can alter the nucleophilicity through protonation, leading to a different outcome.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol (B145695).[4]

  • Temperature: The reaction temperature is another critical parameter that can influence the reaction pathway and the resulting ratio of regioisomers.[1]

Q3: Are there alternative methods to the classical Knorr condensation for achieving high regioselectivity?

A3: Yes, several alternative strategies have been developed to address the regioselectivity challenges of the Knorr condensation.[1] These include:

  • Use of 1,3-Dicarbonyl Surrogates: Utilizing substrates like β-enaminones can provide better control over the regiochemical outcome.[1]

  • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or alkene offers an alternative pathway to the pyrazole core and can provide excellent regioselectivity.[1]

  • Multicomponent Reactions (MCRs): One-pot, multicomponent syntheses, often aided by catalysts, can provide regioselective access to highly substituted pyrazoles.[1][5]

  • Synthesis from α,β-Unsaturated Carbonyls: The Michael addition and cyclocondensation of hydrazines with α,β-unsaturated ketones is a standard approach. While this often yields pyrazolines that require subsequent oxidation, using hydrazines with good leaving groups (like tosylhydrazine) can directly lead to the aromatic pyrazole.[5][6]

Q4: How does microwave-assisted synthesis affect the regioselectivity and yield of pyrazoles?

A4: Microwave-assisted organic synthesis (MAOS) is a powerful technique that often leads to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.[1] The selective heating provided by microwaves can sometimes favor the formation of one regioisomer over the other, offering a practical method for controlling the reaction outcome.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Nearly 1:1 Mixture of Isomers

This is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl compound possess similar steric and electronic properties.[1]

  • Troubleshooting Steps:

    • Modify the Solvent: Switch from standard solvents like ethanol to fluorinated alcohols such as TFE or HFIP. This has been demonstrated to dramatically increase the regioselectivity in favor of a single isomer.[4][7]

    • Adjust Reaction pH:

      • Acidic Conditions: Add a catalytic amount of acid (e.g., glacial acetic acid). Protonation can alter the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[1]

      • Basic Conditions: Using basic conditions can favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[1]

    • Alter Reaction Temperature: Systematically vary the temperature to determine if a lower or higher temperature favors the formation of the desired regioisomer.[1]

    • Utilize a Dicarbonyl Surrogate: If the above methods fail, a more robust solution is to change the synthetic approach by using a β-enaminone or a related surrogate instead of a 1,3-diketone. These substrates have a pre-defined difference in reactivity between the two electrophilic centers, forcing the reaction to proceed with high regioselectivity.[1]

Issue 2: Low Reaction Yield or Incomplete Conversion

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish at room temperature, consider heating the reaction mixture.

    • Employ Microwave Irradiation: Microwave-assisted synthesis can drastically reduce reaction times and improve yields.[1]

    • Use a Catalyst: Depending on the specific reaction, the addition of a Lewis acid or a Brønsted acid catalyst can improve the reaction rate and yield.[6]

    • Check Reagent Purity: Ensure that the hydrazine and dicarbonyl compounds are pure, as impurities can interfere with the reaction.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine, leading to the formation of two possible regioisomers. Data indicates that fluorinated alcohols significantly favor the formation of the 5-arylpyrazole isomer.

Entry1,3-Diketone (R¹)SolventRatio of Regioisomers (5-Aryl : 3-Aryl)Total Yield (%)
1PhenylEtOH40:6085
2PhenylTFE85:1590
3PhenylHFIP>99:195
44-MeO-PhEtOH35:6588
54-MeO-PhHFIP>99:192
64-Cl-PhEtOH45:5580
74-Cl-PhHFIP>99:194

Data adapted from studies on fluorinated tebufenpyrad (B1682729) analogs, where R¹ represents a substituent on the aryl group of the diketone.[4][7]

Experimental Protocols

Protocol 1: Improved Regioselectivity using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of pyrazoles from an unsymmetrical 1,3-diketone and methylhydrazine using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent to achieve high regioselectivity.[1][4]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • Dissolve the 1,3-diketone in HFIP in a round-bottom flask equipped with a magnetic stirrer.[1]

    • Add methylhydrazine to the solution at room temperature.[1]

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, remove the solvent under reduced pressure.[1]

    • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the major regioisomer.[1]

    • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1]

Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones

This protocol outlines a rapid, microwave-assisted synthesis of pyrazoles from an α,β-unsaturated ketone and an arylhydrazine.

  • Materials:

    • α,β-unsaturated ketone (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial acetic acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.[1]

    • Add glacial acetic acid, which acts as both the solvent and catalyst.[1]

    • Seal the vessel and place it in the microwave reactor.[1]

    • Irradiate the mixture at a constant power (e.g., 300-400 W) and temperature (e.g., 120 °C) for 5-10 minutes.[1]

    • After the reaction, cool the vessel to room temperature.[1]

    • Pour the reaction mixture into ice-cold water to precipitate the product.[1]

    • Collect the solid by filtration, wash thoroughly with water, and dry.[1]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

Visualizations

Knorr_Synthesis_Pathways Diketone Unsymmetrical 1,3-Diketone IntermediateA Intermediate A Diketone->IntermediateA Attack at C1 IntermediateB Intermediate B Diketone->IntermediateB Attack at C3 Hydrazine Substituted Hydrazine (R'-NHNH2) Hydrazine->IntermediateA Hydrazine->IntermediateB Isomer1 Regioisomer 1 IntermediateA->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 IntermediateB->Isomer2

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

Troubleshooting_Workflow Start Start: Poor Regioselectivity ChangeSolvent 1. Change Solvent (e.g., EtOH to HFIP) Start->ChangeSolvent CheckSuccess Is Regioselectivity Improved? ChangeSolvent->CheckSuccess AdjustpH 2. Adjust pH (Acidic or Basic Catalysis) VaryTemp 3. Vary Temperature AdjustpH->VaryTemp UseSurrogate 4. Use Dicarbonyl Surrogate (e.g., β-enaminone) VaryTemp->UseSurrogate End End: Successful Synthesis UseSurrogate->End CheckSuccess->AdjustpH No CheckSuccess->End Yes

Caption: Troubleshooting workflow for improving regioselectivity.

Caption: Key factors influencing pyrazole synthesis regioselectivity.

References

Technical Support Center: Troubleshooting 1H NMR Spectra of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting 1H NMR spectra of pyrazole (B372694) derivatives.

Frequently Asked Questions (FAQs)

Q1: My NH proton signal is very broad or has disappeared. What is the cause and how can I confirm its presence?

A1: The broadening or disappearance of the N-H proton signal in a pyrazole derivative is a common observation and can be attributed to several factors:

  • Quadrupole Moment: The nitrogen atom (¹⁴N) has a quadrupole moment which can lead to efficient relaxation of the attached proton, causing significant broadening of its NMR signal.[1]

  • Tautomerism and Intermolecular Proton Exchange: Pyrazoles can undergo rapid annular tautomerism where the NH proton exchanges between the two nitrogen atoms.[2][3] Intermolecular proton exchange with other pyrazole molecules or trace amounts of water or acid in the solvent can also occur. If this exchange is fast on the NMR timescale, it can lead to a broad signal or cause the signal to merge with the baseline.[3]

To confirm the presence and position of an exchangeable NH proton, a D₂O exchange experiment is the most reliable method.[4][5][6]

Q2: The signals for my pyrazole ring protons appear as broad singlets instead of the expected doublets or triplets. Why is this happening?

A2: This is often due to the dynamic process of tautomerism.[2] If the rate of tautomeric exchange between the two pyrazole forms is comparable to the NMR timescale, the distinct signals of the protons on the ring (e.g., H-3 and H-5) can coalesce and appear as an averaged, broad signal.[2] Other factors that can cause peak broadening include:

  • Poor shimming of the NMR spectrometer.[4]

  • Low sample concentration.

  • The presence of paramagnetic impurities.[7]

  • Sample inhomogeneity due to poor solubility.[4]

To address this, you can try acquiring the spectrum at a lower temperature (Variable Temperature NMR) to slow down the exchange process and resolve the individual signals.[4]

Q3: I see more signals in my spectrum than expected for my pyrazole derivative. What could be the reason?

A3: The presence of unexpected signals can arise from a few sources:

  • Tautomers: If the tautomeric exchange is slow on the NMR timescale, you may see separate signals for each tautomer, effectively doubling the number of expected peaks for the pyrazole core.[2][8]

  • Impurities: Residual solvents from your synthesis or purification, starting materials, or byproducts can introduce extra peaks.[9] Common impurities include ethyl acetate, dichloromethane, and acetone.[4]

  • Rotamers: If your pyrazole derivative has substituents with restricted bond rotation (e.g., amides), you might be observing signals from different rotational isomers (rotamers).[4] Acquiring the spectrum at a higher temperature can help coalesce these signals.[4]

Troubleshooting Guide

Issue 1: Ambiguous NH Proton Signal

  • Symptom: A very broad signal, a small "hump" in the baseline, or no discernible signal in the expected region for an NH proton (typically δ 10-14 ppm).

  • Troubleshooting Workflow:

start Broad or Missing NH Signal d2o Perform D₂O Exchange Experiment start->d2o observe Observe Disappearance of Signal? d2o->observe confirm NH Proton Confirmed observe->confirm  Yes no_change Signal is Not an Exchangeable Proton observe->no_change  No

Caption: Workflow for confirming an NH proton signal.

  • Solution: Perform a D₂O exchange experiment. The disappearance of the signal upon addition of D₂O confirms it as an exchangeable proton.[4][5][6]

Issue 2: Complex or Averaged Ring Proton Signals due to Tautomerism

  • Symptom: The signals for the pyrazole ring protons are broad, or you observe a single averaged signal where two distinct signals are expected.

  • Troubleshooting Workflow:

start Broad/Averaged Ring Signals vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr temp Acquire Spectra at Lower Temperatures vt_nmr->temp observe Do Signals Sharpen or Resolve? temp->observe slow_exchange Slow Exchange Regime Reached. Individual Tautomers Observed. observe->slow_exchange  Yes no_change Exchange is Still Fast or Broadening is from Other Source. observe->no_change  No

Caption: Workflow for resolving tautomeric signals.

  • Solution: Acquire the 1H NMR spectrum at a lower temperature. This will slow down the rate of tautomeric exchange, potentially allowing for the resolution of sharp, distinct signals for each tautomer.[2]

Issue 3: Unidentified Peaks in the Spectrum

  • Symptom: Multiple signals that do not correspond to the expected structure of your pyrazole derivative.

  • Troubleshooting Workflow:

start Unidentified Peaks in Spectrum check_impurities Compare Chemical Shifts to Common Solvent/Reagent Tables start->check_impurities check_starting_material Compare with Spectrum of Starting Material(s) start->check_starting_material repurify Repurify Sample (e.g., Column Chromatography, Recrystallization) check_impurities->repurify check_starting_material->repurify reacquire Re-acquire Spectrum repurify->reacquire

Caption: Workflow for identifying unknown peaks.

  • Solution:

    • Compare the chemical shifts of the unknown peaks to tables of common NMR solvent and reagent impurities.[8][10][11][12]

    • If available, compare the spectrum to the NMR spectra of your starting materials.

    • If impurities are suspected, repurify your sample.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the Pyrazole Ring

ProtonChemical Shift (δ) in CDCl₃Chemical Shift (δ) in DMSO-d₆Notes
N-H 10.0 - 14.0 ppm12.0 - 14.0 ppmOften broad; position is concentration and solvent dependent.
H-3 7.5 - 7.8 ppm7.6 - 8.2 ppmIn tautomeric systems, may be averaged with H-5.
H-4 6.3 - 6.6 ppm6.2 - 6.5 ppmTypically a triplet (or doublet of doublets).
H-5 7.5 - 7.8 ppm7.6 - 8.2 ppmIn tautomeric systems, may be averaged with H-3.

Note: These are approximate ranges and can be influenced by substituents on the pyrazole ring.

Table 2: Typical Proton-Proton Coupling Constants (J) in Pyrazoles

CouplingTypical Value (Hz)
³J(H3, H4) 1.5 - 3.0 Hz
³J(H4, H5) 2.0 - 3.5 Hz
⁴J(H3, H5) 0.5 - 1.0 Hz

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of NH Protons

Objective: To confirm the identity of an exchangeable N-H proton signal.

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your pyrazole derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Addition of D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium (B1214612) oxide (D₂O) to the sample.[4][5]

  • Mixing: Cap the NMR tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.[4] The D₂O does not need to be miscible with the solvent for the exchange to occur.[5]

  • Re-acquire Spectrum: Place the sample back into the NMR spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity in the second spectrum.[6]

Protocol 2: Variable Temperature (VT) NMR for Studying Tautomerism

Objective: To resolve broad signals caused by dynamic exchange processes like tautomerism.

Methodology:

  • Room Temperature Spectrum: First, acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.[2]

  • Select Temperature Range: Choose a series of lower temperatures to run the experiment. A typical starting point would be to decrease the temperature in 10-20 K increments (e.g., 273 K, 253 K, 233 K). Be mindful of the freezing point of your solvent.

  • Temperature Equilibration: Set the desired lower temperature on the spectrometer. Allow the sample to equilibrate at the new temperature for at least 5-10 minutes before starting acquisition.[2][13]

  • Shimming: Re-shim the sample at each new temperature, as the magnetic field homogeneity is temperature-dependent.[2][3]

  • Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Compare the series of spectra. As the temperature decreases, you should observe the broad signals sharpening and eventually resolving into distinct peaks corresponding to the individual tautomers.

  • Return to Room Temperature: After the experiment, slowly and incrementally return the probe to room temperature to prevent thermal shock.[13]

References

Technical Support Center: Overcoming Poor Solubility of 3-Phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-phenylpyrazole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a compound with limited solubility in many common organic solvents. While specific quantitative data for this compound is not widely available, its derivatives often exhibit poor aqueous solubility. For instance, 3-methyl-5-phenyl-1H-pyrazole has a very low solubility in water at pH 7.4 (5.2 µg/mL).[1] The solubility in organic solvents varies depending on the polarity of the solvent. Generally, it is expected to have better solubility in more polar organic solvents. For related pyrazole (B372694) compounds, solubility tends to increase with temperature.[2][3]

Q2: What are the primary methods to improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosization increases the surface area available for solvation, which can improve the dissolution rate.[4]

    • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix to create a system with enhanced solubility.[4][5][6][7][8]

  • Chemical Modifications:

    • Co-solvency: Using a mixture of solvents can significantly increase the solubility of a compound compared to a single solvent.[4]

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can alter the ionization state and improve solubility.[4]

    • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, thereby increasing its apparent solubility.

Q3: Are there any known stability issues with this compound in organic solvents?

While specific stability data for this compound is limited, related phenylpyrazole insecticides are known to undergo degradation, particularly photodegradation in aquatic environments.[9][10] It is advisable to store solutions of this compound protected from light and to use them freshly prepared whenever possible. For long-term storage, it is recommended to store the compound as a solid at low temperatures (e.g., -20°C).[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound does not dissolve in the chosen solvent. The solvent may not be appropriate for the compound's polarity. The concentration may be too high.- Try a more polar organic solvent such as DMSO, DMF, or methanol.[11] - Use a co-solvent system (see Protocol 1). - Gently heat the mixture while stirring. - Reduce the concentration of the compound.
The compound precipitates out of solution after initial dissolution. The solution is supersaturated. The temperature has decreased, reducing solubility. The solvent is evaporating, increasing the concentration.- Ensure the solution is not supersaturated by starting with a lower concentration. - Maintain a constant temperature. - Use a sealed container to prevent solvent evaporation. - Consider using a stabilizing agent if recrystallization is not desired.
"Oiling out" occurs during recrystallization instead of crystal formation. The solution is cooling too quickly. The chosen solvent system is not ideal.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] - Try a different solvent or a binary solvent system with a different "poor" solvent.[4][12]
Low recovery of the compound after recrystallization. Too much solvent was used for dissolution. The solution was not cooled sufficiently.- Use the minimum amount of hot solvent required to dissolve the compound.[12] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[12]

Quantitative Data on Solubility of Related Pyrazole Derivatives

Table 1: Solubility of 3,5-dimethylpyrazole (B48361) in Various Organic Solvents at Different Temperatures

Data extracted from a study on the solubility of 3,5-dimethylpyrazole and presented as mole fraction (x₁). The original data was correlated using thermodynamic models.[3]

Solvent283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol 0.29850.32200.34650.37210.39880.42670.4558
Ethanol 0.30120.32550.35090.37740.40500.43380.4638
n-Propanol 0.31230.33810.36510.39330.42280.45360.4858
Isopropanol 0.30100.32530.35070.37720.40480.43360.4636
1-Butanol 0.32350.35080.37940.40930.44060.47330.5075
Ethyl Acetate 0.29880.32240.34700.37270.39950.42750.4567
Toluene 0.23550.25730.28030.30450.33000.35680.3849
Acetone 0.29910.32280.34750.37330.40020.42830.4576
Acetonitrile 0.17890.19630.21480.23440.25520.27720.3004

Table 2: Solubility of 3-nitropyrazole in Binary Solvents (Mole Fraction, x) at 298.15 K

Data extracted from a study on the solubility of 3-nitropyrazole in binary solvent mixtures at various temperatures.[2]

Mass Fraction of Organic SolventWater + MethanolWater + EthanolWater + 1-PropanolWater + Acetone
0.2 0.01390.01980.02160.0383
0.4 0.02570.04010.04690.0911
0.6 0.04270.06990.08470.1691
0.8 0.06910.11680.14690.2798
1.0 (Pure Organic Solvent) 0.10820.18680.24640.4283

Experimental Protocols

Protocol 1: Co-solvent Screening for Enhanced Solubility

This protocol outlines a method to identify a suitable co-solvent to improve the solubility of this compound in a primary solvent.[4]

Materials:

  • This compound

  • Primary organic solvent (e.g., toluene, ethyl acetate)

  • Potential co-solvents (e.g., methanol, ethanol, DMSO, DMF, acetone)

  • Small vials

  • Magnetic stirrer and stir bars

Procedure:

  • Add a known amount of this compound to several vials.

  • Add the primary solvent to each vial to achieve the desired initial concentration.

  • Stir the mixtures at the intended experimental temperature.

  • For vials where the compound is not fully dissolved, add a potential co-solvent dropwise while stirring until the solid completely dissolves.

  • Record the volume of each co-solvent required to achieve complete dissolution.

  • Select the co-solvent that provides the best solubility with the minimum volume added and is compatible with the experimental conditions.

Co_Solvent_Screening_Workflow cluster_start Preparation cluster_experiment Experiment cluster_troubleshooting Troubleshooting cluster_end Analysis start Start prep Prepare vials with This compound and primary solvent start->prep stir Stir at target temperature prep->stir check_sol Check for complete dissolution stir->check_sol add_cosolvent Add co-solvent dropwise check_sol->add_cosolvent Incomplete dissolution end End check_sol->end Complete dissolution record_vol Record volume of co-solvent add_cosolvent->record_vol select_best Select optimal co-solvent record_vol->select_best select_best->end

Co-solvent screening workflow.
Protocol 2: Recrystallization using a Binary Solvent System

This protocol describes the purification of this compound using a binary solvent system, which can also be adapted for preparing a saturated solution at a specific temperature.[4][12]

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is highly soluble, e.g., ethanol, acetone)

  • A "poor" or "anti-solvent" (in which the compound is sparingly soluble, e.g., water, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent.

  • Heat the mixture with stirring until the solid dissolves completely.

  • While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • If excess "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature to induce crystallization.

  • For maximum recovery, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals.

Recrystallization_Workflow A Dissolve crude compound in minimal hot 'good' solvent B Add hot 'poor' solvent dropwise until turbidity A->B C Cool slowly to room temperature B->C D Cool in ice bath to maximize precipitation C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with cold 'poor' solvent E->F G Dry purified crystals F->G

Binary solvent recrystallization workflow.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

This method aims to enhance the solubility of this compound by dispersing it in a hydrophilic carrier.[6][7]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common solvent for both the compound and the carrier (e.g., ethanol, methanol)

  • Rotary evaporator or a shallow dish for evaporation

  • Mortar and pestle

Procedure:

  • Dissolve a specific ratio of this compound and the hydrophilic carrier in the chosen common solvent.

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator or by leaving it in a fume hood in a shallow dish.

  • A solid mass will be formed.

  • Further dry the solid mass under vacuum to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • The resulting powder can be tested for its improved dissolution characteristics.

Solid_Dispersion_Logic cluster_input Inputs cluster_process Process cluster_output Output Compound Poorly Soluble Compound (this compound) Dissolve Dissolve Compound and Carrier in Solvent Compound->Dissolve Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Dissolve Solvent Common Solvent Solvent->Dissolve Evaporate Evaporate Solvent Dissolve->Evaporate Dry Dry Solid Mass Evaporate->Dry Grind Grind to Powder Dry->Grind SolidDispersion Solid Dispersion with Enhanced Solubility Grind->SolidDispersion

References

Technical Support Center: Stability and Degradation of Phenylpyrazole Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of phenylpyrazole insecticides, such as fipronil (B1672679).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenylpyrazole insecticides like fipronil?

A1: Fipronil primarily degrades through four main pathways: hydrolysis, photolysis, oxidation, and reduction.[1][2][3][4] These pathways can be influenced by environmental factors such as pH, sunlight, temperature, and microbial activity.[5]

  • Hydrolysis: Under alkaline conditions, fipronil can hydrolyze to form fipronil amide.

  • Photolysis: Exposure to sunlight or UV light leads to the formation of fipronil desulfinyl.[6][7] This is a major degradation pathway in aquatic environments.[8]

  • Oxidation: In aerobic conditions and through metabolic processes in organisms, fipronil is oxidized to fipronil sulfone.[1][2]

  • Reduction: Under anaerobic conditions, fipronil can be reduced to fipronil sulfide.[1][2]

Q2: What are the major degradation products of fipronil and are they toxic?

A2: The major degradation products of fipronil are fipronil amide, fipronil desulfinyl, fipronil sulfone, and fipronil sulfide.[1][2][3] With the exception of fipronil amide, these metabolites are generally considered to be as toxic, or in some cases more toxic and persistent, than the parent fipronil compound.[1][2][9] For instance, fipronil desulfinyl is noted for being more toxic than fipronil itself.[9] Fipronil and its metabolites can induce toxic effects on the liver, kidneys, and other vital organs.[10]

Q3: How should I store my phenylpyrazole insecticide stock solutions and samples to ensure stability?

A3: To ensure the stability of phenylpyrazole insecticide residues, samples should ideally be stored at or below -18°C.[11] For stock solutions, it is recommended to prepare them in a suitable solvent like acetonitrile (B52724) and store them in the dark at low temperatures (e.g., refrigerated or frozen).[12][13] It is best practice to prepare fresh working solutions for instrument calibration daily.[12] Long-term storage of combined multiresidue mixtures can lead to degradation of some compounds.[12]

Q4: What analytical techniques are most suitable for analyzing phenylpyrazole insecticides and their degradation products?

A4: The most common and reliable analytical techniques for the determination of phenylpyrazole insecticide residues are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16] These methods offer high sensitivity and selectivity for detecting and quantifying the parent compound and its various metabolites in complex matrices.[15]

Troubleshooting Guides

This section addresses specific issues that may be encountered during stability and degradation studies of phenylpyrazole insecticides.

Issue 1: Inconsistent or rapid degradation of the parent compound in control samples.

Possible Cause Troubleshooting Step
Contaminated Glassware or Solvents Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. Use high-performance liquid chromatography (HPLC) grade or equivalent solvents.
Exposure to Light Protect samples and solutions from light, especially UV light, by using amber vials or covering glassware with aluminum foil. Fipronil is known to undergo photolysis.[6][7]
pH of the Medium Phenylpyrazoles can be susceptible to hydrolysis, particularly under alkaline conditions. Buffer your experimental medium to a stable pH and measure the pH at the beginning and end of the experiment.
Thermal Degradation If experiments are conducted at elevated temperatures, consider the possibility of thermal degradation. Run controls at different temperatures to assess thermal stability.

Issue 2: Poor recovery of analytes during sample extraction.

Possible Cause Troubleshooting Step
Inappropriate Extraction Solvent The choice of extraction solvent is critical. A solvent system that effectively extracts the parent compound may not be optimal for all of its more polar or non-polar metabolites. You may need to optimize the solvent mixture or perform sequential extractions with solvents of varying polarity.
Strong Adsorption to Sample Matrix Phenylpyrazole insecticides and their metabolites can adsorb strongly to soil and other organic matrices. Ensure vigorous shaking or sonication during extraction. The use of a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering matrix components.[16]
Analyte Volatility While generally not highly volatile, some degradation products might be more volatile than the parent compound. Avoid excessive heat during solvent evaporation steps.

Issue 3: Identification of unknown peaks in chromatograms.

Possible Cause Troubleshooting Step
Formation of Unexpected Degradation Products Phenylpyrazole insecticides can undergo complex degradation pathways, sometimes leading to novel photoproducts or metabolites.[7] Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data for tentative identification of unknown compounds.
Matrix Interference Complex sample matrices can introduce interfering compounds. Improve sample clean-up procedures, for example by using different SPE cartridges or employing techniques like gel permeation chromatography (GPC).
Contamination from Labware or Reagents Run method blanks (all reagents and steps without the sample) to identify any background contamination.

Data Presentation: Degradation of Fipronil

The following tables summarize quantitative data related to the degradation of fipronil under various conditions.

Table 1: Half-life of Fipronil under Different Environmental Conditions

Condition Substrate Half-life Reference
PhotolysisAqueous Solution36 hours - 7.3 months (depending on conditions)[9]
PhotolysisSterile Buffer (pH 5)Photochemical t1/2 of Ethiprole (B1671408) is 2.7 times that of Fipronil[17]
PhotolysisSterile Natural WaterPhotochemical t1/2 of Ethiprole is 1.5 times that of Fipronil[17]
Soil (Aerobic)Loamy SandUp to 20 days
Soil (Aerobic)Sandy LoamUp to 30 days
Soil (Aerobic)Clay LoamUp to 30 days

Table 2: Major Degradation Products of Fipronil and their Formation Pathways

Degradation Product Formation Pathway Key Influencing Factor
Fipronil amideHydrolysisAlkaline pH
Fipronil desulfinylPhotolysisSunlight/UV light
Fipronil sulfoneOxidationAerobic conditions, Metabolism
Fipronil sulfideReductionAnaerobic conditions

Experimental Protocols

Protocol 1: Hydrolytic Stability Study

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 5, 7, and 9.

  • Spiking: Add a known concentration of the phenylpyrazole insecticide from a stock solution to each buffer solution in sterile, amber glass vials. The final organic solvent concentration should be minimal (e.g., <1%).

  • Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw aliquots from each vial.

  • Analysis: Immediately analyze the samples by a validated chromatographic method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any formed degradation products.

  • Data Analysis: Calculate the degradation rate and half-life at each pH.

Protocol 2: Photolytic Stability Study

  • Solution Preparation: Prepare a solution of the phenylpyrazole insecticide in a solvent transparent to the light source (e.g., acetonitrile or purified water).

  • Light Exposure: Place the solution in a quartz or borosilicate glass vessel and expose it to a light source that simulates sunlight (e.g., a xenon arc lamp). Control the temperature of the sample chamber.

  • Dark Control: Prepare an identical sample and keep it in the dark at the same temperature to serve as a control.

  • Sampling: At various time points, take samples from both the exposed and dark control solutions.

  • Analysis: Analyze the samples using a suitable chromatographic method to quantify the parent insecticide and its photoproducts.

  • Data Analysis: Determine the photodegradation rate and half-life.

Visualizations

G cluster_workflow Experimental Workflow for Stability Studies prep Sample/Solution Preparation stress Application of Stress Condition (e.g., Heat, Light, pH) prep->stress sampling Time-point Sampling stress->sampling analysis Chromatographic Analysis (LC/GC-MS) sampling->analysis data Data Processing & Half-life Calculation analysis->data

Experimental Workflow for Stability Studies

G cluster_pathways Fipronil Degradation Pathways Fipronil Fipronil Amide Fipronil Amide Fipronil->Amide Hydrolysis (Alkaline pH) Desulfinyl Fipronil Desulfinyl Fipronil->Desulfinyl Photolysis (Sunlight/UV) Sulfone Fipronil Sulfone Fipronil->Sulfone Oxidation (Aerobic) Sulfide Fipronil Sulfide Fipronil->Sulfide Reduction (Anaerobic)

Major Degradation Pathways of Fipronil

References

Optimizing reaction conditions for the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of pyrazole (B372694) derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole derivatives?

A1: The Knorr pyrazole synthesis is a widely used and versatile method for the synthesis of pyrazoles.[1] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, typically in the presence of an acid catalyst.[1]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in pyrazole synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can interfere with the reaction.[2] Hydrazine and its derivatives can degrade over time, so using fresh or purified reagents is recommended.[2]

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or catalyst may not be ideal for your specific substrates.[3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyrazole.[2]

Q3: I am observing the formation of two regioisomers in my reaction. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. Strategies to improve regioselectivity include:

  • Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity.

  • pH Control: Adjusting the pH of the reaction mixture can favor the formation of one isomer over the other.

  • Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor a single regioisomer.[2]

Q4: What are some common side reactions in pyrazole synthesis?

A4: Common side reactions include:

  • Hydrolysis of Starting Materials: β-Ketonitriles, a common precursor, can be susceptible to hydrolysis under acidic or basic conditions.[2]

  • Formation of Stable Hydrazone Intermediate: The intermediate hydrazone may be stable and not cyclize efficiently, leading to its isolation as a major byproduct.[2]

  • Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, reactants may undergo alternative cyclization pathways, leading to the formation of undesired heterocyclic products.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incorrect Reaction TemperatureOptimize the temperature. If the reaction is slow, consider a moderate increase. Excessively high temperatures can lead to decomposition. A temperature of 60°C has been found to be optimal in some cases.[3]
Inappropriate SolventThe choice of solvent is critical. Ethanol is commonly used, but other solvents like acetic acid, DMF, or even solvent-free conditions might provide better yields.[3]
Catalyst IssuesWhile many reactions proceed without a catalyst, acidic (e.g., acetic acid, hydrochloric acid) or basic (e.g., triethylamine) catalysts can sometimes improve the reaction rate and yield.[3]
Incomplete ReactionMonitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2]
Poor Quality of Starting MaterialsEnsure the purity of your starting materials. Use freshly opened or purified hydrazine.[2]
Formation of Multiple Products (Regioisomers) Use of Unsymmetrical 1,3-DicarbonylModify the substituents to introduce steric hindrance that favors the formation of a single isomer.[2]
Reaction ConditionsExperiment with different solvents and pH conditions to enhance regioselectivity.[2]
Presence of Unreacted Starting Materials Incorrect StoichiometryEnsure the correct molar ratios of reactants are used. A slight excess of hydrazine is sometimes employed to drive the reaction to completion.[2]
Formation of a Stable Hydrazone Intermediate Inefficient CyclizationChange the reaction conditions to promote cyclization. This could involve increasing the temperature, changing the solvent, or adding a catalyst.[2]
Difficult Purification Presence of Colored ImpuritiesDiscoloration, especially a yellow or red hue, can be common when using hydrazine salts.[4] Purification via column chromatography or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Conventional Synthesis of a Substituted Pyrazole (Knorr Synthesis)

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)

  • Solvent (e.g., Ethanol or 1-Propanol)

  • Catalyst (e.g., Glacial Acetic Acid, 3-5 drops)[5]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound and the solvent.[3]

  • Slowly add the substituted hydrazine to the mixture, followed by the catalytic amount of glacial acetic acid.[5]

  • Heat the reaction mixture to reflux (approximately 100°C) with stirring.[5]

  • Monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, cool the mixture to room temperature.[3]

  • If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.[3]

  • Purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, as catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone, hydrazine derivative, and absolute ethanol.

  • Add a drop of glacial acetic acid as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[6] The optimal time and power may need to be determined empirically for specific substrates.

  • After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours (e.g., 5-6 hours or more)[6]Minutes (e.g., 2-5 minutes)[6]
Yield Often moderateGenerally higher
Side Products More prevalent due to prolonged heatingOften fewer, leading to cleaner reactions
Energy Consumption HigherLower

Visualizations

Signaling Pathways of Pyrazole-Containing Drugs

The following diagrams illustrate the signaling pathways modulated by well-known drugs containing a pyrazole core. This is particularly relevant for professionals in drug development.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib, a selective COX-2 inhibitor.

Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Hydrolysis Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action via inhibition of PDE5.

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor Cannabinoid Receptor 1 (CB1) Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Antagonist/ Inverse Agonist

Caption: Rimonabant's mechanism as a CB1 receptor antagonist.

Experimental Workflow and Troubleshooting Logic

Pyrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Starting Materials (1,3-Dicarbonyl & Hydrazine) Purity_Check Check Purity of Reagents Start->Purity_Check Reaction_Setup Reaction Setup (Solvent, Catalyst) Purity_Check->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Isolation Product Isolation Monitoring->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for pyrazole synthesis.

Troubleshooting_Logic rect_node rect_node Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Change_Solvent Change Solvent/Catalyst Optimize_Temp->Change_Solvent Extend_Time Extend Reaction Time Change_Solvent->Extend_Time Extend_Time->Multiple_Spots Check_Regioisomers Formation of Regioisomers? Multiple_Spots->Check_Regioisomers Yes Success Successful Synthesis Multiple_Spots->Success No Modify_Substituents Modify Substituents (Steric Hindrance) Check_Regioisomers->Modify_Substituents Yes Side_Reactions Side Reactions? Check_Regioisomers->Side_Reactions No Adjust_pH Adjust pH Modify_Substituents->Adjust_pH Adjust_pH->Side_Reactions Change_Conditions Alter Reaction Conditions Side_Reactions->Change_Conditions Yes Side_Reactions->Success No Change_Conditions->Success

References

Technical Support Center: Low-Temperature NMR for Pyrazole Tautomerism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to investigate tautomerism in pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is low-temperature NMR a suitable technique for studying pyrazole (B372694) tautomerism?

A1: At room temperature, the proton exchange between the nitrogen atoms in pyrazole tautomers is often rapid on the NMR timescale. This fast exchange results in averaged signals, making it impossible to distinguish between the individual tautomeric forms. By lowering the temperature, the rate of this proton exchange is significantly reduced.[1] When the exchange rate becomes slow enough, separate, distinct signals for each tautomer can be observed in the NMR spectrum, allowing for their individual characterization and quantification.[1]

Q2: What are the key NMR parameters to monitor when studying pyrazole tautomerism?

A2: Several NMR parameters are crucial for identifying and characterizing pyrazole tautomers:

  • 1H Chemical Shifts: The chemical shift of the N-H proton is a direct indicator of the proton's location. Additionally, the chemical shifts of the protons on the pyrazole ring (H3, H4, and H5) will differ between tautomers.

  • 13C Chemical Shifts: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, are sensitive to the position of the N-H proton and the nature of the substituents.[2][3]

  • 15N Chemical Shifts: 15N NMR provides direct information about the nitrogen environment. The chemical shifts of N1 and N2 will be significantly different in the two tautomers, providing unambiguous evidence of the tautomeric forms present.

  • Coupling Constants: 1H-13C and 1H-15N coupling constants can provide additional structural information to help assign the signals to the correct tautomers.

Q3: How do I choose an appropriate solvent for my low-temperature NMR experiment?

A3: The choice of solvent is critical and depends on several factors:

  • Freezing Point: The solvent must remain liquid at the target low temperature.[4] Deuterated solvents with low freezing points, such as deutero-tetrahydrofuran (THF-d8), deutero-toluene (toluene-d8), or deutero-dichloromethane (CD2Cl2), are common choices.

  • Solubility: Your pyrazole derivative must be sufficiently soluble in the chosen solvent at the desired low temperature.[4] Poor solubility can lead to weak signals and inaccurate quantification.

  • Solvent Effects on Tautomerism: The polarity and hydrogen-bonding capability of the solvent can influence the position of the tautomeric equilibrium.[1] For instance, some pyrazoles may exist as monomers hydrogen-bonded to the solvent in liquids like THF, while they may self-associate in non-polar solvents.[1] It is often beneficial to study the tautomerism in a range of solvents to understand these effects.

Q4: How can I calculate the equilibrium constant (KT) and thermodynamic parameters for the tautomeric equilibrium?

A4: Once you have obtained a low-temperature NMR spectrum where the signals for both tautomers are well-resolved, you can calculate the equilibrium constant (KT) by integrating the signals corresponding to each tautomer.[1][5]

The ratio of the integrals for a specific proton (or carbon in 13C NMR) in each tautomer gives the molar ratio of the two forms. For example:

KT = [Tautomer B] / [Tautomer A] = Integral(Signal of B) / Integral(Signal of A)

By performing the experiment at various temperatures and calculating KT at each temperature, you can determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the tautomerization process using the van't Hoff equation.[5]

Troubleshooting Guide

Problem 1: I am not seeing separate signals for the tautomers, even at low temperatures.

  • Possible Cause 1: The temperature is not low enough. The coalescence temperature (the temperature at which the two signals merge) varies depending on the specific pyrazole and the solvent. You may need to go to a lower temperature to slow the exchange sufficiently.

  • Troubleshooting Step 1: Gradually lower the temperature in increments of 5-10 K and acquire a spectrum at each step to find the temperature at which the signals resolve. Be mindful of the freezing point of your solvent.[4]

  • Possible Cause 2: One tautomer is overwhelmingly predominant. If the equilibrium lies heavily to one side (>95%), the signals of the minor tautomer may be too weak to detect.

  • Troubleshooting Step 2: Increase the number of scans to improve the signal-to-noise ratio. You can also try changing the solvent, as this can sometimes shift the equilibrium.

  • Possible Cause 3: The chemical shift difference between the signals of the two tautomers is very small. If the electronic environments of the nuclei in the two tautomers are very similar, their signals may overlap even when the exchange is slow.

  • Troubleshooting Step 3: Use a higher-field NMR spectrometer to increase the spectral dispersion. You can also try acquiring 2D NMR spectra (e.g., HSQC, HMBC) which may help to resolve overlapping signals.

Problem 2: My NMR signals are very broad at low temperatures.

  • Possible Cause 1: You are near the coalescence temperature. As you approach the coalescence temperature from below, the signals will broaden before they merge.

  • Troubleshooting Step 1: Lower the temperature further to move into the slow exchange regime where the signals should sharpen.

  • Possible Cause 2: Sample precipitation. The solubility of your compound may decrease significantly at low temperatures, causing it to precipitate out of solution.[4] This will lead to broad lines and a poor signal-to-noise ratio.

  • Troubleshooting Step 2: Visually inspect your sample to see if it has become cloudy or if solid has precipitated. If so, you will need to use a more dilute sample or find a solvent in which your compound is more soluble at low temperatures.

  • Possible Cause 3: Increased viscosity of the solvent. At very low temperatures, the solvent can become viscous, which can lead to broader lines.

  • Troubleshooting Step 3: This is a physical limitation of the solvent. Ensure you are using a solvent appropriate for your target temperature range.

Problem 3: The temperature reading on the spectrometer seems inaccurate.

  • Possible Cause 1: The thermocouple is not calibrated or is positioned incorrectly. The thermocouple that measures the temperature of the gas stream may not reflect the actual temperature inside the NMR tube.[6]

  • Troubleshooting Step 1: Calibrate the temperature using a standard NMR thermometer sample, such as methanol (B129727) (for low temperatures) or ethylene (B1197577) glycol (for high temperatures).[6] The chemical shift difference between the OH and CH3 protons in methanol is temperature-dependent and can be used to determine the actual sample temperature.

  • Possible Cause 2: Insufficient gas flow. An inadequate flow of the cooling gas can lead to poor temperature regulation.[7]

  • Troubleshooting Step 2: Check the gas flow rate and ensure it is set to the recommended value for your spectrometer and the desired temperature.[7][8] Also, check for any leaks or disconnections in the gas line.[7]

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature 1H NMR of a Pyrazole Derivative

  • Sample Preparation:

    • Dissolve an appropriate amount of the pyrazole derivative in a suitable deuterated solvent (e.g., THF-d8, toluene-d8) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). The concentration should be optimized to ensure good solubility at the lowest target temperature.

    • Degas the sample by bubbling a slow stream of an inert gas (e.g., nitrogen or argon) through the solution for several minutes to remove dissolved oxygen, which can affect relaxation times and line widths.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent at room temperature.[8]

    • Acquire a reference 1H NMR spectrum at room temperature.

  • Lowering the Temperature:

    • Start the flow of the cooling gas (typically dry nitrogen gas passed through a cooling coil).[7]

    • Set the target temperature on the variable temperature unit. Lower the temperature in steps of 10-20 K to avoid thermal shock to the probe.[4]

    • Allow the temperature to equilibrate for at least 5-10 minutes at each step.

  • Data Acquisition at Low Temperature:

    • At the target temperature, re-shim the spectrometer as the magnetic field homogeneity may change with temperature.[8]

    • Tune and match the probe at the low temperature.[8]

    • Acquire the 1H NMR spectrum. The number of scans will depend on the sample concentration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify and integrate the signals corresponding to the two tautomers.

    • Calculate the equilibrium constant (KT).

Data Presentation

Table 1: Example 1H and 13C Chemical Shift Data for Pyrazole Tautomers

TautomerNucleusChemical Shift (ppm) in CDCl3
3-Phenylpyrazole H4~6.5
H5~7.7
C3~148
C4~105
C5~130
5-Phenylpyrazole H3~7.8
H4~6.6
C3~139
C4~107
C5~142

Note: These are approximate values and can vary depending on the specific substituents and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup (Room Temp) cluster_cooling Cooling cluster_acq Low-Temperature Acquisition cluster_analysis Data Analysis prep1 Dissolve Pyrazole in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 prep3 Degas Sample prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock and Shim setup1->setup2 setup3 Acquire Reference Spectrum setup2->setup3 cool1 Start Cooling Gas Flow setup3->cool1 cool2 Set Target Temperature (in steps) cool1->cool2 cool3 Equilibrate cool2->cool3 acq1 Re-shim cool3->acq1 acq2 Tune and Match Probe acq1->acq2 acq3 Acquire Spectrum acq2->acq3 an1 Process Spectrum acq3->an1 an2 Integrate Tautomer Signals an1->an2 an3 Calculate K_T an2->an3

Caption: Experimental workflow for low-temperature NMR studies of pyrazole tautomerism.

troubleshooting_workflow start Start: No Resolution of Tautomer Signals q1 Is the temperature low enough? start->q1 action1 Lower Temperature Incrementally q1->action1 No q2 Is one tautomer predominant? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Increase Scans or Change Solvent q2->action2 Yes q3 Is chemical shift difference small? q2->q3 No a2_yes Yes a2_no No end_node Consider Other Issues (e.g., sample degradation) q3->end_node No action3 Use Higher Field NMR or 2D Methods q3->action3 Yes a3_yes Yes

Caption: Troubleshooting guide for unresolved tautomer signals in low-temperature NMR.

References

Technical Support Center: Purification of Pyrazoles via Acid Addition Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazoles using acid addition salt formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying pyrazoles using acid addition salts?

The purification method is based on the basic nature of the pyrazole (B372694) ring, which allows it to react with an acid to form a salt. This salt often has different solubility properties than the free pyrazole and any impurities present in the crude mixture. By carefully selecting the acid and solvent, the pyrazole acid addition salt can be selectively crystallized, leaving impurities behind in the solution. The pure pyrazole can then be recovered by neutralizing the salt.[1][2][3]

Q2: What types of acids are suitable for this purification method?

A variety of inorganic and organic acids can be used. Common choices include:

  • Inorganic Mineral Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and orthophosphoric acid.[1][2][3]

  • Organic Acids: Oxalic acid, acetic acid, trifluoroacetic acid, malic acid, and citric acid.[3][4]

The choice of acid can influence the crystallinity and solubility of the resulting salt.

Q3: What solvents are recommended for the crystallization of pyrazole acid addition salts?

The selection of a suitable solvent is crucial for effective purification. Commonly used solvents include:

  • Acetone[1][3]

  • Ethanol[1][3]

  • Isopropanol[1]

  • Water or aqueous salt solutions[1]

  • Mixtures of water and an organic solvent[1]

The ideal solvent should dissolve the crude pyrazole but have low solubility for the pyrazole acid addition salt, especially at lower temperatures.[1]

Q4: How can I recover the pure pyrazole from its acid addition salt?

To recover the free pyrazole, the purified acid addition salt is typically dissolved in an aqueous solution and then neutralized with a base. Following neutralization, the pure pyrazole can be extracted with a suitable organic solvent.[3]

Troubleshooting Guides

Issue 1: The pyrazole acid addition salt does not precipitate or crystallize.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Solution is not saturated. Reduce the volume of the solvent by careful evaporation to increase the concentration of the salt.[5]
Incorrect solvent. The chosen solvent may be too good at solvating the salt. Experiment with a different solvent or a mixture of solvents (a "good" solvent and an "anti-solvent").[5][6]
Supersaturated solution. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure salt.[5]
Temperature is too high. Slowly cool the solution to room temperature and then in an ice bath to decrease the solubility of the salt and promote crystallization.[3][5]
Issue 2: The purified pyrazole still contains significant impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Co-precipitation of impurities. The impurity may have similar solubility properties to the desired pyrazole salt. A second recrystallization step may be necessary.
Inefficient washing of crystals. Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.[3][5]
Impurity is also basic and forms a salt. Consider using a different acid that may offer better discrimination between the desired pyrazole and the basic impurity.
Incomplete initial reaction. Ensure at least an equimolar amount of acid is added to the crude pyrazole solution to facilitate complete salt formation of the target compound.[1][2][3]
Issue 3: The product "oils out" instead of forming crystals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Rapid cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help slow the cooling process.[5]
High concentration of impurities. The presence of impurities can sometimes inhibit crystallization. Consider a preliminary purification step like a simple extraction before salt formation.
Inappropriate solvent system. The solvent may not be suitable for crystallization. Try a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[5]

Experimental Protocols

General Protocol for the Purification of a Pyrazole via Acid Addition Salt Formation

This protocol provides a general guideline. Optimization for specific pyrazole derivatives may be required.

  • Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent (e.g., acetone, ethanol).[1][3] If necessary, gently heat the mixture to ensure complete dissolution.[3]

  • Acid Addition: Add at least an equimolar amount of the selected inorganic or organic acid to the solution. The acid can be added neat or as a solution in the same solvent.[1][3]

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[3][5]

  • Isolation: Collect the salt crystals by vacuum filtration using a Büchner funnel.[3][5]

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities from the mother liquor.[3][5]

  • Drying: Dry the purified crystals under vacuum.[3]

  • Neutralization (Optional): To recover the free pyrazole, dissolve the purified salt in an aqueous solution and neutralize it with a suitable base. The pure pyrazole can then be extracted with an organic solvent, dried, and the solvent evaporated.[3]

Quantitative Data

The effectiveness of this purification method is demonstrated by the significant reduction of impurities. For example, in the synthesis of 3,4-dimethylpyrazole (DMP), the common impurity 3-ethylpyrazole can be effectively separated.

Purification Stage Isomer Ratio (3,4-dimethylpyrazole : 3-ethylpyrazole) Reference
Crude ProductVaries, can be significant[2]
After Acid Addition Salt Purification> 95 : 5[2]
Optimized Acid Addition Salt Purification> 97 : 3[2]
Highly Optimized Acid Addition Salt Purification> 98 : 2[2]

Diagrams

experimental_workflow cluster_purification Purification of Pyrazole via Acid Addition Salt cluster_recovery Optional Recovery of Free Pyrazole crude_pyrazole Crude Pyrazole dissolution Dissolve in Organic Solvent crude_pyrazole->dissolution acid_addition Add Acid (e.g., HCl, H₂SO₄) dissolution->acid_addition crystallization Crystallization (Cooling) acid_addition->crystallization filtration Vacuum Filtration crystallization->filtration pure_salt Pure Pyrazole Acid Addition Salt filtration->pure_salt impurities_dissolved Impurities in Mother Liquor filtration->impurities_dissolved Separated dissolve_salt Dissolve Salt in Water pure_salt->dissolve_salt neutralization Neutralize with Base dissolve_salt->neutralization extraction Extract with Organic Solvent neutralization->extraction pure_pyrazole Pure Pyrazole extraction->pure_pyrazole troubleshooting_logic start No Crystallization or Oiling Out cause1 Supersaturated? start->cause1 solution1a Scratch Flask cause1->solution1a Yes solution1b Add Seed Crystal cause1->solution1b Yes cause2 Solution Too Dilute? cause1->cause2 No end Crystals Form solution1a->end solution1b->end solution2 Reduce Solvent Volume cause2->solution2 Yes cause3 Cooling Too Rapid? cause2->cause3 No solution2->end solution3 Cool Slowly cause3->solution3 Yes cause4 Incorrect Solvent? cause3->cause4 No solution3->end solution4 Change Solvent System cause4->solution4 Yes solution4->end

References

Technical Support Center: C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

Troubleshooting Guide

This guide addresses common issues encountered during the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired C-Acylated Product

Potential Cause Recommended Solution
Incorrect Reaction Conditions: The reaction is highly sensitive to the reaction environment.Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Use anhydrous dioxane with a water content below 0.05%.[1][2]
Incomplete Dissolution of Starting Material: Undissolved pyrazolone (B3327878) can lead to an incomplete reaction.Grind the 3-methyl-1-phenyl-pyrazol-5-one with a pestle and mortar before adding the solvent to speed up dissolution.[1][2] Ensure the pyrazolone is fully dissolved before adding the catalyst.[1]
Inefficient Complex Formation: The formation of a metal complex with the pyrazolone is crucial for directing C-acylation.Use a high-turbulence magnetic stir bar to ensure efficient stirring, especially when using heterogeneous catalysts like calcium hydroxide (B78521) which can form a heavy residue.[1][2]
Suboptimal Catalyst: The choice and amount of catalyst are critical.Calcium hydroxide is a commonly used and effective catalyst to promote C-acylation.[3][4][5] Use at least two equivalents of calcium hydroxide to trap the liberated hydrogen chloride and maintain a basic reaction medium.[1]
Premature Addition of Acylating Agent: Adding the acylating agent before the formation of the pyrazolone-calcium complex will favor O-acylation.It is crucial to form the calcium complex before adding the acylating agent.[1] Monitor the complex formation by TLC on basic alumina (B75360).[1]

Issue 2: Formation of the O-Acylated Byproduct as the Major Product

Potential Cause Recommended Solution
Absence or Insufficient Amount of Catalyst: Without a suitable catalyst, O-acylation is often the kinetically favored pathway.The use of calcium hydroxide is key to pushing the tautomeric equilibrium towards the enol form and protecting the hydroxyl functionality as a complex, thus favoring C-acylation.[3][5]
Reaction Temperature: High temperatures can sometimes favor O-acylation.Add the acylating agent dropwise under cooling, for instance, in an ice bath, to control any exothermic reaction.[2]
Reaction Medium: The polarity of the solvent can influence the C/O acylation ratio.Dioxane is a commonly used solvent that, in combination with calcium hydroxide, effectively promotes C-acylation.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials and Byproducts: A mixture of C-acylated product, O-acylated byproduct, and starting pyrazolone can be challenging to separate.Recrystallization is a common and effective method for purification.[1] Various solvents and solvent systems can be employed for recrystallization.[2][3][5]
Incomplete Decomposition of the Intermediate Complex: The calcium complex formed during the reaction needs to be completely decomposed to isolate the final product.Decompose the calcium complex by pouring the reaction mixture into dilute hydrochloric acid (e.g., 2 M).[6]
Formation of Lumps: The formation of solid lumps can trap impurities and hinder effective purification.If lumps form during the reaction, they should be ground to ensure complete reaction and subsequent purification.[2]

Frequently Asked Questions (FAQs)

Q1: Why is C-acylation of 3-methyl-1-phenyl-pyrazol-5-one challenging?

The primary challenge lies in the tautomeric nature of 3-methyl-1-phenyl-pyrazol-5-one, which exists in keto and enol forms. This leads to two possible sites for acylation: the carbon at the 4-position (C-acylation) and the oxygen at the 5-position (O-acylation). Often, O-acylation is the kinetically favored process, leading to the undesired byproduct.

Q2: How does calcium hydroxide promote selective C-acylation?

Calcium hydroxide plays multiple roles in promoting selective C-acylation:

  • It pushes the tautomeric equilibrium towards the enol form.[3][4][5]

  • It forms a complex with the hydroxyl group of the enol, effectively protecting it and directing the acylation to the C-4 position.[3][4][5]

  • It acts as a base to trap the hydrogen chloride that is liberated during the reaction.[1][3][4][5]

  • It helps to maintain a basic reaction medium.[1][3][4][5]

Q3: What are the typical reaction conditions for successful C-acylation?

Successful C-acylation is typically achieved by reacting 3-methyl-1-phenyl-pyrazol-5-one with an acyl chloride in anhydrous dioxane in the presence of suspended calcium hydroxide.[7] The reaction mixture is usually refluxed to ensure complete conversion.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) can be used to monitor the reaction progress. It is recommended to use basic alumina for TLC to monitor the formation of the calcium complex, as it may not be stable on silica (B1680970) gel.[1] For the final product analysis, TLC on silica gel can be used.[1]

Q5: What are some alternative methods for the C-acylation of pyrazolones?

While the calcium hydroxide-catalyzed method is common, other approaches exist. For instance, a Fries rearrangement of the O-acylated derivative can yield the C-acylated product, although this may be accompanied by byproducts.[7] Copper-catalyzed direct acylation of the alkenyl C-H bond in pyrazolones with aldehydes has also been developed.[8]

Experimental Protocols

Selective C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one using Calcium Hydroxide

This protocol is adapted from established literature procedures.[2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1-phenyl-pyrazol-5-one and anhydrous dioxane.

  • Dissolution: Gently heat the mixture until the pyrazolone is completely dissolved.

  • Catalyst Addition: Add two equivalents of calcium hydroxide to the solution.

  • Complex Formation: Reflux the mixture for 30 minutes with vigorous stirring to facilitate the formation of the calcium complex.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the acyl chloride dropwise to the cooled mixture.

  • Reaction: After the addition is complete, reflux the reaction mixture for 1.5 to 2 hours. The color of the reaction mixture may change from yellow to orange.[1][2]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a 10% aqueous solution of hydrochloric acid with vigorous stirring to decompose the calcium complex and precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol-acetone) to obtain the pure C-acylated product.

Data Presentation

Table 1: Reaction Conditions and Yields for the C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one with various Acyl Chlorides

Acyl ChlorideCatalystSolventReaction Time (h)Yield (%)Reference
p-Toluoyl chlorideCa(OH)₂Dioxane1.5Excellent[2][3][5]
Benzoyl chlorideCa(OH)₂Dioxane-Good
Propionyl chlorideCa(OH)₂Dioxane0.570[7]
Butyryl chlorideCa(OH)₂Dioxane--[7]
Trifluoroacetyl chloridePyridine (solvent)--78[7]
4-Fluorobenzoyl chlorideCa(OH)₂Dioxane--[1]
4-Phenylbenzoyl chlorideCa(OH)₂Dioxane--[1]
4-(Trifluoromethyl)benzoyl chlorideCa(OH)₂DioxaneOvernight-[1]

Note: "Excellent" and "Good" yields are as reported in the cited literature without specific percentages. "-" indicates data not specified in the source.

Visualizations

Logical Workflow for Troubleshooting Low Yield in C-Acylation

Troubleshooting_Low_Yield Start Low or No Yield of C-Acylated Product Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Dissolution Assess Starting Material Dissolution Start->Check_Dissolution Check_Stirring Evaluate Stirring Efficiency Start->Check_Stirring Check_Catalyst Confirm Catalyst and its Amount Start->Check_Catalyst Check_Addition_Order Review Reagent Addition Sequence Start->Check_Addition_Order Sol_Anhydrous Use Anhydrous Solvent (<0.05% H2O) Check_Conditions->Sol_Anhydrous Moisture present? Sol_Grind Grind Pyrazolone Before Dissolving Check_Dissolution->Sol_Grind Incomplete dissolution? Sol_Stir_Bar Use High-Turbulence Magnetic Stir Bar Check_Stirring->Sol_Stir_Bar Inefficient mixing? Sol_Catalyst Use 2 eq. Ca(OH)2 Check_Catalyst->Sol_Catalyst Incorrect amount or catalyst? Sol_Addition_Order Add Acyl Chloride After Complex Formation Check_Addition_Order->Sol_Addition_Order Incorrect order?

Caption: A troubleshooting workflow for addressing low yields in the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

Reaction Pathway: C- vs. O-Acylation

C_vs_O_Acylation Start 3-Methyl-1-phenyl-pyrazol-5-one (Keto-Enol Tautomers) No_Catalyst No Catalyst or Unfavorable Conditions Start->No_Catalyst Acyl Chloride With_Catalyst With Ca(OH)2 Catalyst Start->With_Catalyst Acyl Chloride O_Acylation O-Acylation (Major Product) No_Catalyst->O_Acylation C_Acylation C-Acylation (Major Product) With_Catalyst->C_Acylation

Caption: A diagram illustrating the competing C-acylation and O-acylation pathways.

References

Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of pyrazole (B372694) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the NMR analysis of pyrazole-containing molecules.

Q1: Why does my ¹H NMR spectrum show more signals than expected for my pyrazole derivative?

A1: This is one of the most common issues and is often due to annular tautomerism . Pyrazoles unsubstituted at the N1 position can exist as a mixture of two rapidly interconverting tautomers.[1][2] If the exchange is slow on the NMR timescale (often achievable at low temperatures), you will see two distinct sets of signals, one for each tautomer.[2]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism is the cause, you may see signals broaden, coalesce, and then sharpen into a single averaged set as the temperature increases.[1] Conversely, lowering the temperature can resolve averaged signals into two distinct sets.

    • 2D NMR (HSQC/HMBC): Use 2D NMR to confirm the presence of two distinct spin systems. An HMBC experiment is particularly useful for assigning quaternary carbons and linking different parts of each tautomer.[3]

    • Consider Rotamers: If your molecule has bulky substituents (e.g., phenyl groups), you might be observing rotamers due to restricted bond rotation.[4][5] VT-NMR can also help confirm this; signals from rotamers will also coalesce at higher temperatures.

Q2: I see a very broad signal in my ¹H NMR spectrum. What is it?

A2: A broad signal, typically in the 10-14 ppm range, is characteristic of the N-H proton of the pyrazole ring.[1] Its broadness is due to several factors:

  • Proton Exchange: The N-H proton can exchange with other labile protons (like trace water) or between pyrazole molecules, which shortens its relaxation time and broadens the signal.[1]

  • Quadrupolar Coupling: The proton is attached to a nitrogen atom (¹⁴N), which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, leading to significant signal broadening.

  • Troubleshooting Steps:

    • D₂O Exchange: To confirm the signal is from an N-H (or O-H) proton, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The broad N-H signal should disappear as the proton is replaced by deuterium.[4]

Q3: How can I distinguish between the H3 and H5 protons (or C3 and C5 carbons) in a substituted pyrazole?

A3: Assigning the 3- and 5-positions can be challenging, especially when tautomerism is present. The chemical shifts are highly sensitive to the nature and position of substituents.

  • Troubleshooting Steps:

    • HMBC is Key: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most reliable method. Look for 2- and 3-bond correlations. For example, in an N1-substituted pyrazole, the N1-substituent's protons will show a ³J correlation to the C5 carbon but not to the C3 carbon. Similarly, the H5 proton will show a correlation to the C3 carbon.[3][6]

    • NOESY for Spatial Proximity: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For an N1-substituted pyrazole, a NOE may be observed between the protons on the N1-substituent and the H5 proton, confirming their proximity.[3]

    • Chemical Shift Trends: While not definitive, electron-withdrawing groups tend to shift attached and adjacent protons/carbons downfield. Consult literature for similar structures.[7][8]

Q4: My proton signals are overlapping, making analysis impossible. What can I do?

A4: Signal overlap is a common problem in complex molecules, especially in the aromatic region.

  • Troubleshooting Steps:

    • Change Solvent: Changing the NMR solvent can induce different chemical shifts (solvent-induced shifts) and may resolve overlapping signals. Spectra in benzene-d₆ often show different dispersion compared to chloroform-d₃.[4]

    • Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and can resolve overlapping multiplets.

    • 2D NMR (COSY/TOCSY): A COSY (Correlation Spectroscopy) experiment will reveal which protons are J-coupled to each other, even if their signals overlap.[9] This allows you to trace out the spin systems within the molecule.

Q5: Why do my coupling constants seem unusual?

A5: In cases of fast tautomeric exchange, the observed coupling constants will be an average of the values for the two individual tautomers. For a simple pyrazole, the typical coupling constants are J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[10] These values can be altered by substituents. If you observe averaged signals, the apparent coupling patterns may seem non-standard.

Data Presentation: Typical NMR Data for the Pyrazole Ring

The following table summarizes typical chemical shift ranges and coupling constants for the pyrazole nucleus. Note that these values are highly dependent on substitution and solvent.

NucleusPositionTypical Chemical Shift (ppm)Notes
¹H H-1 (N-H)10.0 - 14.0Often broad; disappears on D₂O exchange.[1]
H-3 / H-57.5 - 8.2Highly sensitive to substituents and tautomerism.[11]
H-46.2 - 6.6Typically the most upfield of the ring protons.[1]
¹³C C-3 / C-5130 - 155Highly sensitive to substituents and tautomerism.[7][8]
C-4102 - 110Generally the most upfield ring carbon.[7]
Coupling ³J(H3, H4)1.7 - 2.6 Hz
(¹H-¹H) ³J(H4, H5)2.0 - 3.1 Hz
⁴J(H3, H5)0.5 - 0.9 Hz

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below.

1. Standard ¹H NMR & D₂O Exchange

  • Objective: To obtain a standard proton spectrum and identify exchangeable (N-H, O-H) protons.

  • Methodology:

    • Prepare a sample by dissolving ~5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum using a standard pulse sequence (e.g., 'zg30' on Bruker). Key parameters include a 30° or 45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay (d1) of 1-5 seconds.[12]

    • After the initial spectrum is recorded, remove the tube from the spectrometer. Add one drop (~10-20 µL) of deuterium oxide (D₂O).

    • Cap the tube and shake vigorously for 1-2 minutes to ensure mixing.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the N-H proton should significantly decrease in intensity or disappear entirely.[4]

2. 2D COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other (typically through 2 or 3 bonds).

  • Methodology:

    • Use the same sample prepared for ¹H NMR.

    • Select a COSY pulse sequence (e.g., 'cosygpqf' on Bruker).

    • The spectral width in both dimensions (F1 and F2) should be set to encompass all proton signals.

    • Acquire the data, typically with 2-8 scans per increment and 256-512 increments in the F1 dimension.

    • Process the data using a sine-squared window function in both dimensions and perform Fourier transformation. Cross-peaks in the resulting 2D map indicate coupled protons.[9]

3. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

  • Methodology:

    • A slightly more concentrated sample (~15-20 mg) is recommended.

    • Select an HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker for phase-sensitive, multiplicity-edited spectra).

    • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm).

    • The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to 145 Hz for aromatic/heteroaromatic systems.

    • Acquire the data. The number of scans will depend on the concentration.

    • Process the data to yield a 2D plot where each peak corresponds to a carbon and its directly attached proton(s).[9][13]

4. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for assigning quaternary carbons and connecting molecular fragments.

  • Methodology:

    • Use the same sample as for the HSQC experiment.

    • Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.

    • The experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8-10 Hz is a good starting point for aromatic and conjugated systems.[9]

    • Acquire the data. HMBC typically requires more scans than HSQC to achieve good signal-to-noise.

    • Process the data. The resulting cross-peaks connect protons to carbons separated by multiple bonds, providing the key to solving the complete structure.[6][14]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows for interpreting pyrazole NMR spectra.

troubleshooting_workflow start Complex Pyrazole NMR Spectrum Observed q1 Broad Signal (10-14 ppm)? start->q1 q2 More Signals Than Expected? q1->q2 No ans1_yes Likely N-H Proton q1->ans1_yes Yes q3 Ambiguous H3/H5 & C3/C5 Assignments? q2->q3 No ans2_yes Consider Tautomerism or Rotamers q2->ans2_yes Yes q4 Overlapping Signals? q3->q4 No ans3_yes Requires 2D NMR for Unambiguous Assignment q3->ans3_yes Yes ans4_yes Improve Signal Dispersion q4->ans4_yes Yes sol1 Perform D₂O Exchange (Signal should disappear) ans1_yes->sol1 sol2 Run Variable Temperature (VT) NMR (Observe signal coalescence/sharpening) ans2_yes->sol2 sol3 Run HMBC & NOESY Experiments (Use long-range & through-space correlations) ans3_yes->sol3 sol4 1. Change NMR Solvent 2. Use Higher Field Spectrometer ans4_yes->sol4

Caption: Troubleshooting workflow for complex pyrazole NMR spectra.

tautomerism_nmr cluster_tautomers Annular Tautomerism of 3-Substituted Pyrazole cluster_nmr Resulting NMR Spectra TautomerA N-H N C-R C-H C-H TautomerB N N-H C-H C-H C-R TautomerA->TautomerB H⁺ Shift Equilibrium Tautomeric Equilibrium FastExchange Fast Exchange (High Temp) - One set of averaged signals - Sharp peaks - Averaged coupling constants SlowExchange Slow Exchange (Low Temp) - Two distinct sets of signals - One set for each tautomer - Can allow for individual assignment Equilibrium->FastExchange affects NMR timescale Equilibrium->SlowExchange

Caption: Effect of pyrazole tautomerism on NMR spectra.

References

Validation & Comparative

Comparative Bioactivity of 3-Phenylpyrazole and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparative analysis of the bioactivity of 3-Phenylpyrazole and its derivatives. It provides a structured overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate further research and development.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The versatility of this heterocyclic moiety allows for substitutions at various positions, leading to a diverse library of derivatives with fine-tuned pharmacological profiles. This guide delves into a comparative analysis of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity: Targeting Key Signaling Pathways

Several this compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of critical kinases involved in cell cycle regulation and proliferation, such as Janus kinases (JAKs) and Aurora kinases.

A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives has demonstrated potent inhibitory activity against JAK2, JAK3, Aurora A, and Aurora B kinases.[1][2] This multi-targeted inhibition leads to the downregulation of downstream signaling molecules like STAT3 and STAT5, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]

Comparative Anticancer Activity (IC50)

The table below summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
10e 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleK562 (Chronic Myeloid Leukemia)6.726[2]
P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneHCT116 (Colorectal Carcinoma)0.37[3]
P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneMCF-7 (Breast Cancer)0.44[3]
5b 1H-benzofuro[3,2-c]pyrazoleK562 (Chronic Myeloid Leukemia)0.021[4]
5b 1H-benzofuro[3,2-c]pyrazoleA549 (Lung Cancer)0.69[4]
5b 1H-benzofuro[3,2-c]pyrazoleMCF-7 (Breast Cancer)1.7[4]
3f 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h)[5]
3f 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast Cancer)6.45 (48h)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the this compound derivatives listed above was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines by measuring cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by some of the bioactive this compound derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound Derivative (e.g., 10e) Inhibitor->JAK Inhibits

JAK/STAT Signaling Pathway Inhibition.

Aurora_Kinase_Pathway AuroraA Aurora A AuroraB Aurora B Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycle Cell Cycle Progression Centrosome->CellCycle Cytokinesis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Leads to (when inhibited) Inhibitor This compound Derivative (e.g., 10e, P-6) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Aurora Kinase Signaling Pathway Inhibition.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. Certain analogues exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these compounds involves the targeting of lipid intermediates in the bacterial cell wall synthesis pathway.[6][7]

Comparative Antimicrobial Activity (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values of a representative 3-phenyl-4-phenoxypyrazole derivative against various bacterial strains. Lower MIC values indicate stronger antimicrobial activity.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
PYO12 3-phenyl-4-phenoxypyrazoleStaphylococcus aureus1[6]
PYO12 Gram-positive bacteria (various)1 - 16[6]
PYO12 Escherichia coli (Gram-negative)No inhibitory effect[6]
PYO12 Pseudomonas aeruginosa (Gram-negative)No inhibitory effect[6]
3a 3-Methyl-1-phenylpyrazole-5-thiolMRSAGood activity[8]
8 3-Methyl-1-p-fluorophenylpyrazole-5-thiolMRSAGood activity[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow Visualization

Antimicrobial_Workflow Start Start PrepareCompound Prepare Serial Dilutions of this compound Derivative Start->PrepareCompound PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate PrepareCompound->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC Determination.

Anti-inflammatory Activity

Certain phenylpyrazolone derivatives have demonstrated significant in vivo anti-inflammatory effects. Their activity has been evaluated using models such as carrageenan-induced paw edema in rats. While some established anti-inflammatory drugs act through the inhibition of cyclooxygenase (COX) enzymes, the mechanism for some of these pyrazolone (B3327878) derivatives may be linked to their antioxidant properties and lipophilicity.[9][10]

Comparative In Vivo Anti-inflammatory Activity

The table below shows the percentage of edema inhibition by representative pyrazolone derivatives in the carrageenan-induced rat paw edema model.

Compound IDDerivative ClassEdema Inhibition (%)Reference
5h Phenyl-pyrazoloneSimilar to Indomethacin[9]
PYZ2 3-methyl pyrazolone51.02% at 4h[10]
Indomethacin (Standard) -54.08% at 4h[10]
2d & 2e PyrazolinePotent activity[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for screening acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound (phenylpyrazolone derivative) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the rats. A control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% carrageenan suspension, is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Logical Relationship of Bioactivity

Bioactivity_Relationship Core This compound Core Structure Substitutions Structural Modifications (Substitutions at various positions) Core->Substitutions Anticancer Anticancer Activity Antimicrobial Antimicrobial Activity AntiInflammatory Anti-inflammatory Activity Substitutions->Anticancer Substitutions->Antimicrobial Substitutions->AntiInflammatory

Structural modifications drive diverse bioactivities.

This guide provides a comparative snapshot of the diverse bioactivities of this compound derivatives. The presented data and methodologies aim to serve as a valuable resource for the scientific community in the ongoing quest for novel and effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action will undoubtedly unveil more of the therapeutic potential held within this versatile chemical scaffold.

References

3-Phenylpyrazole vs. Fipronil: A Comparative Guide to Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of fipronil (B1672679) and other 3-phenylpyrazole-based insecticides. The information presented is supported by experimental data to assist researchers and professionals in drug development and pest management in understanding the relative potency and spectrum of activity of these compounds.

Overview of this compound Insecticides and Fipronil

The this compound chemical class serves as the foundational structure for a significant group of broad-spectrum insecticides.[1] These compounds are characterized by a central pyrazole (B372694) ring with a phenyl group attached. Fipronil, a prominent member of this class, was developed to combat rising insecticide resistance to other chemical families.[1][2]

The primary mode of action for phenylpyrazole insecticides is the disruption of the central nervous system in insects.[2][3] They function by blocking gamma-aminobutyric acid (GABA)-gated chloride channels.[1][3] This blockage prevents the influx of chloride ions, leading to neuronal hyperexcitation, paralysis, and eventual death of the insect.[2] Fipronil exhibits a high degree of selectivity for insect GABA receptors over mammalian receptors, contributing to its favorable safety profile in mammals.[4]

Comparative Insecticidal Efficacy: Quantitative Data

The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values of fipronil and other this compound insecticides against various insect species. These values represent the dose or concentration required to cause 50% mortality in a test population and are standard measures of acute toxicity.

Table 1: Comparative Topical Toxicity (LD50) of Phenylpyrazole Insecticides against Adult Female Houseflies (Musca domestica)

CompoundLD50 (ng/fly)Confidence Interval (95%)
Fipronil2.62.3 - 2.9
Ethiprole (B1671408)3.12.8 - 3.4

Data sourced from a study on the topical toxicity of various insecticides. The similar LD50 values indicate that the ethiprole series is very similar in potency to the fipronil series.[5]

Table 2: Insecticidal Efficacy (LC50) of Fipronil against Various Insect Pests

Insect SpeciesLife StageBioassay MethodLC50Exposure Time
Aedes aegypti4th Instar LarvaeLarval Bioassay0.005 ppm48 hours
Aedes taeniorhynchus4th Instar LarvaeLarval Bioassay0.00043 ppm48 hours
Anopheles quadrimaculatus4th Instar LarvaeLarval Bioassay0.00043 ppm48 hours
Culex quinquefasciatus4th Instar LarvaeLarval Bioassay0.001 ppm48 hours
Blattella germanica (German Cockroach)AdultTopical Application0.03 µg/g72 hours
Periplaneta americana (American Cockroach)AdultTopical Application0.02 µg/g72 hours

Data compiled from various studies on the efficacy of fipronil.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative efficacy data.

Topical Application Bioassay for Adult Houseflies (Musca domestica)

This protocol is used to determine the dose of an insecticide that is lethal to 50% of a housefly population (LD50) upon direct contact.

Materials:

  • Technical grade insecticide (e.g., Fipronil, Ethiprole)

  • Acetone (B3395972) (solvent)

  • Microsyringe applicator

  • Adult female houseflies (3-5 days old)

  • CO2 for anesthetization

  • Holding cages with food and water

  • Controlled environment chamber (25 ± 2°C, 50-70% RH)

Procedure:

  • Preparation of Dosing Solutions: A stock solution of the insecticide is prepared in acetone. A series of dilutions are then made to create a range of concentrations.

  • Insect Handling: Adult female houseflies of a uniform size are anesthetized using CO2.

  • Topical Application: A precise volume (typically 1 µL) of each insecticide dilution is applied to the dorsal thorax of each anesthetized fly using a microsyringe applicator. A control group is treated with acetone only.

  • Post-treatment Observation: After application, the flies are placed in holding cages with access to food (e.g., sugar water) and water.

  • Mortality Assessment: Mortality is recorded at 24 and 48 hours post-treatment. A fly is considered dead if it is unable to move when prodded.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value and its 95% confidence intervals.[6]

Leaf-Dip Bioassay for Diamondback Moth Larvae (Plutella xylostella)

This method is employed to evaluate the efficacy of insecticides against leaf-feeding insects by exposing them to treated foliage.

Materials:

  • Technical grade insecticide

  • Distilled water and a wetting agent (e.g., Triton X-100)

  • Cabbage or other suitable host plant leaves

  • Petri dishes or ventilated containers

  • Second or third instar larvae of Plutella xylostella

  • Controlled environment chamber (25°C, 60% RH, 16:8 h light:dark photoperiod)

Procedure:

  • Preparation of Treatment Solutions: Serial dilutions of the insecticide are prepared in distilled water, typically with a small amount of a wetting agent to ensure even leaf coverage.[8]

  • Leaf Preparation: Uniform leaf discs are cut from untreated host plant leaves.[8]

  • Dipping: Each leaf disc is individually dipped into the respective insecticide solution for a standardized time (e.g., 10 seconds) with gentle agitation. Control leaves are dipped in the water and wetting agent solution only. The leaves are then allowed to air dry.[8][9]

  • Insect Exposure: The dried, treated leaf discs are placed in individual petri dishes or ventilated containers. A specific number of larvae are then introduced into each container.[9][10]

  • Incubation: The containers are maintained in a controlled environment chamber for the duration of the assay.

  • Mortality Assessment: Larval mortality is assessed after a set period, typically 48 to 96 hours. Larvae that are unresponsive to gentle prodding are considered dead.[8][11]

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 value.[12]

Signaling Pathways and Experimental Workflows

Mechanism of Action: GABA Receptor Antagonism

Both fipronil and other this compound insecticides exert their insecticidal effect by acting as non-competitive antagonists of the GABA receptor in the insect's central nervous system. The following diagram illustrates this signaling pathway.

GABA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GABA_R GABA-A Receptor (Chloride Channel) GABA_cleft->GABA_R Binds to Chloride Cl- Ions GABA_R->Chloride Opens Channel Hyperexcitation Hyperexcitation (Continuous Nerve Firing) GABA_R->Hyperexcitation Channel Remains Closed Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride->Hyperpolarization Influx leads to Fipronil Fipronil / this compound Fipronil->GABA_R Binds and Blocks Block Blockage Death Insect Death Hyperexcitation->Death

Caption: Phenylpyrazole insecticides block the GABA-A receptor, leading to insect paralysis.

Experimental Workflow: Topical Application Bioassay

The following diagram outlines the key steps in a typical topical application bioassay for determining insecticide efficacy.

Topical_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Insecticide Stock Solution B Create Serial Dilutions A->B D Apply 1µL of Solution to Dorsal Thorax B->D C Anesthetize Insects (e.g., CO2) C->D E Transfer to Holding Cages D->E F Record Mortality (24h & 48h) E->F G Perform Probit Analysis F->G H Determine LD50 Value G->H

Caption: Workflow for determining insecticide LD50 via topical application.

Conclusion

Fipronil and other this compound insecticides, such as ethiprole, demonstrate high insecticidal efficacy against a broad range of pests. Their primary mechanism of action through the antagonism of GABA-gated chloride channels is a well-established pathway for potent insecticidal activity. The quantitative data indicates that while fipronil is a highly effective insecticide, other derivatives like ethiprole show comparable potency against certain species. The choice of insecticide for research or pest management applications will depend on the target pest, desired spectrum of activity, and other factors such as environmental persistence and non-target organism toxicity. The provided experimental protocols offer standardized methods for further comparative efficacy studies.

References

A Comparative Guide to the Antioxidant Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of various pyrazole (B372694) derivatives, supported by experimental data from recent studies. Pyrazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including notable antioxidant effects that are crucial in combating oxidative stress-related diseases.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathologies, making the development of novel antioxidants a key research area.[3] This document summarizes quantitative antioxidant data, details common experimental protocols, and visualizes key processes to aid in the research and development of new pyrazole-based therapeutic agents.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of pyrazole derivatives is frequently evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) or scavenging concentration (SC50) is a standard metric, representing the concentration of a compound required to inhibit 50% of the free radicals. A lower IC50/SC50 value indicates higher antioxidant potency.

The following table summarizes the antioxidant activities of several pyrazole derivatives from different studies, as measured by common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide (B77818) radical scavenging assays.

Compound Class/DerivativeAssayIC50 / SC50 (µM or µg/mL)Reference CompoundReference IC50 (µg/mL)Source
5-Aminopyrazolyl Acylhydrazone (IVd)ROS Production InhibitionIC50 = 1.05 µM (PDE4B)N-acetylcysteine (NAC)IC50 = 872 µM[4][5]
3-(2-naphthyl)-1-phenyl-1H-pyrazole (7b)DPPH Radical ScavengingIC50 = 0.85 µmol/mL--[6]
Pyrazoline Derivative (2b)DPPH Radical ScavengingSC50 = 9.91 µg/mL--[7]
Pyrazoline Derivative (2a)ABTS Radical Scavenging>90.71% scavenging at 5 µg/mLAscorbic Acid>90.91% scavenging at 5 µg/mL[7]
Pyrazoline Derivative (2b)ABTS Radical Scavenging>91.29% scavenging at 5 µg/mLBHT>88.34% scavenging at 5 µg/mL[7]
Arginine-based Pyrazole (5f)Hydroxyl Radical ScavengingEC50 = 126.1 µMAscorbic AcidEC50 = 104.7 µM[8]
Arginine-based Pyrazole (5f)Superoxide Radical ScavengingEC50 = 139.4 µMAscorbic AcidEC50 = 112.5 µM[8]

Experimental Protocols

Detailed and reproducible methodologies are critical for the valid assessment of antioxidant activity.[9] Below are standardized protocols for three widely used assays for evaluating the antioxidant capacity of pyrazole derivatives.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test Pyrazole Derivatives

  • Ascorbic Acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be kept in a dark, amber-colored bottle to prevent degradation.[3]

  • Sample Preparation: Dissolve the pyrazole derivatives in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from this stock to obtain a range of concentrations for testing.[3][9]

  • Assay Procedure:

    • Add 100 µL of the test compound solution at different concentrations to the wells of a 96-well microplate.[9]

    • Add 100 µL of the DPPH solution to each well.[9] A blank well should contain only 100 µL of the solvent and 100 µL of the DPPH solution.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3] % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[7]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or Ammonium persulfate (APS)

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test Pyrazole Derivatives

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Sample Preparation: Prepare a dilution series of the test compounds and the positive control as described in the DPPH assay.[3]

  • Assay Procedure:

    • Add 10 µL of the test compound or control solution at various concentrations to the wells of a 96-well microplate.[3]

    • Add 190 µL of the diluted ABTS•+ working solution to each well.[3]

    • Incubate the plate in the dark at room temperature for 6 minutes.[3]

  • Measurement: Measure the absorbance of each well at 734 nm.[3]

  • Calculation: The percentage of scavenging is calculated using a formula similar to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[11][12]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test Pyrazole Derivatives

  • Ferrous sulfate (B86663) (FeSO₄) for the standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3][11]

  • Sample and Standard Preparation: Prepare a dilution series of the test compounds. Prepare a standard curve using a series of ferrous sulfate solutions of known concentrations.[3]

  • Assay Procedure:

    • Add 20 µL of the test compound, control, or standard solution to the wells of a 96-well microplate.[3]

    • Add 180 µL of the freshly prepared FRAP reagent to each well.[3]

    • Incubate the plate at 37°C for 30 minutes.[3]

  • Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.[3][11]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the test compound with the standard curve of ferrous sulfate and is often expressed as Fe(II) equivalents.[13]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, aiding in comprehension and analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Pyrazole Stock Solutions p2 Create Serial Dilutions p1->p2 a1 Pipette 100 µL of Dilutions into 96-well Plate p2->a1 p3 Prepare 0.1 mM DPPH Solution a2 Add 100 µL of DPPH Solution to each well p3->a2 a1->a2 a3 Incubate in Dark (30 min, RT) a2->a3 d1 Measure Absorbance at 517 nm a3->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Caption: General experimental workflow for the in vitro DPPH antioxidant assay.

structure_activity_relationship center Pyrazole Core Antioxidant Activity sub1 Electron-Donating Groups (e.g., -OH, -NH2) effect1 Increases Activity (H-atom donation) sub1->effect1 sub2 Acylhydrazone Moiety effect2 Enhances Activity (Radical Stabilization) sub2->effect2 sub3 Aromatic Substituents (e.g., Phenyl, Naphthyl) effect3 Modulates Activity (Steric/Electronic Effects) sub3->effect3 sub4 Electron-Withdrawing Groups (e.g., -NO2) effect4 Decreases Activity sub4->effect4 effect1->center effect2->center effect3->center effect4->center

Caption: Structure-Activity Relationship (SAR) for pyrazole antioxidant activity.[6][14]

signaling_pathway cluster_stress Cellular Environment cluster_damage Oxidative Damage cluster_intervention Therapeutic Intervention stress Cellular Stressors (e.g., UV, Inflammation) ros Reactive Oxygen Species (ROS) (e.g., •O2-, •OH) stress->ros damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage leads to pyrazole Pyrazole Derivatives pyrazole->ros Inhibit Production & Scavenge Directly

Caption: Pyrazole derivatives mitigating oxidative stress by inhibiting ROS.[4][5]

Conclusion

Pyrazole derivatives represent a versatile and promising class of compounds with significant antioxidant properties.[1][4][5] The structure-activity relationship studies indicate that the antioxidant capacity can be finely tuned by modifying substituents on the pyrazole core, with electron-donating groups and certain heterocyclic moieties enhancing their activity.[14][15] The experimental data consistently show that various pyrazole derivatives can effectively scavenge a range of reactive oxygen species and free radicals.[4][7][8] The standardized protocols and workflows provided herein offer a reliable framework for researchers to conduct comparative studies and screen new derivatives. Further investigation into the specific signaling pathways and in vivo efficacy will be crucial for translating these promising in vitro results into viable therapeutic agents for oxidative stress-related diseases.

References

A Comparative In Silico Analysis of Pyrazole Derivatives' Binding Affinity to Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in silico comparison of the binding affinities of various pyrazole (B372694) derivatives against therapeutically relevant protein targets. The data, collated from recent research, is intended to support evidence-based decision-making in drug discovery and development. The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] Molecular docking and molecular dynamics simulations are powerful computational tools to predict the binding modes and affinities of these derivatives, guiding the synthesis and selection of promising candidates for further experimental validation.[1]

Comparative Binding Affinity of Pyrazole Derivatives

The following tables summarize the binding affinities of selected pyrazole derivatives against key protein targets implicated in cancer. The binding energy, typically reported in kcal/mol or kJ/mol, is a measure of the binding affinity, with a more negative value indicating a stronger interaction.

Table 1: Binding Affinities of Pyrazole Derivatives Against Cancer-Related Kinases
Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Reference CompoundBinding Energy of Reference (kcal/mol)
M36C-RAF--9.7Sorafenib-10.2
M76VEGFR4AGD-9.2Sunitinib-10.0
1bVEGFR-22QU5-10.09 (kJ/mol)--
2bCDK22VTO-10.35 (kJ/mol)--
Compound 31CDK2--5.372--
Compound 32CDK2--7.676--

Data for M36 and M76 are from a study by Al-Hujaily et al. (2022)[2]. Data for compounds 1b and 2b are from a study by Kumar et al. (2014)[3][4]. Data for compounds 31 and 32 are from a review by Kuthyala et al. (2022)[5]. Note that binding energies from different studies may not be directly comparable due to variations in computational methods.

Table 2: Binding Affinities of Pyrazole Derivatives Against Other Cancer-Related Targets
Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Reference CompoundBinding Energy of Reference (kcal/mol)
M74CRMP26JV9-6.9Nalidixic acid-5.0
M72CYP17--10.4Galeterone-11.6

Data from a study by Al-Hujaily et al. (2022)[2].

Experimental Protocols

The following is a generalized protocol for the in silico experiments cited in this guide. Specific parameters may vary between studies.

Molecular Docking

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1]

  • Receptor Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then energy minimized to obtain a stable conformation.[1][6]

  • Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The size of the grid box is set to encompass the entire active site.[7]

  • Docking Simulation: A docking algorithm, such as AutoDock Vina or GOLD, is used to dock the prepared ligands into the active site of the receptor.[2][6] The algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity. The pose with the lowest binding energy is considered the most favorable.

Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the stability of the protein-ligand complex over time.

  • System Preparation: The docked protein-ligand complex from the molecular docking study is used as the starting structure. The complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

  • Simulation: The system is then subjected to energy minimization, followed by a series of simulations under controlled temperature and pressure to equilibrate the system. A production MD run is then performed for a specific duration (e.g., 100 ns).

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to determine the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and analyzing the protein-ligand interactions over time.[2]

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for an in silico comparative analysis of binding affinity.

G cluster_0 Preparation cluster_1 Computation cluster_2 Analysis Target Identification Target Identification Protein Structure Preparation Protein Structure Preparation Target Identification->Protein Structure Preparation Ligand Structure Preparation Ligand Structure Preparation Protein Structure Preparation->Ligand Structure Preparation Molecular Docking Molecular Docking Ligand Structure Preparation->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Affinity Prediction->Molecular Dynamics Simulation Binding Mode Analysis Binding Mode Analysis Molecular Dynamics Simulation->Binding Mode Analysis Comparative Analysis Comparative Analysis Binding Mode Analysis->Comparative Analysis Lead Identification Lead Identification Comparative Analysis->Lead Identification

Caption: A generalized workflow for in silico drug discovery.

Signaling Pathway Inhibition

The pyrazole derivatives discussed in this guide target key proteins in cancer-related signaling pathways. For instance, VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can potentially disrupt tumor growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

References

A Comparative Analysis of Fipronil 80 WG for the Control of Grape Flea Beetle (Scelodonta strigicollis)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of fipronil (B1672679) 80 WG in managing grape flea beetle infestations, benchmarked against other commercially available insecticides. The data presented is synthesized from multiple field trials to offer a quantitative and objective assessment of product performance.

Executive Summary

Field studies demonstrate that fipronil 80 WG is a highly effective insecticide for the control of the grape flea beetle (Scelodonta strigicollis). When applied at concentrations of 40 and 50 grams of active ingredient per hectare (g a.i./ha), fipronil 80 WG has been shown to significantly reduce both leaf damage and flea beetle populations, with efficacy comparable or superior to several other conventional insecticides. Notably, treatments with fipronil 80 WG have also been associated with increased marketable grape yields. This guide will delve into the comparative performance of fipronil 80 WG against other chemical agents and provide a detailed experimental protocol for efficacy evaluation.

Comparative Efficacy of Insecticides Against Grape Flea Beetle

The following tables summarize the quantitative data from various field experiments, offering a clear comparison of fipronil 80 WG's performance against alternative insecticides.

Table 1: Efficacy of Fipronil 80 WG in Reducing Leaf Damage and Flea Beetle Population

TreatmentApplication Rate (g a.i./ha)Mean Leaf Damage Reduction (%)Mean Flea Beetle Population Reduction (%)
Fipronil 80 WG4080.5 - 80.886.7 - 87.1
Fipronil 80 WG5083.2 - 83.881.6 - 82.1
Chlorpyrifos 20 EC200--
Dimethoate 30 EC375--

Data synthesized from field trials on Panneer grapes.[1][2]

Table 2: Comparative Performance of Various Insecticides on Flea Beetle Population and Grape Yield

InsecticideApplication RateMean Number of Flea Beetles per Shoot (Post-treatment)Marketable Yield (t/ha)
Fipronil 80 WG 0.06 g/l - 38.95, 40.32
Lambda-cyhalothrin 5 EC0.50 ml/lLowest40.68, 39.15
Lambda-cyhalothrin 4.9 CS0.50 ml/l-44.35, 42.82
Cyantraniliprole 10.26 OD0.7 ml/l-44.32, 40.46
Spinosad 45 SC0.25 ml/l-36.49, 37.61
Thiamethoxam 25 WG0.25 g/l-38.12, 37.73
Flonicamid 50 WG0.3 g/l-35.42, 36.96
Alphamethrin 10 EC0.5 ml/l-38.72, 39.88
Azadirachtin 1 EC2.0 ml/l-32.02, 31.15
Untreated Control---

Data compiled from studies on Thompson Seedless grapes.[3][4][5][6] Note: A direct comparison of the number of flea beetles for Fipronil 80 WG was not available in the same format in the cited sources.

Experimental Protocol: Field Efficacy Trial

This section outlines a detailed methodology for conducting a field trial to evaluate the efficacy of insecticides against the grape flea beetle, based on protocols described in the referenced studies.[4][6]

1. Experimental Design and Setup:

  • Design: Randomized Block Design (RBD).

  • Replications: Three to five replications per treatment.

  • Plot Size: 4 x 5 meters, with a suitable buffer zone between plots to prevent spray drift.

  • Test Crop: Grapevines (Vitis vinifera), specifying the variety (e.g., Panneer, Thompson Seedless).

  • Test Pest: Grape Flea Beetle (Scelodonta strigicollis).

2. Treatment Application:

  • Insecticides: Fipronil 80 WG and other comparative insecticides at specified concentrations. An untreated control group is mandatory.

  • Application Equipment: A hand-operated knapsack sprayer or a pedal sprayer is typically used.[2][7] The spray volume should be sufficient to ensure thorough coverage of the foliage, for example, 1000 liters per hectare.[2]

  • Timing of Application: The first spray is generally applied after pruning when the flea beetle population begins to cause damage. Subsequent sprays are typically applied at 15-day intervals.[2] Foliar sprays are often targeted during the evening hours as adult flea beetles tend to be more active and less hidden.[8]

3. Data Collection:

  • Pre-treatment Observation: Record the initial flea beetle population and leaf damage in each plot before the first application to establish a baseline.

  • Post-treatment Observations: Data should be collected at regular intervals after each spray, for example, at 1, 3, 5, 7, and 10 days after spraying.

  • Flea Beetle Population: The number of adult flea beetles is counted on a predetermined number of randomly selected shoots per vine (e.g., five shoots per vine) from several vines within each plot.[6]

  • Leaf Damage Assessment: The percentage of leaf area damaged by flea beetle feeding is estimated. This can be done using a visual rating scale or by counting the number of feeding holes on a sample of leaves.

  • Phytotoxicity Assessment: Visually inspect the treated vines for any signs of phytotoxicity, such as leaf burning, wilting, or discoloration, using a 0-10 rating scale.[2]

  • Marketable Yield: At the end of the trial, the total weight of marketable grapes from each plot is recorded and extrapolated to tonnes per hectare (t/ha).

4. Statistical Analysis:

  • The collected data should be subjected to Analysis of Variance (ANOVA).

  • Treatment means can be compared using a suitable post-hoc test, such as Duncan's Multiple Range Test (DMRT) or a Least Significant Difference (LSD) test at a specified significance level (e.g., P=0.05).

Experimental Workflow Diagram

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_data_collection 3. Data Collection cluster_analysis 4. Analysis A Randomized Block Design B Plot Demarcation (4x5m) A->B C Grapevine Selection (e.g., Thompson Seedless) B->C D Pre-treatment Data Collection (Flea Beetle Count & Leaf Damage) C->D E Insecticide Application (Fipronil 80 WG & Alternatives) D->E F Untreated Control D->F G Post-treatment Observations (1, 3, 5, 7, 10 Days) E->G F->G H Flea Beetle Population Count G->H I Leaf Damage Assessment (%) G->I J Phytotoxicity Rating G->J K Marketable Yield Measurement (t/ha) J->K L Statistical Analysis (ANOVA) K->L M Efficacy Comparison L->M

References

Phenylpyrazole Insecticides: A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance among phenylpyrazole insecticides, supported by experimental data. Phenylpyrazoles, such as fipronil (B1672679) and ethiprole, are a critical class of insecticides that act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1][2] Widespread use, however, has led to the development of resistance in several key insect pest species.[3][4] Understanding the patterns and mechanisms of cross-resistance is paramount for effective resistance management strategies and the development of novel insecticides.

Executive Summary

Studies consistently demonstrate significant cross-resistance between different phenylpyrazole insecticides, primarily driven by target-site mutations in the GABA receptor subunit, known as Resistance to dieldrin (B1670511) (Rdl).[3][5][6] Insects resistant to fipronil, the most widely used phenylpyrazole, often exhibit strong cross-resistance to ethiprole.[7][8][9] However, the level of cross-resistance to other analogues like butene-fipronil can be significantly lower, suggesting it may serve as a potential alternative in certain resistance management programs.[8] The primary mechanism involves a single amino acid substitution (A2'N) in the Rdl gene, which reduces the binding affinity of phenylpyrazoles to the GABA receptor.[4][7]

Data Presentation: Cross-Resistance Ratios

The following tables summarize quantitative data from various studies, illustrating the levels of resistance and cross-resistance to different phenylpyrazole insecticides in several insect species. The resistance ratio (RR) is calculated as the LC50 (lethal concentration to kill 50% of the population) of the resistant strain divided by the LC50 of the susceptible strain.

Table 1: Cross-Resistance of Fipronil-Resistant Laodelphax striatellus (Small Brown Planthopper)

InsecticideFipronil-Susceptible Strain (LsFS) LC50 (mg/L)Fipronil-Resistant Strain (LsFR) LC50 (mg/L)Resistance Ratio (RR)
Fipronil0.4954.9112.1-fold[7]
Ethiprole1.844.124.5-fold[7]
Butene-fipronil1.725.014.7-fold[7]

Table 2: Cross-Resistance of Fipronil-Resistant Nilaparvata lugens (Brown Planthopper) Field Populations

InsecticideResistance Ratio (RR) Range
Fipronil23.8 – 43.3-fold[8]
Ethiprole47.1 – 100.9-fold[8][9]
Butene-fipronil3.4 – 8.1-fold[8][9]

Table 3: Development of Cross-Resistance in a Laboratory-Selected Fipronil-Resistant Strain of Nilaparvata lugens

InsecticideInitial Resistance Ratio (RR)Resistance Ratio (RR) after 10 Generations of Fipronil Selection
Fipronil7.3-fold[8][9]41.3-fold[8][9]
Ethiprole16.3-fold[8][9]65.6-fold[8][9]
Butene-fipronil2.8-fold[8][9]4.0-fold[8][9]

Experimental Protocols

The data presented in this guide are derived from standardized bioassays designed to determine insecticide susceptibility. Below are detailed methodologies for the key experiments cited.

Insecticide Bioassay (Rice Stem-Dipping Method)

This method is commonly used to assess the toxicity of insecticides to rice planthoppers.

  • Preparation of Insecticide Solutions: Technical grade insecticides are dissolved in acetone (B3395972) to create a stock solution. A series of graded concentrations are then prepared by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., Triton X-100) to ensure uniform mixing.

  • Treatment of Rice Seedlings: Rice seedlings are bundled and the stem portions are dipped into the respective insecticide solutions for a standardized period (e.g., 30 seconds). Control seedlings are dipped in a solution containing only acetone and surfactant.

  • Insect Exposure: The treated seedlings are air-dried and placed in vials or cages. A specific number of insects (e.g., 20-30 third-instar nymphs) are then introduced into each container.

  • Mortality Assessment: The insects are maintained under controlled conditions (e.g., 27°C ± 2°C, 75% ± 10% relative humidity).[10] Mortality is typically assessed after 24 to 96 hours, depending on the insecticide and insect species.[11]

  • Data Analysis: The mortality data are subjected to probit analysis to calculate the LC50 values. The resistance ratio is then determined by dividing the LC50 of the resistant population by the LC50 of a susceptible population.[12]

Target-Site Sequencing (Detection of Rdl Mutations)

To identify the molecular basis of resistance, the gene encoding the GABA receptor subunit (Rdl) is sequenced.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from individual insects or pooled samples. This RNA is then reverse-transcribed to synthesize complementary DNA (cDNA).

  • PCR Amplification: Specific primers are designed to amplify the region of the Rdl gene known to harbor resistance-conferring mutations (e.g., the region containing the A2' codon).

  • DNA Sequencing: The amplified PCR products are purified and sequenced.

  • Sequence Analysis: The obtained sequences from resistant and susceptible insects are compared to identify any amino acid substitutions. For instance, the A2'N mutation results from a single nucleotide polymorphism (SNP) that changes the codon for Alanine to a codon for Asparagine.[7]

Mandatory Visualizations

Signaling Pathway of Phenylpyrazole Insecticides and Resistance Mechanism

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_insecticide Insecticide Action cluster_resistance Resistance Mechanism GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABAR GABA Receptor (Chloride Channel) GABA->GABAR Binds to Cl_influx Chloride Ion (Cl-) Influx GABAR->Cl_influx Channel Opening Block Channel Blockage GABAR->Block Reduced_binding Reduced Insecticide Binding GABAR->Reduced_binding Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_influx->Hyperpolarization Phenylpyrazole Phenylpyrazole (e.g., Fipronil) Phenylpyrazole->GABAR Blocks Excitation Hyperexcitation (Insect Death) Block->Excitation Rdl_mutation Rdl Mutation (e.g., A2'N) Rdl_mutation->GABAR Alters Receptor Reduced_binding->Phenylpyrazole Prevents Blockage

Caption: Phenylpyrazole action and the Rdl resistance mechanism.

Experimental Workflow for Cross-Resistance Assessment

G cluster_bioassay Insecticide Bioassay cluster_molecular Molecular Analysis start Start: Collect Insect Populations susceptible Susceptible Strain start->susceptible resistant Field-Collected or Lab-Selected Resistant Strain start->resistant bioassay_S Bioassay on Susceptible Strain susceptible->bioassay_S bioassay_R Bioassay on Resistant Strain resistant->bioassay_R dna_extraction DNA/RNA Extraction resistant->dna_extraction lc50_S Calculate LC50 (Susceptible) bioassay_S->lc50_S lc50_R Calculate LC50 (Resistant) bioassay_R->lc50_R rr_calc Calculate Resistance Ratio (RR) RR = LC50(Resistant) / LC50(Susceptible) lc50_S->rr_calc lc50_R->rr_calc end Conclusion: Correlate RR with Rdl Mutation Status rr_calc->end pcr PCR Amplification of Rdl Gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis for Mutations sequencing->analysis analysis->end

Caption: Workflow for assessing insecticide cross-resistance.

References

A Comparative Analysis of the Photochemistry and Metabolism of Ethiprole and Fipronil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals delving into the distinct photochemical and metabolic behaviors of the phenylpyrazole insecticides, ethiprole (B1671408) and fipronil (B1672679).

Ethiprole and fipronil are closely related broad-spectrum insecticides, differing structurally only by the substituent on the pyrazole (B372694) ring's sulfinyl group: an ethylsulfinyl group in ethiprole and a trifluoromethylsulfinyl group in fipronil. This minor structural variance leads to significant differences in their environmental fate and metabolic processing.

Photochemical Degradation

The photochemical stability and degradation pathways of ethiprole and fipronil diverge significantly, influencing their environmental persistence. When exposed to sunlight, fipronil's primary photoreaction is desulfinylation, while ethiprole undergoes a more complex series of reactions including oxidation, reduction, and desethylsulfinylation, but notably, not desulfinylation.[1][2]

In aquatic environments, the photodegradation of ethiprole is primarily characterized by cyclization/dechlorination and hydroxylation/dechlorination reactions.[3][4] Studies have consistently shown that ethiprole is more photochemically stable than fipronil.[2][3]

ParameterEthiprole (ETH)Fipronil (FIP)Experimental Conditions
Photochemical Half-life (t½) 2.7 times that of FIP-Sterile buffer (pH 5) under simulated sunlight.[2][3]
1.5 times that of FIP-Sterile natural water under simulated sunlight.[2]
2.3 times that of FIP-Thin film on Petri dishes exposed to natural sunlight.[2]

Thin-Film Photolysis: Solutions of ethiprole or fipronil in a suitable solvent (e.g., acetone) are applied to a glass surface, such as a Petri dish, and the solvent is allowed to evaporate, leaving a thin film of the compound. The dishes are then exposed to natural sunlight for a specified duration. Samples are periodically collected by rinsing the dish with a solvent and analyzed by gas chromatography-mass spectrometry (GC/MS) to identify and quantify the parent compound and its photoproducts.[1]

Aqueous Photolysis: A solution of the test compound in a specific aqueous medium (e.g., sterile buffer or natural water) is placed in quartz bottles.[3] These samples are then irradiated using a solar simulator equipped with a xenon lamp and an optical filter to mimic natural sunlight.[4] Control samples are kept in the dark to account for any non-photochemical degradation.[3] Aliquots are withdrawn at various time intervals and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the degradation rate and identify the photoproducts.[3][4]

Photochemistry cluster_ethiprole Ethiprole Photochemistry cluster_fipronil Fipronil Photochemistry Ethiprole Ethiprole E_Oxidation Oxidation (Major) Ethiprole->E_Oxidation E_Reduction Reduction Ethiprole->E_Reduction E_Desethylsulfinylation Desethylsulfinylation Ethiprole->E_Desethylsulfinylation E_Aquatic Cyclization/ Dechlorination & Hydroxylation/ Dechlorination Ethiprole->E_Aquatic in water Fipronil Fipronil F_Desulfinylation Desulfinylation (Major) Fipronil->F_Desulfinylation

Caption: Major photochemical pathways of ethiprole and fipronil.

Metabolism

The metabolic fate of ethiprole and fipronil is primarily dictated by oxidative processes, with the formation of a sulfone metabolite being the key transformation for both compounds. A consistent finding across various experimental systems is that the metabolic conversion to the sulfone derivative is more rapid for ethiprole than for fipronil.[1][2]

In human liver microsomes, the metabolism of fipronil to fipronil sulfone is exclusively mediated by the CYP3A4 isoform of cytochrome P450.[5] This sulfone metabolite is noted to be more persistent than the parent fipronil.[6]

While specific kinetic parameters (Km, Vmax) are not detailed in the provided search results, the comparative rate of metabolism is consistently reported.

ComparisonObservationSystem
Rate of Sulfone Formation More rapid with ethiproleHuman expressed CYP3A4 (in vitro).[1][2]
More rapid with ethiproleMouse brain and liver (in vivo).[1][2]

In Vitro Metabolism (Human Liver Microsomes/CYP3A4): Ethiprole or fipronil is incubated with human liver microsomes or specific human recombinant cytochrome P450 enzymes (e.g., CYP3A4) in the presence of an NADPH-generating system. The reaction is allowed to proceed for a set time at 37°C and is then quenched. The mixture is then analyzed, typically by High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its metabolites.[1]

In Vivo Metabolism (Mouse Model): Mice are administered ethiprole or fipronil, often via intraperitoneal injection. At various time points post-administration, tissues of interest (e.g., brain, liver) are collected. The tissues are homogenized and extracted to isolate the parent compound and its metabolites. The extracts are then analyzed by HPLC to determine the concentration of the parent compound and its sulfone metabolite over time.[1]

Metabolism cluster_ethiprole_metabolism Ethiprole Metabolism cluster_fipronil_metabolism Fipronil Metabolism cluster_enzyme Enzymatic System Ethiprole_Met Ethiprole (Sulfoxide) Ethiprole_Sulfone Ethiprole Sulfone Ethiprole_Met->Ethiprole_Sulfone Oxidation (Rapid) Enzyme CYP3A4 (Human) Cytochrome P450 (Mouse) Fipronil_Met Fipronil (Sulfoxide) Fipronil_Sulfone Fipronil Sulfone Fipronil_Met->Fipronil_Sulfone Oxidation

Caption: Primary metabolic pathway of ethiprole and fipronil.

References

Comparative Guide to the Structure-Activity Relationship of 3-Phenylpyrazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenylpyrazole derivatives, with a focus on their anticancer activities. By examining key structural modifications and their impact on biological efficacy, this document aims to inform the rational design of novel and more potent therapeutic agents.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2][3] The versatility of the pyrazole (B372694) ring allows for substitutions at various positions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to enhance its interaction with specific biological targets. In the context of oncology, this compound derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases like JAK2/3 and Aurora A/B, and the modulation of anti-apoptotic proteins such as MCL-1.[4][5]

This guide will focus on a comparative analysis of substituted this compound derivatives and their inhibitory effects on cancer cell lines, drawing upon experimental data from published studies.

Structure-Activity Relationship Analysis

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the phenyl rings.

Substitutions on the Phenyl Ring at C3

The substitution pattern on the 3-phenyl ring is a critical determinant of anticancer potency. Electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups, such as methoxy (B1213986) or methyl groups, can modulate the electronic properties of the entire molecule, thereby influencing its binding affinity to target proteins.

For instance, a study by Inceler et al. evaluated a series of 1,3-diarylpyrazole derivatives for their anticancer potential.[1] Compound 1 (a 1,3-diarylpyrazole) displayed GI50 values of 25.2 ± 3.2 µM and 28.3 ± 1.53 µM against Raji and HL60 cancer cell lines, respectively.[1]

Modifications on the Pyrazole Ring

Substitutions on the nitrogen atoms (N1) and other carbon atoms (C4 and C5) of the pyrazole ring also play a pivotal role in defining the SAR. The introduction of bulky or flexible side chains can influence the molecule's conformation and its ability to fit into the binding pocket of a target enzyme or receptor.

For example, Zhang et al. reported on 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives.[1] Compounds 2 and 3 from this series exhibited significant antiproliferative activity against HepG-2 (IC50 of 0.71 μM), BT474 (IC50 of 1.39 μM), and BGC823 (IC50 of 0.71 μM) cell lines, which was comparable to or better than the standard drug 5-fluorouracil (B62378) (5-FU).[1] These compounds were found to arrest the cell cycle at the S phase.[1]

Comparative Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

CompoundStructureCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 1 1,3-diarylpyrazole derivativeRaji25.2 ± 3.2[1]
HL6028.3 ± 1.53[1]
Compound 2 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivativeHepG-20.71[1]
BGC8230.71[1]
Compound 3 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivativeBT4741.39[1]
GQN-B37-Me Phenylpyrazole derivativeH929- (Effective)[4]
MV-4-11- (Effective)[4]
Compound 10e 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative-JAK2: 0.166, JAK3: 0.057, Aurora A: 0.939, Aurora B: 0.583[5]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

A common method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Kinase Inhibition Assay

To determine the inhibitory activity of compounds against specific kinases (e.g., JAK2, Aurora A), a variety of in vitro kinase assay formats can be employed, such as radiometric assays or luminescence-based assays.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves measuring the incorporation of radioactive phosphate (B84403) (from [γ-³²P]ATP) into the substrate. In a luminescence-based assay, the amount of ATP remaining after the reaction is measured, which is inversely proportional to the kinase activity.

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor), and the IC50 value is determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway targeted by some this compound derivatives and a general workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization Lead Lead Compound (this compound Core) Modification Structural Modification (e.g., R1, R2 substitutions) Lead->Modification Identify Sites Synthesis Chemical Synthesis Modification->Synthesis InVitro In Vitro Assays (e.g., MTT, Kinase Assay) Synthesis->InVitro New Derivatives SAR SAR Analysis InVitro->SAR SAR->Modification Iterative Design Optimized Optimized Lead SAR->Optimized Identify Potent Compound

Caption: General workflow for a structure-activity relationship (SAR) study of this compound derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Cytokine Binding Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription (Proliferation, Survival) DNA->Gene Inhibitor This compound Derivative (e.g., Cmpd 10e) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.